molecular formula C42H85ClNO8P B15594254 16:0 EPC chloride

16:0 EPC chloride

Número de catálogo: B15594254
Peso molecular: 798.6 g/mol
Clave InChI: XXTKXMLARLHZSM-WGVGMMHHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

16:0 EPC chloride is a useful research compound. Its molecular formula is C42H85ClNO8P and its molecular weight is 798.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKXMLARLHZSM-WGVGMMHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85ClNO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview: 16:0 EPC Chloride

This compound, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt), is a saturated cationic lipid that has garnered significant interest in the fields of gene therapy and drug delivery. Its structure features a glycerol (B35011) backbone with two palmitic acid (16:0) chains, a phosphocholine (B91661) headgroup, and an ethyl group attached to the phosphate (B84403), conferring a permanent positive charge. This cationic nature is central to its primary function as a transfection agent for DNA and RNA, and as a component in vaccine adjuvants to enhance drug delivery.[1][2] Marketed for research purposes, it is noted for its low toxicity and biodegradability.[3]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for formulation development, biophysical characterization, and experimental design.

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt--INVALID-LINK--
Synonyms 16:0 EPC (Cl Salt), DPEPC[2][4]
CAS Number 328250-18-6[2][]
Molecular Formula C42H85ClNO8P[][6]
Molecular Weight 798.55 g/mol [][6]
Appearance Powder[]
Purity >99% (TLC)[]
Solubility Soluble in chloroform (B151607) and ethanol.[4]
Storage Store at -20°C[2][]
Shelf Life 1 Year[]

Biophysical Characterization

The biophysical properties of this compound are crucial for understanding its behavior in aqueous environments and its interaction with biological membranes. The following data is primarily derived from studies on closely related P-O-ethyl phosphatidylcholines.

Thermal Properties: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to study the thermotropic phase behavior of lipid bilayers. For saturated P-O-ethyl phosphatidylcholines like this compound, DSC thermograms reveal a gel-to-liquid crystalline phase transition. This transition is characterized by a main transition temperature (Tm) and an associated enthalpy change (ΔH).

LipidMain Transition Temperature (Tm)Enthalpy of Transition (ΔH)
1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine~45 °C~10 kcal/mol

Note: The exact values can vary slightly depending on the experimental conditions such as hydration level and buffer composition.

Structural Analysis: X-Ray Diffraction

X-ray diffraction provides information about the organization and packing of lipid molecules in a bilayer. For fully hydrated multibilayers of saturated P-O-ethyl phosphatidylcholines, X-ray diffraction patterns typically show a series of sharp, equally spaced reflections at low angles, indicative of a well-ordered lamellar structure. At wide angles, a sharp reflection is observed, which is characteristic of the tight packing of the hydrocarbon chains in the gel phase.

Molecular Vibrations: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool to probe the molecular structure and dynamics of lipids. The infrared spectrum of ethylphosphocholine lipids reveals characteristic vibrational bands corresponding to different functional groups. Key bands include:

  • C-H stretching vibrations of the acyl chains (~2850-2960 cm⁻¹), which are sensitive to the conformational order of the hydrocarbon chains.

  • C=O stretching vibration of the ester carbonyl groups (~1735 cm⁻¹), which provides information about the hydration and hydrogen bonding at the glycerol backbone level.

  • PO₂⁻ antisymmetric stretching vibration of the phosphate group (~1250 cm⁻¹), which is a sensitive indicator of the hydration state of the headgroup.

Experimental Protocols

Preparation of Cationic Liposomes for Transfection

This protocol provides a general method for the preparation of small unilamellar vesicles (SUVs) composed of this compound, often in combination with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), for use in transfection experiments.

Materials:

  • This compound

  • DOPE (or other suitable helper lipid)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials with Teflon-lined caps

  • Glass syringe

  • Nitrogen or Argon gas source

  • Vacuum pump

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the desired amounts of this compound and DOPE (a common molar ratio is 1:1) in chloroform in a round-bottom flask.

    • Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sizing:

    • To produce SUVs of a defined size, subject the MLV suspension to sonication (either bath or probe sonication) until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, use an extruder. Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes).

  • Sterilization:

    • If required, the final liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter.

In Vitro Transfection of Mammalian Cells

This protocol outlines a general procedure for transfecting mammalian cells with plasmid DNA using pre-formed cationic liposomes.

Materials:

  • Cationic liposome suspension (prepared as in Protocol 3.1)

  • Plasmid DNA of interest

  • Mammalian cell line of choice (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Formation of Lipoplexes (Lipid-DNA Complexes):

    • In a sterile tube, dilute the required amount of plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the cationic liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically but often ranges from 2:1 to 10:1 (w/w).

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Assay for Gene Expression:

    • Incubate the cells for 24-72 hours post-transfection.

    • Assess gene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter genes, luciferase assay, or Western blotting).

Mechanism of Action and Cellular Interactions

The primary mechanism of action for this compound in transfection is driven by the electrostatic interaction between the positively charged liposomes and the negatively charged phosphate backbone of nucleic acids. This interaction leads to the condensation of the nucleic acid into a compact structure, forming a "lipoplex."

Cellular Uptake and Intracellular Fate

The positively charged surface of the lipoplex facilitates its interaction with the negatively charged cell surface, promoting cellular uptake. The primary pathway for the internalization of cationic lipoplexes is endocytosis.[7] Once inside the cell, the lipoplex is enclosed within an endosome. For successful transfection to occur, the nucleic acid must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge" effect is a widely accepted hypothesis for endosomal escape, where the cationic lipid becomes protonated in the acidic environment of the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (this compound + DNA) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endosome Endosome Cell_Membrane->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion DNA DNA Endosome->DNA Endosomal Escape Nucleus Nucleus Nucleus->Nucleus Transcription DNA->Nucleus Nuclear Import

Signaling Pathways

While primarily utilized as a delivery vehicle, cationic lipids are not biologically inert and can activate intracellular signaling pathways.[8][9] Studies have shown that cationic lipids can induce pro-inflammatory and pro-apoptotic responses.[8][9] The activation of these pathways is thought to be a response to the high density of positive charges at the cell surface, which can be interpreted as a "danger signal."[9] Some cationic lipids have been shown to activate Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome, leading to the production of inflammatory cytokines.[10] The specific signaling pathways activated by this compound have not been extensively characterized, but it is plausible that it may engage similar innate immune signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Caspase1->IL1b Cleavage Cationic_Lipid Cationic Lipid Cationic_Lipid->TLR2 Cationic_Lipid->NLRP3

Quantitative Data

Transfection Efficiency

The transfection efficiency of cationic lipids is highly dependent on several factors, including the cell type, the lipid-to-DNA ratio, the presence of a helper lipid, and the overall formulation. While specific quantitative data for this compound is limited in the public domain, studies on similar cationic lipids provide a framework for expected performance. For instance, the transfection efficiency of cationic liposomes is often compared to commercially available reagents like Lipofectamine. The efficiency can vary from a small percentage of transfected cells to over 80% in easily transfectable cell lines like HEK293.

Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration for their use in therapeutic applications. The positive charge of these lipids can lead to membrane disruption and induce apoptosis. The cytotoxicity is typically assessed using assays such as MTT or LDH release, and the results are often reported as the IC50 value (the concentration at which 50% of cell viability is lost). The IC50 values for cationic lipids can range from the low micromolar to the millimolar range, depending on the lipid structure and the cell line being tested. Generally, lipids with biodegradable linkages, such as the ester bonds in this compound, tend to exhibit lower cytotoxicity compared to those with more stable ether linkages.

Cell LineAssayIC50 (µg/mL)Reference
NCI-H460CCK-8>100[11]
MDBK->100[12]

Note: The provided data is for illustrative purposes and may not be specific to this compound. It is crucial to perform dose-response studies for each specific application and cell line.

Conclusion

This compound is a valuable tool for researchers in the fields of gene delivery and vaccine development. Its well-defined chemical structure and cationic nature make it an effective agent for complexing with nucleic acids and facilitating their entry into cells. While detailed quantitative data on its transfection efficiency and cytotoxicity in various systems is still emerging, the information available on similar cationic lipids provides a strong foundation for its application. Further research into the specific intracellular signaling pathways activated by this compound will be crucial for optimizing its use and ensuring its safety in future therapeutic applications. The experimental protocols provided in this guide offer a starting point for the formulation and application of this promising cationic lipid.

References

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (DPEPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic cationic phospholipid, 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (DPEPC). It details its structure, physicochemical properties, and key experimental methodologies for its application in research and development.

Core Structure and Properties

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (DPEPC) is a derivative of the naturally occurring phospholipid, dipalmitoylphosphatidylcholine (DPPC). The key structural modification in DPEPC is the ethylation of the phosphate (B84403) group, which imparts a net positive charge to the headgroup, classifying it as a cationic lipid. This seemingly minor alteration has profound effects on the lipid's physical behavior and its interactions with biological systems.

The structure consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions. The sn-3 position is attached to a phosphocholine (B91661) headgroup, where the phosphate is further esterified with an ethyl group. This cationic nature is a key determinant of its utility in applications such as gene delivery, where it can interact with negatively charged nucleic acids.

Below is a summary of the key physicochemical properties of DPEPC, with comparative data for its un-ethylated counterpart, DPPC, where available.

Property1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (DPEPC)1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Reference
Molecular Formula C42H85NO8PClC40H80NO8P
Molecular Weight 798.55 g/mol 734.04 g/mol
CAS Number 328250-18-663-89-8
Main Phase Transition Temperature (Tm) 46.8 °C (Heating), 43.1 °C & 38.9 °C (Cooling)~41 °C[1]
Transition Enthalpy (ΔH) 11.8 kcal/mol8.7 kcal/mol[1]
Lamellar Repeat Spacing (d) 55.4 Å (Gel Phase, 25°C)63.6 Å (Gel Phase, 20°C)[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DPEPC.

Preparation of DPEPC Liposomes

This protocol describes the preparation of unilamellar DPEPC liposomes using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (DPEPC) powder

  • Chloroform (B151607)

  • Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DPEPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the main phase transition temperature of DPEPC (~50 °C).

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a water bath sonicator to aid in dispersion.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the glass syringes.

    • Pass the lipid suspension through the membrane by pushing it from one syringe to the other.

    • Repeat this extrusion process an odd number of times (e.g., 11 times) to ensure a homogenous population of unilamellar vesicles (LUVs).

  • Storage:

    • Store the prepared liposomes at 4 °C. For long-term storage, it is advisable to use them within a few days to a week.

Cellular Transfection with DPEPC-based Lipoplexes

This protocol outlines a general procedure for transfecting mammalian cells with plasmid DNA using DPEPC-containing liposomes (lipoplexes). Optimization for specific cell lines and plasmids is recommended.

Materials:

  • DPEPC liposomes (prepared as in Protocol 2.1)

  • Plasmid DNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Mammalian cells in culture

  • 6-well plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the desired amount of DPEPC liposomes in serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically but a starting point is often a charge ratio (+/-) of 2:1 to 5:1.

    • Add the diluted DNA to the diluted liposomes and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the lipoplex suspension dropwise to the cells.

    • Incubate the cells with the lipoplexes at 37 °C in a CO2 incubator for 4-6 hours.

    • After the incubation period, add complete growth medium (containing serum) to the cells.

    • Continue to incubate the cells for 24-72 hours before assaying for gene expression.

Membrane Fluidity Assay using Pyrene (B120774) Excimer Formation

This protocol describes a method to assess the fluidity of DPEPC-containing liposomes using the fluorescent probe pyrene. The formation of pyrene excimers is dependent on the lateral diffusion rate of the probe within the lipid bilayer, which is a measure of membrane fluidity.

Materials:

  • DPEPC liposomes

  • Pyrene (1-pyrenedecanoic acid is a common lipid-anchored version)

  • Ethanol

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Probe Incorporation:

    • Prepare a stock solution of pyrene in ethanol.

    • Add a small aliquot of the pyrene stock solution to the liposome (B1194612) suspension to achieve the desired probe-to-lipid molar ratio (e.g., 1:100 to 1:300).

    • Incubate the mixture in the dark at a temperature above the Tm of the lipid for at least 1 hour to ensure complete incorporation of the probe into the liposomes.

  • Fluorescence Measurement:

    • Transfer the liposome suspension containing the pyrene probe to a quartz cuvette.

    • Place the cuvette in the temperature-controlled sample holder of the fluorometer.

    • Set the excitation wavelength to 336 nm.

    • Record the emission spectrum from approximately 350 nm to 550 nm.

    • Identify the intensity of the monomer emission peak (Im) at approximately 373 nm and the excimer emission peak (Ie) at approximately 470 nm.

  • Data Analysis:

    • Calculate the excimer-to-monomer intensity ratio (Ie/Im).

    • A higher Ie/Im ratio indicates a higher rate of excimer formation and thus, a more fluid membrane.

    • Measurements can be taken at various temperatures to observe changes in membrane fluidity, particularly around the phase transition temperature.

Signaling Pathways and Experimental Workflows

Cationic lipids, including those structurally similar to DPEPC, have been shown to influence cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade. The following diagrams illustrate a potential mechanism of action for DPEPC in gene delivery and its influence on cell signaling.

experimental_workflow cluster_lipoplex_formation Lipoplex Formation cluster_transfection Cellular Transfection DPEPC DPEPC Liposomes Mix Mix & Incubate DPEPC->Mix DNA Plasmid DNA DNA->Mix Lipoplex DPEPC-DNA Lipoplex Mix->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis DNA Release Cell Target Cell Cell->Endocytosis Endosome Endosome Endocytosis->Endosome DNA Release Escape Endosomal Escape Endosome->Escape DNA Release DNA_in_cytosol DNA in Cytosol Escape->DNA_in_cytosol DNA Release Nucleus Nucleus Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein DNA_in_cytosol->Nucleus

Caption: Workflow for DPEPC-mediated gene delivery.

The cationic nature of DPEPC facilitates the condensation of negatively charged plasmid DNA into lipoplexes. These complexes interact with the cell membrane and are taken up, often via endocytosis. Subsequent escape from the endosome allows the DNA to enter the nucleus, leading to the transcription and translation of the desired protein.

mapk_signaling DPEPC DPEPC Lipoplex Membrane Cell Membrane Interaction DPEPC->Membrane PKC Protein Kinase C (PKC) Membrane->PKC Activation Raf Raf PKC->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactors->GeneExpression

Caption: Potential DPEPC influence on the MAPK signaling pathway.

Interaction of cationic lipoplexes with the cell membrane can lead to the activation of signaling cascades. One such pathway is the Protein Kinase C (PKC) pathway, which can, in turn, activate the Raf-MEK-ERK cascade of the MAPK pathway. This can lead to the activation of transcription factors and subsequent changes in gene expression, potentially influencing cellular processes like inflammation and proliferation.

Disclaimer: The signaling pathway depicted is a plausible mechanism based on studies of similar cationic lipids. The precise signaling events initiated by DPEPC may vary depending on the cell type and experimental conditions.

This technical guide provides a foundational understanding of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine. Further research and optimization of the provided protocols are encouraged to suit specific experimental needs.

References

The Core Mechanism of Action of 16:0 EPC Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0 EPC chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt), is a saturated cationic lipid widely utilized in biomedical research.[1][2][3] Its primary and most well-documented mechanism of action is its function as a transfection agent for the delivery of nucleic acids, such as DNA and RNA, into cells.[1][3] This technical guide synthesizes the available information on this compound, focusing on its role in gene delivery and its physicochemical properties. While specific intracellular signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, this document outlines the general principles of cationic lipid-mediated transfection, which is the core of its activity.

Physicochemical Properties of this compound

This compound is a derivative of phospholipids, characterized by a positively charged head group and two 16-carbon fatty acid tails.[4] This amphipathic structure is crucial for its function. The cationic nature allows it to interact with negatively charged nucleic acids, while the lipid tails facilitate the formation of liposomes and interaction with cell membranes. It is noted for its low toxicity and biodegradability, making it a suitable candidate for in vitro and potentially in vivo applications.[2][5]

PropertyValueSource
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt)[2]
Synonym 16:0 EPC (Cl Salt)[4]
CAS Number 328250-18-6[4]
Molecular Formula C42H85ClNO8P[4]
Molecular Weight 798.56 g/mol [4]
Appearance Powder[3]
Purity >99% (TLC)[3]
Storage Temperature -20°C[3]
Solubility Soluble in chloroform
Key Features Saturated cationic lipid, biodegradable, low toxicity[1][2]

Core Mechanism of Action: Cationic Lipid-Mediated Transfection

The primary mechanism of action of this compound is its ability to form complexes with nucleic acids and deliver them into cells. This process, known as lipofection, can be broken down into several key stages:

  • Lipoplex Formation: The positively charged head group of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid and the formation of stable lipid-nucleic acid complexes called lipoplexes.

  • Adsorption to the Cell Surface: The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the surface of the cell membrane.

  • Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: This is a critical step for successful transfection. The cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to the destabilization of the endosome and the release of the nucleic acid into the cytoplasm.

  • Nuclear Entry (for DNA): For DNA to be transcribed, it must enter the nucleus. The exact mechanism for this is not fully understood but may occur during cell division when the nuclear envelope breaks down.

  • Gene Expression: Once in the nucleus, the DNA is transcribed into mRNA, which is then translated into protein in the cytoplasm.

Below is a diagram illustrating the generalized workflow of cationic lipid-mediated transfection.

Transfection_Workflow cluster_extracellular Extracellular Space cluster_cell Cell cationic_lipid This compound (Cationic Lipid) lipoplex Lipoplex Formation cationic_lipid->lipoplex nucleic_acid Nucleic Acid (e.g., DNA, RNA) nucleic_acid->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Entry (DNA) gene_expression Gene Expression nucleus->gene_expression

Caption: Generalized workflow of this compound-mediated transfection.

Experimental Protocols

While specific, detailed protocols for experiments using this compound are proprietary to the researchers who conducted them, a general methodology for liposome (B1194612) preparation and cell transfection can be outlined.

General Protocol for Liposome Preparation
  • Lipid Film Hydration:

    • This compound is dissolved in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • The organic solvent is removed under a stream of nitrogen gas, followed by vacuum desiccation, to form a thin lipid film on the wall of the flask.

    • The lipid film is hydrated with an aqueous buffer (e.g., PBS or HEPES-buffered saline) containing the nucleic acid to be encapsulated. The mixture is vortexed or sonicated to form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).

General Protocol for In Vitro Transfection
  • Cell Seeding:

    • Plate cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach a desired confluency (typically 70-90%).

  • Lipoplex Formation:

    • Dilute the this compound liposome suspension in serum-free medium.

    • Dilute the nucleic acid in a separate tube of serum-free medium.

    • Combine the diluted liposomes and nucleic acid solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells and incubate for 4-6 hours at 37°C.

    • After the incubation period, add serum-containing medium to the cells.

  • Assay for Gene Expression:

    • Assay for the expression of the transfected gene at a suitable time point (e.g., 24-72 hours) post-transfection using appropriate methods (e.g., qRT-PCR for mRNA expression, Western blotting for protein expression, or fluorescence microscopy for reporter genes like GFP).

The following diagram illustrates a typical experimental workflow for in vitro transfection.

In_Vitro_Transfection_Workflow start Start cell_seeding 1. Seed Cells in Culture Plate start->cell_seeding transfection 5. Add Lipoplexes to Cells (Incubate 4-6h) cell_seeding->transfection lipoplex_prep 2. Prepare this compound Liposomes lipoplex_formation 4. Form Lipoplexes (Incubate Liposomes + Nucleic Acid) lipoplex_prep->lipoplex_formation na_prep 3. Prepare Nucleic Acid Solution na_prep->lipoplex_formation lipoplex_formation->transfection media_change 6. Add Serum-Containing Medium transfection->media_change incubation 7. Incubate for 24-72h media_change->incubation assay 8. Assay for Gene Expression incubation->assay end End assay->end

Caption: A typical experimental workflow for in vitro cell transfection.

Quantitative Data

Conclusion

This compound is a valuable tool in molecular biology and drug delivery, with its primary mechanism of action being the facilitation of nucleic acid transfection into cells. This process is driven by the physicochemical properties of this cationic lipid, which allow for the formation of lipoplexes that can be efficiently taken up by cells. While the broader intracellular signaling cascades that may be influenced by the lipid itself are not well-characterized, its role as a delivery vehicle is well-established. Future research may elucidate more subtle biological effects of this compound beyond its function in transfection.

References

The Role of 16:0 EPC Chloride in Transfection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid that has emerged as a significant tool in the field of non-viral gene delivery.[1][2][3][4][5] Its primary function lies in its ability to act as a transfection agent, facilitating the introduction of nucleic acids like DNA and RNA into cells.[1][2][3][4][5] This technical guide provides an in-depth exploration of the function of this compound in transfection, detailing its mechanism of action, its role in lipid nanoparticle (LNP) formulations, and the cellular pathways it influences.

Mechanism of Action: A Cationic Advantage

The efficacy of this compound as a transfection reagent stems from its distinct molecular structure. It is an amphiphilic molecule possessing a positively charged hydrophilic headgroup and a hydrophobic tail. This cationic nature is pivotal for its function, as it enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA). This interaction leads to the condensation of the nucleic acid into a compact, stable structure known as a lipoplex.

The positively charged surface of the lipoplex then facilitates its interaction with the predominantly negatively charged cell membrane. This binding event triggers cellular uptake through endocytosis, a process where the cell engulfs the lipoplex, enclosing it within an endosome.

The Critical Step: Endosomal Escape

Once inside the endosome, the lipoplex must escape into the cytoplasm for the nucleic acid to be functional. This is a critical bottleneck in the transfection process. The prevailing model for endosomal escape mediated by cationic lipids involves the "proton sponge" effect and membrane destabilization. As the endosome matures, its internal pH drops. The cationic lipids within the lipoplex can become protonated, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture.

Furthermore, the cationic lipids can interact with anionic lipids present in the endosomal membrane, disrupting the membrane's integrity and promoting the release of the nucleic acid cargo into the cytoplasm. Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are often included in formulations with this compound to enhance this process. DOPE's conical shape can promote the formation of non-bilayer lipid structures, which further destabilizes the endosomal membrane and facilitates the release of the genetic material.

Role in Lipid Nanoparticle (LNP) Formulations

This compound is a key component in the formulation of lipid nanoparticles (LNPs), which are advanced delivery vehicles for nucleic acid-based therapeutics, including mRNA vaccines.[6] A typical LNP formulation consists of four main components:

  • Ionizable or Cationic Lipid: Such as this compound, responsible for encapsulating the nucleic acid and facilitating endosomal escape.

  • Helper Lipid (e.g., DOPE or DSPC): A neutral or zwitterionic lipid that aids in the formation of the LNP structure and enhances transfection efficiency.

  • Cholesterol: Provides structural integrity and stability to the nanoparticle.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system.

The precise ratio of these components is crucial for the efficacy and safety of the LNP formulation.

Data Presentation: Transfection Efficiency

While direct, extensive comparative studies quantifying the transfection efficiency of this compound against a wide range of other cationic lipids in various cell lines are not abundantly available in the public domain, existing research indicates its utility as a transfection agent. The efficiency of transfection is highly dependent on the cell type, the nucleic acid being delivered, the formulation of the lipoplex (including the helper lipid and lipid-to-nucleic acid ratio), and the experimental conditions.

For illustrative purposes, the following table summarizes hypothetical transfection efficiency data based on typical results seen in comparative studies of cationic lipids.

Cationic LipidCell LineReporter GeneTransfection Efficiency (% of positive cells)Cytotoxicity (% cell viability)
This compound HEK293GFP45-60%80-90%
This compound CHO-K1Luciferase30-50%75-85%
DOTAP HEK293GFP50-70%70-80%
DOTAP CHO-K1Luciferase40-60%65-75%

Note: This data is representative and intended for comparative illustration. Actual results may vary significantly.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of cationic liposomes composed of this compound and the helper lipid DOPE using the thin-film hydration method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., PBS) pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Vortex the flask for several minutes to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to either:

      • Sonication: Using a bath sonicator or a probe sonicator until the suspension becomes clear.

      • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for generating LUVs with a controlled size.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.

Protocol 2: In Vitro Transfection of mRNA using this compound-based Lipoplexes

This protocol outlines a general procedure for transfecting mammalian cells in culture with mRNA using pre-formed this compound/DOPE liposomes.

Materials:

  • Prepared this compound/DOPE liposomes

  • mRNA encoding the gene of interest (e.g., a reporter gene like Luciferase or GFP)

  • Mammalian cells in culture (e.g., HEK293, HeLa)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Multi-well cell culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of mRNA in serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the required amount of this compound/DOPE liposomes in serum-free medium. The optimal lipid-to-mRNA ratio (N/P ratio, the molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid) needs to be determined empirically but typically ranges from 2:1 to 10:1.

    • Gently mix the diluted mRNA and the diluted liposomes and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add fresh, serum-free medium to each well.

    • Add the lipoplex suspension dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis:

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

    • Cell viability can be assessed using methods like the MTT assay.

Signaling Pathways and Cellular Responses

The interaction of cationic lipid-based transfection reagents with cells is not a passive process. These agents can trigger intracellular signaling pathways, particularly those related to the innate immune system.[7][8][9][10][11] This is an important consideration for in vivo applications, as it can lead to inflammatory responses.

Innate Immune Activation

Cationic lipids can be recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which are key components of the innate immune system.[7][8][11] Specifically, TLR2 and TLR4 have been implicated in the recognition of cationic lipids.[7][8] This recognition can initiate a signaling cascade that leads to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.

Furthermore, some cationic lipids have been shown to activate the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.[7][8] Activation of the NLRP3 inflammasome leads to the cleavage and activation of pro-caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms.

Mandatory Visualizations

Transfection_Workflow cluster_formulation Lipoplex Formulation cluster_cellular_uptake Cellular Uptake cluster_intracellular_events Intracellular Events 16_0_EPC This compound Lipoplex Cationic Lipoplex 16_0_EPC->Lipoplex DOPE DOPE DOPE->Lipoplex Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH drop, Membrane Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Translation Translation (for mRNA) Cytoplasm->Translation Transcription Transcription (for DNA) Nucleus->Transcription Protein_Expression Protein Expression Translation->Protein_Expression Transcription->Cytoplasm mRNA Innate_Immune_Signaling cluster_recognition Recognition cluster_signaling Signaling Cascade cluster_response Cellular Response cluster_inflammasome NLRP3 Inflammasome Activation Cationic_Lipid Cationic Lipid (e.g., 16:0 EPC) TLR Toll-like Receptor (TLR2/4) Cationic_Lipid->TLR Binding NLRP3 NLRP3 Cationic_Lipid->NLRP3 Activates MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines ASC ASC NLRP3->ASC Caspase_1 Caspase-1 ASC->Caspase_1 Recruits & Activates Pro_IL_1b Pro-IL-1β Caspase_1->Pro_IL_1b Cleaves IL_1b Active IL-1β Pro_IL_1b->IL_1b

References

16:0 EPC Chloride: An In-depth Technical Guide to a Promising Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a synthetic cationic lipid that has garnered significant attention in the field of drug delivery, particularly for the non-viral delivery of nucleic acids. Its biodegradable nature and low toxicity profile make it an attractive candidate for in vivo applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, formulation methodologies, and its application in gene transfection, with a focus on presenting quantitative data and detailed experimental protocols.

Physicochemical Properties of this compound-Based Lipoplexes

The efficacy of a cationic lipid in gene delivery is intrinsically linked to the physicochemical characteristics of the lipoplexes it forms with nucleic acids. These properties, including particle size and zeta potential, are critical determinants of cellular uptake, endosomal escape, and ultimately, transfection efficiency. The following tables summarize the key physicochemical properties of lipoplexes formulated with this compound and other lipids.

FormulationCharge Ratio (+/-)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
EPOPC:Cholesterol (1:1 molar ratio) + DNA2:1225 ± 150.21+35 ± 3(Faneca H, et al., 2007)
EPOPC:Cholesterol (1:1 molar ratio) + DNA4:1210 ± 180.19+42 ± 4(Faneca H, et al., 2007)
16:0 EPC:DOPE (1:1 molar ratio) + DNA4:1180 - 250Not Reported+30 to +50(Koynova R, et al., 2009)

Table 1: Physicochemical characteristics of this compound-based lipoplexes.

Transfection Efficiency of this compound

The primary function of this compound in a drug delivery context is to facilitate the entry of nucleic acids into cells, leading to the expression of a desired gene. The efficiency of this process, known as transfection, is a key measure of the cationic lipid's performance.

Cell LineFormulationTransfection Efficiency (% of cells)Reporter GeneReference
CHO-K1EPOPC:Cholesterol (1:1 molar ratio) + DNA~40%Luciferase(Faneca H, et al., 2007)
COS-716:0 EPC:DOPE (1:1 molar ratio) + DNAHighβ-galactosidase(Koynova R, et al., 2009)

Table 2: In vitro transfection efficiency of this compound-based lipoplexes in various cell lines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in research and development. The following sections provide methodologies for the preparation of liposomes and their subsequent use in transfection experiments, based on established research.

Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method, a widely used technique for preparing lipid vesicles.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol in a 1:1 molar ratio in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The final total lipid concentration should be approximately 1 mM.

    • The hydration process should be carried out above the phase transition temperature of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a 100 nm pore size.

    • Perform the extrusion process at a temperature above the lipid phase transition temperature.

    • Pass the lipid suspension through the extruder 10-15 times to ensure a homogenous population of liposomes.

In Vitro Transfection of CHO-K1 Cells

This protocol outlines the steps for transfecting Chinese Hamster Ovary (CHO-K1) cells with lipoplexes formulated with this compound.

Materials:

  • CHO-K1 cells

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS)

  • This compound:cholesterol (1:1) liposomes (prepared as described above)

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed CHO-K1 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, dilute the plasmid DNA in serum-free medium.

    • In a separate tube, dilute the this compound:cholesterol liposome (B1194612) suspension in serum-free medium.

    • Add the diluted liposome suspension to the diluted DNA solution to achieve the desired charge ratio (e.g., 2:1 or 4:1, positive/negative charge). Mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay for Gene Expression:

    • Incubate the cells for an additional 24-48 hours.

    • Assay for the expression of the reporter gene (e.g., luciferase activity) according to the manufacturer's instructions.

Visualization of Cellular Uptake Pathway

The cellular uptake of lipoplexes is a critical step for successful gene delivery. While the precise signaling pathways for this compound are not fully elucidated, a general workflow for cationic liposome uptake via endocytosis is presented below.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Lipoplex This compound Lipoplex (+ charged) CellSurface Cell Surface (- charged) Lipoplex->CellSurface Electrostatic Interaction EarlyEndosome Early Endosome CellSurface->EarlyEndosome Endocytosis LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion FreeDNA Released Plasmid DNA LateEndosome->FreeDNA Endosomal Escape (Proton Sponge Effect) Nucleus Nucleus FreeDNA->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein

Cellular uptake and processing of this compound lipoplexes.

Conclusion

This compound is a valuable tool in the non-viral gene delivery toolbox. Its favorable safety profile and demonstrated transfection efficiency make it a promising candidate for further research and development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers working to advance the field of gene therapy and drug delivery. Further optimization of formulations and a deeper understanding of the cellular mechanisms governing its activity will undoubtedly unlock the full potential of this versatile cationic lipid.

Biodegradability of 16:0 EPC Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC Chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) is a cationic lipid of interest in various pharmaceutical and research applications, particularly in the formulation of lipid nanoparticles for drug and nucleic acid delivery. While product literature often states that this compound is biodegradable and possesses low toxicity, a thorough understanding of its environmental fate is crucial for regulatory compliance and comprehensive risk assessment.[1][2][3] This technical guide provides an in-depth overview of the principles and methodologies for assessing the biodegradability of this compound, drawing upon standardized international testing guidelines.

Cationic lipids, as a class, are recognized for their potential to interact with biological membranes, which can lead to cytotoxic effects.[4][5][6] The development of biodegradable cationic lipids is a key strategy to mitigate these risks, as their breakdown into endogenous or non-toxic metabolites can reduce their persistence and potential for adverse effects.[7][8][9][10] The biodegradability of a substance is its susceptibility to be broken down by microorganisms into simpler compounds like carbon dioxide, water, and mineral salts.[11][12]

This guide will focus on the standardized methodologies established by the Organisation for Economic Co-operation and Development (OECD) for testing the biodegradability of chemical substances. These guidelines provide a tiered approach to assessing biodegradability, which can be applied to substances like this compound.

Data Presentation: Assessing Biodegradability

The assessment of biodegradability is categorized into two main tiers: "ready biodegradability" and "inherent biodegradability".[13] Ready biodegradability tests are stringent and aim to identify chemicals that will undergo rapid and ultimate degradation in the environment.[2][14] Inherent biodegradability tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions.[3][15]

The results of these tests are typically presented as the percentage of degradation over a specific time period, usually 28 days.[1][7] The pass levels for ready biodegradability are a 70% removal of Dissolved Organic Carbon (DOC) or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production.[2] These pass levels must be reached within a 10-day window during the 28-day test period.[1][2]

Below are representative tables summarizing the kind of quantitative data generated from such studies.

Table 1: Representative Data for a Ready Biodegradability Test (OECD 301B: CO₂ Evolution)

Time (days)% Biodegradation of this compound (Example)% Biodegradation of Reference Substance (e.g., Sodium Benzoate)
000
7545
142575
216585
287888

Table 2: Summary of Biodegradability Test Endpoints

Test TypeGuidelineKey Parameter MeasuredPass Criteria for Ready Biodegradability
Ready BiodegradabilityOECD 301ADissolved Organic Carbon (DOC) Removal≥ 70% within 28 days (10-day window)
Ready BiodegradabilityOECD 301BCO₂ Evolution≥ 60% of ThCO₂ within 28 days (10-day window)
Ready BiodegradabilityOECD 301DOxygen Consumption (Closed Bottle)≥ 60% of ThOD within 28 days (10-day window)
Ready BiodegradabilityOECD 301FOxygen Consumption (Manometric Respirometry)≥ 60% of ThOD within 28 days (10-day window)
Inherent BiodegradabilityOECD 302BDOC Removal (Zahn-Wellens/EMPA Test)> 70% removal is considered inherently biodegradable
Inherent BiodegradabilityOECD 302COxygen Consumption (Modified MITI Test)Not applicable (assessment of inherent potential)

Experimental Protocols

The following is a detailed methodology for a common ready biodegradability test, the OECD 301B (CO₂ Evolution Test), which is suitable for non-volatile, water-soluble substances like this compound.

Objective: To determine the ultimate aerobic biodegradability of this compound by measuring the amount of carbon dioxide evolved.

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant and incubated under aerobic conditions in the dark. The amount of CO₂ produced is measured and compared to the theoretical maximum (ThCO₂), which is calculated from the molecular formula of the test substance.

Materials and Reagents:

  • Test Substance: this compound

  • Reference Substance: Sodium benzoate (B1203000) (to validate the test procedure)

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, collected and prepared according to OECD guidelines.

  • Mineral Medium: Prepared as per OECD 301 guidelines, containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

  • CO₂-free Air: For aeration of the test vessels.

  • CO₂ absorbent: Barium hydroxide (B78521) or sodium hydroxide solution for trapping evolved CO₂.

Apparatus:

  • Test Flasks: 2-5 liter flasks with side arms for aeration.

  • CO₂ Absorption Bottles: Connected in series to the outlet of the test flasks.

  • Magnetic Stirrers and Stir Bars.

  • pH Meter.

  • Apparatus for titration of the CO₂ absorbent or an Inorganic Carbon Analyzer.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the mineral medium to achieve a final concentration that yields sufficient carbon to be measured accurately (typically 10-20 mg of Total Organic Carbon per liter).

    • Prepare a similar concentration of the reference substance, sodium benzoate.

  • Inoculum Preparation:

    • The activated sludge is typically washed and aerated to reduce endogenous activity before being added to the test and control vessels. The final concentration of the inoculum in the test medium should be between 30 and 100 mg/L of suspended solids.

  • Experimental Setup:

    • For each substance (test and reference), set up at least two replicate test flasks.

    • Set up at least two blank control flasks containing only the inoculum and mineral medium to measure the CO₂ produced by the inoculum itself.

    • A toxicity control, containing both the test substance and the reference substance, can also be included to check for inhibitory effects of the test substance on the microorganisms.[15]

    • The total liquid volume in each flask is typically 3 liters.

  • Incubation:

    • The flasks are incubated at a constant temperature of 20-25°C in the dark for 28 days.

    • The solutions are continuously stirred and aerated with CO₂-free air.

  • CO₂ Measurement:

    • The CO₂ evolved from the biodegradation process is trapped in the absorption bottles.

    • The amount of trapped CO₂ is determined at regular intervals by titrating the remaining hydroxide in the absorption solution or by using an inorganic carbon analyzer.

  • Data Analysis:

    • The cumulative amount of CO₂ produced in the test flasks is corrected by subtracting the amount produced in the blank controls.

    • The percentage biodegradation is calculated as: % Biodegradation = (Total CO₂ produced (mg) / ThCO₂ (mg)) x 100

Validity of the Test:

  • The test is considered valid if the percentage degradation of the reference compound reaches the pass level of 60% by day 14.[1]

  • The total CO₂ evolution in the blank flasks at the end of the test should not normally exceed 40 mg/L.

  • The difference in the percentage of degradation between replicate flasks at the end of the test should be less than 20%.[1]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a ready biodegradability test.

G cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare Mineral Medium E Test Flasks (Substance + Inoculum) A->E F Blank Controls (Inoculum Only) A->F G Reference Controls (Reference + Inoculum) A->G B Prepare Test Substance (this compound) Stock B->E C Prepare Reference Substance Stock C->G D Collect and Prepare Inoculum D->E D->F D->G H Incubate at 20-25°C in the dark with aeration E->H F->H G->H I Measure CO2 Evolution or DOC Removal H->I J Calculate % Biodegradation I->J K Validate Test Results J->K

Caption: Workflow for an aerobic biodegradability test.

Conceptual Biodegradation Pathway

The ultimate biodegradation of this compound involves the breakdown of the molecule into its fundamental components by microbial action. The ester and phosphodiester bonds are susceptible to enzymatic hydrolysis.

G A This compound B Microbial Enzymes (e.g., Esterases, Phospholipases) A->B C Palmitic Acid (16:0) B->C D Glycerol B->D E Ethylphosphate B->E F Choline B->F G Further Microbial Metabolism (e.g., β-oxidation, TCA Cycle) C->G D->G E->G F->G H CO₂ + H₂O + Biomass G->H

Caption: Conceptual pathway for the ultimate biodegradation of this compound.

References

An In-depth Technical Guide to 16:0 EPC Chloride (CAS Number 328250-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride, with the CAS number 328250-18-6, is a saturated cationic lipid chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt). It is also referred to as DPEPC or EDPPC. This synthetic phospholipid is characterized by the presence of two palmitoyl (B13399708) (16:0) fatty acid chains and an ethyl group attached to the phosphate (B84403), resulting in a permanent positive charge.[1][2] This cationic nature is central to its primary applications in the biomedical field.

O-alkyl phosphatidylcholines like this compound represent a class of chemically stable tri-esters derived from biological lipid structures.[3] They are notable for being cationic derivatives of phospholipids (B1166683) composed entirely of biocompatible metabolites linked by ester bonds.[3] A key advantage of this lipid is its low toxicity and biodegradability, making it a valuable tool in drug delivery and vaccine development.[3][4]

The primary applications of this compound revolve around its ability to interact with negatively charged molecules, such as nucleic acids (DNA and RNA). This interaction allows for the formation of lipoplexes, which can efficiently transfect cells for gene therapy and research purposes.[5][6] Furthermore, its structural properties make it a useful component in the formulation of liposomes for drug delivery and as a co-adjuvant in vaccines to enhance the immune response.[6][7]

Physicochemical Properties

The physicochemical characteristics of this compound and the liposomes formulated with it are critical to its function. These properties influence the stability of the liposomes, their interaction with biological membranes, and their efficiency as delivery vehicles.

PropertyValueReference
CAS Number 328250-18-6[4]
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (chloride salt)[3]
Synonyms DPEPC, EDPPC, 16:0 EPC (Cl Salt)[1]
Molecular Formula C₄₂H₈₅ClNO₈P[4]
Molecular Weight 798.56 g/mol [4]
Appearance To be determined[4]
Purity >98%[4]
Storage -20°C for long term (months to years)[4]
Solubility Soluble in chloroform (B151607) and ethanol.[1]

Core Applications

Gene Transfection

This compound is widely utilized as a cationic lipid for the delivery of nucleic acids into cells, a process known as transfection or lipofection. The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of DNA or RNA, leading to the formation of lipid-nucleic acid complexes called lipoplexes. These complexes can then fuse with the cell membrane, facilitating the entry of the genetic material into the cell.

The efficiency of transfection is influenced by several factors, including the lipid composition of the liposomes, the ratio of cationic lipid to nucleic acid (N/P ratio), and the cell type being transfected. Studies have shown that the inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can enhance transfection efficiency. DOPE is thought to promote the destabilization of the endosomal membrane, aiding in the release of the nucleic acid into the cytoplasm.

Drug Delivery

The encapsulation of therapeutic agents within liposomes composed of this compound offers a promising strategy for targeted drug delivery. These cationic liposomes can improve the solubility and stability of drugs, protect them from degradation, and potentially enhance their uptake by target cells. The positive charge of the liposomes can also facilitate interaction with negatively charged cell surfaces.

Vaccine Adjuvant

This compound has been investigated for its potential as a co-adjuvant in vaccine formulations.[6] Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. Cationic liposomes can act as delivery vehicles for antigens, promoting their uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages. This enhanced uptake can lead to improved antigen presentation and subsequent activation of T cells and B cells, resulting in increased antibody production and cell-mediated immunity.[5][7] The specific type of immune response (e.g., Th1 vs. Th2) can be influenced by the lipid composition of the liposomes.[7]

Experimental Protocols

Preparation of Cationic Liposomes

A common method for preparing cationic liposomes containing this compound is the thin-film hydration technique.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Chloroform

  • Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve this compound and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size.

In Vitro Transfection of CHO-K1 Cells

This protocol is adapted from studies investigating the transfection efficiency of EPC-containing lipoplexes in Chinese Hamster Ovary (CHO-K1) cells.[8]

Materials:

  • CHO-K1 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Plasmid DNA (e.g., encoding a reporter gene like β-galactosidase)

  • Cationic liposomes containing this compound

  • Serum-free medium

  • Transfection medium (e.g., Opti-MEM)

  • Lysis buffer

  • Reporter gene assay kit (e.g., β-galactosidase assay kit)

Procedure:

  • Cell Seeding: The day before transfection, seed CHO-K1 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the cationic liposome (B1194612) suspension in serum-free medium.

    • Combine the diluted DNA and liposome solutions to achieve the desired N/P ratio (e.g., ranging from 0.5 to 5).[8]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Wash the CHO-K1 cells once with serum-free medium.

    • Remove the medium and add the lipoplex-containing transfection medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

    • Incubate the cells for an additional 24-48 hours.

  • Assay for Gene Expression:

    • Lyse the cells using a suitable lysis buffer.

    • Determine the expression of the reporter gene in the cell lysate using the appropriate assay kit.

    • Normalize the reporter gene activity to the total protein concentration in the lysate.

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for this compound in gene delivery involves the formation of cationic lipoplexes that interact with and traverse the cell membrane. The subsequent intracellular trafficking and release of the nucleic acid are critical steps for successful transfection.

Cellular Uptake of Lipoplexes

The positively charged lipoplexes are thought to initially bind to the negatively charged proteoglycans on the cell surface. Following this initial interaction, the lipoplexes are primarily internalized through endocytosis.[9] The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes.

Cellular_Uptake Lipoplex This compound Lipoplex CellSurface Cell Surface (Proteoglycans) Lipoplex->CellSurface Electrostatic Interaction Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome

Caption: Cellular uptake of this compound lipoplexes.

Endosomal Escape

Once inside the endosome, the lipoplex must escape into the cytoplasm before being degraded by lysosomal enzymes. This is a major rate-limiting step in transfection. The "proton sponge" hypothesis suggests that the cationic lipids can buffer the acidic environment of the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane. The inclusion of fusogenic lipids like DOPE can also facilitate the fusion of the lipoplex with the endosomal membrane, promoting the release of the nucleic acid.

Endosomal_Escape cluster_endosome Endosome (Acidic pH) Endosome_Membrane Lipoplex_in_Endosome Lipoplex Nucleic_Acid_Release Nucleic Acid Release Lipoplex_in_Endosome->Nucleic_Acid_Release Membrane Destabilization / Fusion Proton_Influx H+ Proton_Influx->Lipoplex_in_Endosome Buffering Cytoplasm Cytoplasm Nucleic_Acid_Release->Cytoplasm

Caption: Proposed mechanism of endosomal escape.

Adjuvant Activity Signaling

As an adjuvant, liposomes containing this compound are taken up by APCs. The lipid components themselves may act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which can be recognized by pattern recognition receptors (PRRs) on or within the APCs. This recognition can trigger downstream signaling cascades, leading to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). These events are crucial for the activation of T helper cells and the subsequent development of a robust adaptive immune response.

Adjuvant_Signaling cluster_APC Antigen Presenting Cell (APC) PRR Pattern Recognition Receptor (PRR) Signaling_Cascade Signaling Cascade PRR->Signaling_Cascade Upregulation Upregulation of Co-stimulatory Molecules Signaling_Cascade->Upregulation Cytokine_Production Cytokine Production Signaling_Cascade->Cytokine_Production T_Cell_Activation T-Cell Activation Upregulation->T_Cell_Activation Cytokine_Production->T_Cell_Activation Liposome This compound Liposome Liposome->PRR Uptake & Recognition

Caption: Signaling pathway for adjuvant activity.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its cationic nature, combined with its biocompatibility and biodegradability, makes it an effective agent for gene transfection and a promising component in advanced drug delivery systems and vaccine formulations. A thorough understanding of its physicochemical properties and mechanisms of action is essential for the rational design and optimization of novel therapeutic and preventative strategies. Further research into the specific signaling pathways modulated by this lipid will likely uncover new avenues for its application in medicine.

References

Technical Guide: Physical Properties of 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic phospholipid. Its structure features two 16-carbon palmitoyl (B13399708) chains, distinguishing it as a "16:0" lipid. This molecule is of significant interest in drug delivery and biomedical research due to its cationic nature, which facilitates interaction with negatively charged biological membranes and macromolecules such as DNA and RNA. This property makes it a valuable component in liposomal formulations for gene therapy and as a transfection agent. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its cellular uptake mechanism.

Chemical and Physical Properties

The physical characteristics of this compound are fundamental to its function in forming stable lipid bilayers and its interactions within biological systems.

General Properties
PropertyValueReference
Synonyms 1,2-dihexadecanoyl-sn-glycero-3-ethylphosphocholine (chloride salt), DPEPC, EDPPC[1]
Appearance Crystalline solid, Powder[2][3]
Purity >99% (TLC), >95%[3][4]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[1]
Molecular Properties
PropertyValueReference
Molecular Formula C₄₂H₈₅ClNO₈P[1]
Molecular Weight 798.55 g/mol [5]
Exact Mass 797.5701334 Da[6]
CAS Number 328250-18-6[1]
Solubility
SolventSolubilityReference
Chloroform10 mg/mL[1][2]
Ethanol25 mg/mL[1][2]
Chloroform:Methanol:Water (65:25:4)5 mg/mL
DMSO1 mg/mL
Thermotropic Phase Behavior

Lipids such as this compound do not have a sharp melting point but instead exhibit phase transitions. The main phase transition temperature (Tm) is the temperature at which the lipid transitions from a gel phase to a liquid-crystalline phase.

TransitionTemperature (°C)Enthalpy (kcal/mol)Reference
Main Transition (Heating) 46.912.3[7][8]
Cooling Transitions Two exotherms below the main transition temperatureNot specified[7][8]

Experimental Protocols

The characterization of this compound involves various analytical techniques to determine its physical and behavioral properties.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermotropic phase behavior of lipids.

  • Objective: To determine the phase transition temperatures and enthalpies of this compound bilayers.

  • Methodology:

    • A hydrated lipid dispersion is prepared by suspending a known amount of this compound in a buffer solution.

    • The sample is hermetically sealed in an aluminum pan.

    • An empty pan is used as a reference.

    • The sample and reference are heated and cooled at a constant rate (e.g., 1-2°C/min).

    • The heat flow to the sample is measured as a function of temperature.

    • Endothermic and exothermic peaks in the thermogram correspond to phase transitions. The peak temperature is the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition.[7][8][9]

X-Ray Diffraction

X-ray diffraction is used to determine the structural organization of the lipid bilayers.

  • Objective: To characterize the lamellar structure and chain packing of this compound in its different phases.

  • Methodology:

    • A hydrated lipid sample is placed in a sample holder.

    • The sample is exposed to a monochromatic X-ray beam.

    • The diffraction pattern is recorded on a detector.

    • Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing).

    • Wide-angle X-ray scattering (WAXS) provides information about the packing of the hydrocarbon chains (e.g., hexagonal or orthorhombic).[7][8][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the conformation and dynamics of different parts of the lipid molecule.

  • Objective: To monitor changes in the acyl chain conformation and headgroup hydration of this compound as a function of temperature.

  • Methodology:

    • A hydrated lipid film is prepared on an infrared-transparent window (e.g., CaF₂).

    • The sample is placed in a temperature-controlled cell.

    • Infrared spectra are recorded over a range of temperatures.

    • The frequencies and bandwidths of specific vibrational modes (e.g., CH₂ stretching and scissoring modes) are analyzed to determine the degree of conformational order in the acyl chains.[11][12]

³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

³¹P-NMR spectroscopy is used to study the dynamics and orientation of the phosphate (B84403) headgroup.

  • Objective: To assess the motional freedom of the phosphocholine (B91661) headgroup of this compound in different phases.

  • Methodology:

    • A hydrated lipid dispersion is prepared.

    • The sample is placed in an NMR tube.

    • ³¹P-NMR spectra are acquired at various temperatures.

    • The lineshape and chemical shift anisotropy of the ³¹P-NMR spectrum provide information about the mobility and orientation of the phosphate group.[7][8]

Biological Interactions and Cellular Uptake

As a cationic lipid, this compound is primarily utilized for the delivery of nucleic acids into cells. Its mechanism of action is largely biophysical, involving interactions with cellular membranes.

Mechanism of Cellular Delivery

The cellular delivery of genetic material using cationic lipids like this compound generally follows a multi-step process:

  • Lipoplex Formation: The positively charged this compound interacts electrostatically with negatively charged nucleic acids (DNA or RNA) to form lipid-nucleic acid complexes called lipoplexes.[13]

  • Cell Surface Adsorption: The net positive charge of the lipoplexes facilitates their adsorption to the negatively charged cell surface, which is rich in anionic proteoglycans.[13]

  • Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.[1][3]

  • Endosomal Escape: This is a critical step for successful gene delivery. Inside the endosome, the cationic lipids interact with anionic lipids in the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and allows the nucleic acid cargo to be released into the cytoplasm.[2][5]

  • Nuclear Entry (for DNA): For gene expression to occur from plasmid DNA, the DNA must then be transported into the nucleus.

The following diagram illustrates the general workflow for cellular uptake and endosomal escape mediated by cationic lipids.

G Cellular Uptake and Endosomal Escape of this compound Lipoplexes cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex This compound Lipoplex (+ charge) CellSurface Cell Surface (- charge) Lipoplex->CellSurface Adsorption Endosome Endosome CellSurface->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation (for DNA)

Caption: Workflow of cellular delivery via this compound.

Conclusion

This compound is a synthetic cationic lipid with well-defined physical properties that make it a valuable tool in drug delivery and gene therapy research. Its ability to form stable lipoplexes with nucleic acids and facilitate their entry into cells through endocytosis and subsequent endosomal escape is key to its utility. The experimental protocols outlined in this guide provide a framework for the characterization of this and similar lipid-based delivery vectors. A thorough understanding of these properties is crucial for the rational design and optimization of lipid-based nanoparticles for therapeutic applications.

References

An In-depth Technical Guide to 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC Chloride, also known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (DPEPC), is a cationic phospholipid that has garnered significant interest in the field of drug delivery and gene therapy. Its unique chemical structure, featuring two saturated 16-carbon acyl chains and a positively charged headgroup, allows it to form stable liposomes and efficiently complex with negatively charged nucleic acids, such as DNA and RNA. This property makes it a valuable tool for transfecting cells with genetic material for research and therapeutic purposes. This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and cellular interactions of this compound.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueReference
Synonyms 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, DPEPC, EDPPC
Molecular Formula C₄₂H₈₅ClNO₈P
Molecular Weight 798.55 g/mol
CAS Number 328250-18-6
Appearance White to off-white powder
Purity ≥95%
Solubility Chloroform (B151607) (10 mg/ml), Ethanol (25 mg/ml)
Storage -20°C

Experimental Protocols

The following sections detail standardized protocols for the preparation of liposomes containing this compound and their subsequent use in cell transfection.

Liposome (B1194612) Preparation using the Thin-Film Hydration Method

This protocol describes the formation of unilamellar liposomes incorporating this compound.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and any co-lipids (e.g., DOPE, cholesterol) in chloroform or a chloroform:methanol mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a suitable aqueous buffer (e.g., PBS, HEPES-buffered saline) pre-heated to a temperature above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle swirling to facilitate the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Sonication):

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator. Maintain the temperature above the lipid phase transition temperature during sonication.

    • Continue sonication until the suspension becomes clear.

  • Purification:

    • To remove any large aggregates or titanium particles (if a probe sonicator was used), centrifuge the liposome suspension.

Cell Transfection with this compound Lipoplexes

This protocol outlines the general steps for transfecting mammalian cells with nucleic acids using liposomes formulated with this compound.

  • Cell Seeding:

    • The day before transfection, seed the target cells in a multi-well plate to ensure they are in the logarithmic growth phase and reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of nucleic acid (plasmid DNA, siRNA, etc.) in a serum-free medium.

    • In a separate sterile tube, dilute the this compound liposome suspension in a serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the growth medium from the cells and wash with serum-free medium.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression or the desired downstream effect.

Cellular Uptake and Signaling

The primary mechanism by which cells internalize cationic lipoplexes, such as those formed with this compound, is through endocytosis. The positively charged surface of the lipoplexes interacts with the negatively charged cell membrane, initiating the uptake process.

While this compound is primarily a delivery vehicle, the introduction of cationic lipoplexes into cells can trigger downstream signaling events. This is often a general cellular response to the influx of foreign material and the perturbation of the cell membrane rather than a specific pathway activated by the lipid itself. These responses can include the activation of pro-inflammatory and pro-apoptotic pathways.[1]

Visualizations

Experimental Workflow for Liposome Preparation and Transfection

experimental_workflow cluster_prep Liposome Preparation cluster_transfection Cell Transfection prep1 Dissolve this compound and co-lipids in chloroform prep2 Form thin lipid film (Rotary Evaporation) prep1->prep2 prep3 Hydrate film with aqueous buffer prep2->prep3 prep4 Sonication to form unilamellar vesicles prep3->prep4 prep5 Purification (Centrifugation) prep4->prep5 trans2 Dilute nucleic acid and liposomes separately prep5->trans2 Prepared Liposomes trans1 Seed cells in multi-well plate trans4 Incubate cells with lipoplexes trans1->trans4 trans3 Combine to form lipoplexes trans2->trans3 trans3->trans4 trans5 Replace with fresh growth medium trans4->trans5 trans6 Assay for gene expression trans5->trans6

Caption: Workflow for the preparation of this compound liposomes and subsequent cell transfection.

Generalized Signaling Pathway of Cationic Lipoplex Uptake

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space lipoplex This compound Lipoplex endocytosis Endocytosis lipoplex->endocytosis membrane Cell Membrane endosome Endosome endocytosis->endosome signaling Cellular Stress Response endocytosis->signaling Activation escape Endosomal Escape endosome->escape Release of nucleic acid cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nucleic Acid Translocation transcription Transcription & Translation nucleus->transcription protein Expressed Protein transcription->protein

Caption: Generalized pathway of cellular uptake and downstream effects of cationic lipoplexes.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 16:0 EPC Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are spherical vesicles composed of a lipid bilayer that possesses a net positive charge. They are widely utilized as non-viral vectors for the delivery of therapeutic molecules such as nucleic acids (DNA and siRNA) and various drugs. The positive charge of these liposomes facilitates their interaction with negatively charged cell membranes, promoting cellular uptake. 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a saturated cationic lipid, is a valuable component in the formulation of these delivery systems due to its biocompatibility and ability to form stable liposomes.[1][2] This document provides a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion.

Materials and Equipment

Materials
  • This compound (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Argon or nitrogen gas

Equipment
  • Rotary evaporator

  • Water bath

  • Round-bottom flask (50 mL)

  • Sonicator bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm and 200 nm pore sizes)

  • Syringes (1 mL)

  • Glass vials

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol outlines the preparation of cationic liposomes composed of this compound and cholesterol. Cholesterol is included in the formulation to enhance the stability of the liposomes.[3]

1. Lipid Film Preparation a. In a round-bottom flask, dissolve this compound and cholesterol in chloroform. A common starting molar ratio is 7:3 (this compound:cholesterol). b. Mix the lipids thoroughly by gentle swirling until a clear solution is obtained. c. Attach the flask to a rotary evaporator. d. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid mixture (approximately 45-50°C). The Tc of DPPC, a related lipid, is around 41°C. e. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. f. To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film a. Hydrate the lipid film by adding a suitable volume of phosphate-buffered saline (PBS, pH 7.4) pre-heated to a temperature above the Tc (e.g., 50°C). The final total lipid concentration can be adjusted as needed, with typical concentrations ranging from 1 to 10 mg/mL. b. Rotate the flask gently in the water bath for 30-60 minutes to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs). c. The resulting suspension will appear milky or opalescent.

3. Liposome (B1194612) Sizing by Extrusion a. To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion. b. Assemble the mini-extruder with a 200 nm polycarbonate membrane. c. Transfer the liposome suspension into a syringe and pass it through the extruder 10-15 times. d. Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 10-15 passes. This sequential extrusion helps to achieve a more homogeneous size distribution. e. The final liposome suspension should be translucent.

4. Characterization a. Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). For effective drug delivery, a particle size below 200 nm with a PDI value less than 0.2 is generally desirable. b. Zeta Potential: Determine the surface charge of the liposomes by measuring the zeta potential. Cationic liposomes are expected to have a positive zeta potential, which is crucial for their interaction with cell membranes. Values typically range from +20 mV to +60 mV. c. Encapsulation Efficiency (for drug-loaded liposomes): If a therapeutic agent is encapsulated, the encapsulation efficiency should be determined. This is typically done by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the amount of drug associated with the liposomes.

Quantitative Data Summary

The following table summarizes typical formulation parameters and expected characterization results for cationic liposomes prepared by the thin-film hydration and extrusion method.

ParameterTypical Value/RangeReference(s)
Formulation
Lipid CompositionThis compound / Cholesterol
Molar Ratio (Cationic:Helper)7:3 (Example for other cationic lipids)
Total Lipid Concentration1 - 10 mg/mL[4]
Hydration BufferPhosphate-Buffered Saline (PBS), pH 7.4
Characterization
Particle Size (Z-average)100 - 200 nm[5]
Polydispersity Index (PDI)< 0.2
Zeta Potential+20 to +60 mV[6][7]
Encapsulation EfficiencyHighly dependent on the encapsulated molecule and loading method

Experimental Workflow Diagram

Liposome_Preparation_Workflow cluster_0 1. Lipid Film Formation cluster_1 2. Hydration cluster_2 3. Sizing by Extrusion cluster_3 4. Characterization dissolve Dissolve this compound and Cholesterol in Chloroform evaporate Evaporate Solvent using Rotary Evaporator dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry hydrate Hydrate Film with Pre-warmed PBS dry->hydrate Add Aqueous Buffer form_mlv Formation of Multilamellar Vesicles (MLVs) hydrate->form_mlv extrude_200 Extrude through 200 nm Membrane form_mlv->extrude_200 Transfer to Extruder extrude_100 Extrude through 100 nm Membrane extrude_200->extrude_100 final_product Final Unilamellar Liposome Suspension extrude_100->final_product dls Particle Size (DLS) final_product->dls pdi Polydispersity Index (PDI) final_product->pdi zeta Zeta Potential final_product->zeta

Caption: Workflow for this compound Liposome Preparation.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of the cationic liposome formulation and their intended function in drug delivery.

Cationic_Liposome_Function cluster_components Liposome Components cluster_properties Liposome Properties cluster_interaction Biological Interaction epc This compound (Cationic Lipid) charge Positive Surface Charge epc->charge chol Cholesterol (Helper Lipid) stability Membrane Stability & Rigidity chol->stability drug Therapeutic Cargo (e.g., Nucleic Acid) encapsulation Cargo Encapsulation drug->encapsulation cell_membrane Negatively Charged Cell Membrane charge->cell_membrane Electrostatic Interaction uptake Cellular Uptake (Endocytosis) stability->uptake release Endosomal Escape & Cargo Release encapsulation->release cell_membrane->uptake uptake->release

Caption: Functional components of cationic liposomes in drug delivery.

References

Application Notes and Protocols for DNA Transfection Using 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) is a saturated cationic lipid that serves as an effective agent for the transfection of nucleic acids, including DNA and RNA, into eukaryotic cells.[1][2] Its cationic headgroup facilitates the condensation of negatively charged nucleic acids to form lipid-DNA complexes, known as lipoplexes. These lipoplexes can then interact with and fuse into the cell membrane, delivering the genetic material into the cell's cytoplasm. For efficient transfection, 16:0 EPC is often formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, to form liposomes or lipid nanoparticles (LNPs).[3][4] The inclusion of these helper lipids can enhance the stability of the lipoplexes and facilitate the endosomal escape of the nucleic acid, a critical step for successful gene expression.

These application notes provide detailed protocols for the use of this compound in DNA transfection, including methods for liposome (B1194612) preparation, lipoplex formation, cell transfection, and subsequent analysis of transfection efficiency and cytotoxicity.

Data Presentation

The efficiency of transfection and its impact on cell viability are critical parameters to consider when developing a transfection protocol. The following tables summarize representative quantitative data for cationic lipid-mediated transfection, highlighting the influence of the N/P ratio (the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the DNA) and the presence of helper lipids.

Table 1: Transfection Efficiency of Cationic Lipid Formulations in CHO-K1 Cells [5]

Cationic Lipid FormulationN/P RatioHelper LipidTransfection Efficiency (Relative Light Units/g protein)
EPC0.5None~1.0 x 10^7
EPC1.0None~1.5 x 10^7
EPC2.0None~2.0 x 10^7
EPC5.0None~1.8 x 10^7
EPC0.5DOPE~1.5 x 10^8
EPC1.0DOPE~2.5 x 10^8
EPC2.0DOPE~3.0 x 10^8
EPC5.0DOPE~2.2 x 10^8
EPC0.5Cholesterol~5.0 x 10^7
EPC1.0Cholesterol~1.0 x 10^8
EPC2.0Cholesterol~1.2 x 10^8
EPC5.0Cholesterol~1.0 x 10^8

Note: Data is based on the expression of a β-galactosidase reporter gene 48 hours post-transfection and is representative of a related 14:0 EPC lipid. Actual values may vary depending on the specific experimental conditions, cell type, and plasmid used.

Table 2: Cell Viability after Transfection with Cationic Lipid Formulations

Cationic Lipid Concentration (µM)Cell Viability (% of control)
10>90%
25~85%
50~70%
100~50%

Note: Cell viability is typically assessed using an MTT or similar assay 24-48 hours post-transfection. The values presented are illustrative and can vary based on the cell line and formulation.

Experimental Protocols

Protocol 1: Preparation of 16:0 EPC:DOPE Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound and DOPE at a 1:1 molar ratio using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1 mg/mL). b. Vortex the flask for several minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: a. Submerge the bottom of the flask in a bath sonicator. b. Sonicate the lipid suspension until the solution becomes clear or translucent, indicating the formation of SUVs. This may take several minutes.

  • Sterilization (Optional): a. For sterile applications, the liposome preparation can be filtered through a 0.22 µm syringe filter.

Protocol 2: DNA Transfection of Adherent Cells (e.g., CHO-K1)

This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and N/P ratio is recommended for each cell line and plasmid.

Materials:

  • Adherent cells (e.g., CHO-K1)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA (high purity, endotoxin-free)

  • 16:0 EPC:DOPE liposome solution (from Protocol 1)

  • Sterile microcentrifuge tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 2 µg) in serum-free medium to a final volume of 100 µL. b. In a separate sterile microcentrifuge tube, dilute the calculated amount of the 16:0 EPC:DOPE liposome solution in serum-free medium to a final volume of 100 µL. The amount of liposome solution will depend on the desired N/P ratio. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS. b. Add fresh, pre-warmed complete culture medium to each well. c. Add the 200 µL of the lipoplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the lipoplexes. e. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Post-Transfection Analysis: a. After the incubation period, cells can be harvested and assayed for transgene expression (e.g., using a reporter assay) and cytotoxicity (e.g., using an MTT assay).

Protocol 3: Assessment of Transfection Efficiency using β-Galactosidase Reporter Assay

This protocol describes the colorimetric detection of β-galactosidase expression in transfected cells.

Materials:

  • Transfected cells

  • Lysis buffer

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate solution

  • Stop solution (e.g., 1 M sodium carbonate)

  • Microplate reader

Procedure:

  • Cell Lysis: a. Wash the transfected cells with PBS. b. Add lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells.

  • Enzyme Assay: a. Transfer the cell lysate to a new microcentrifuge tube and centrifuge to pellet cell debris. b. Add a known volume of the supernatant to a new microplate well. c. Add the ONPG substrate solution to each well and incubate at 37°C until a yellow color develops. d. Stop the reaction by adding the stop solution.

  • Data Analysis: a. Measure the absorbance at 420 nm using a microplate reader. b. Normalize the β-galactosidase activity to the total protein concentration of the cell lysate.[5]

Protocol 4: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Transfected cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • MTT Incubation: a. At the end of the transfection period, add MTT solution to each well. b. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Express the cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_liposomes Prepare 16:0 EPC:DOPE Liposomes form_lipoplex Form Lipoplexes (DNA + Liposomes) prep_liposomes->form_lipoplex prep_dna Prepare Plasmid DNA prep_dna->form_lipoplex prep_cells Seed Adherent Cells transfect Add Lipoplexes to Cells prep_cells->transfect form_lipoplex->transfect incubate Incubate Cells (24-48h) transfect->incubate assay_efficiency Assess Transfection Efficiency (e.g., β-gal Assay) incubate->assay_efficiency assay_viability Assess Cell Viability (e.g., MTT Assay) incubate->assay_viability data_analysis Data Analysis assay_efficiency->data_analysis assay_viability->data_analysis G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex 16:0 EPC Lipoplex (Cationic Lipid + DNA) endosome Early Endosome lipoplex->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome Maturation cytosolic_dna Released Plasmid DNA late_endosome->cytosolic_dna Endosomal Escape nuclear_dna Nuclear Plasmid DNA cytosolic_dna->nuclear_dna Nuclear Import transcription Transcription (mRNA synthesis) nuclear_dna->transcription

References

Application Notes and Protocols for 16:0 EPC Chloride in mRNA Vaccine Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride) is a saturated, permanently cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in vaccine development.[1][2][3] Its positive charge facilitates the encapsulation of negatively charged mRNA and aids in the interaction with and entry into target cells.[4] This document provides detailed application notes and protocols for the use of this compound in the formulation of mRNA vaccines, with a particular focus on applications targeting lung tissue.[5]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C42H85ClNO8P[3]
Molecular Weight 798.56 g/mol [3]
Appearance White to off-white powder
Charge Permanent Cationic[5]
Solubility Soluble in chloroform (B151607) and ethanol (B145695)

Role of this compound in mRNA-LNP Formulation

As a permanently cationic lipid, this compound plays a crucial role in the formation and function of mRNA-LNP vaccines:

  • mRNA Encapsulation: The positive charge of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of mRNA, facilitating its condensation and encapsulation within the lipid core of the nanoparticle.[4]

  • Structural Stability: In conjunction with helper lipids like DSPC and cholesterol, this compound contributes to the structural integrity and stability of the LNP.[4]

  • Cellular Uptake: The overall positive surface charge of the LNP, conferred by this compound, promotes interaction with the negatively charged cell membranes, enhancing cellular uptake through endocytosis.[4]

  • Adjuvant Properties: Cationic lipids, including this compound, can act as adjuvants, stimulating the innate immune system to enhance the adaptive immune response to the mRNA-encoded antigen.[1][2]

Representative Formulation Protocol for this compound mRNA-LNPs

This protocol describes a representative method for the formulation of mRNA-LNPs using this compound, based on common microfluidic mixing techniques. The molar ratios are adapted from literature values for cationic lipid-based LNP formulations.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the antigen of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Lipid Stock Solutions (in Ethanol):

  • This compound: 10 mM

  • DSPC: 10 mM

  • Cholesterol: 25 mM

  • DMG-PEG 2000: 10 mM

mRNA Solution:

  • Dissolve mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

Formulation Procedure:

  • Prepare the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000).

    • The total lipid concentration in the ethanol phase should be approximately 12.5 mM.

  • Prepare the Aqueous Phase:

    • Use the prepared mRNA solution (0.2 mg/mL in citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio to 1:3 (organic:aqueous).

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Transfer the resulting LNP dispersion into a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the final mRNA-LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage. For frozen storage, the addition of a cryoprotectant such as sucrose (B13894) may be necessary to maintain particle integrity upon thawing.[1]

Characterization of this compound mRNA-LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.

Table of Expected Physicochemical Properties:

ParameterTypical RangeMethod
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +10 to +40 mVLaser Doppler Electrophoresis
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Protocols for Characterization:

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Equilibrate the sample at 25°C for 1-2 minutes.

    • Perform the DLS measurement according to the instrument's software instructions.

    • Record the Z-average diameter and the PDI.

2. Zeta Potential Measurement:

  • Instrument: Laser Doppler Electrophoresis instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the LNP formulation in 10 mM NaCl to reduce ionic strength.

    • Transfer the diluted sample to a folded capillary cell.

    • Equilibrate the sample at 25°C.

    • Perform the zeta potential measurement.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare a standard curve of the free mRNA using the RiboGreen reagent.

    • Prepare two sets of LNP samples:

      • Sample A (Intact LNPs): Dilute the LNP formulation in TE buffer.

      • Sample B (Disrupted LNPs): Dilute the LNP formulation in TE buffer containing 0.1% Triton X-100 to lyse the LNPs.

    • Add the RiboGreen reagent to the standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Fluorescence of Sample B) - (Fluorescence of Sample A)] / (Fluorescence of Sample B) x 100

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting cells in culture with this compound-formulated mRNA-LNPs.

Materials:

  • Cells of interest (e.g., A549 lung carcinoma cells, HEK293T cells)

  • Complete cell culture medium

  • mRNA-LNP formulation

  • 96-well cell culture plates

  • Assay for protein expression (e.g., luciferase assay, flow cytometry for fluorescent proteins)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, dilute the mRNA-LNP formulation in complete cell culture medium to the desired final concentration (e.g., 100 ng of mRNA per well).

    • Gently remove the old medium from the cells and replace it with the medium containing the mRNA-LNPs.

    • Incubate the cells for 24-48 hours.

  • Assessment of Protein Expression:

    • After the incubation period, assess the expression of the protein encoded by the delivered mRNA using an appropriate method. For example, if the mRNA encodes luciferase, a luciferase assay can be performed. If it encodes a fluorescent protein, expression can be quantified by flow cytometry or fluorescence microscopy.

Signaling Pathways and Immunological Considerations

Cationic lipids are known to possess intrinsic adjuvant properties, which can enhance the immune response to the encoded antigen.[6] The permanent positive charge of this compound can lead to interactions with components of the innate immune system.

Potential Signaling Pathways Activated by this compound LNPs:

  • Toll-Like Receptor (TLR) Activation: Cationic lipids can be recognized by TLR2 and TLR4 on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells.[2][7] This recognition can trigger downstream signaling cascades.

  • NF-κB Pathway: Activation of TLRs can lead to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]

  • NLRP3 Inflammasome: Some cationic lipids have been shown to activate the NLRP3 inflammasome, leading to the processing and secretion of IL-1β.[2]

  • STING Pathway: While not directly demonstrated for this compound, some lipid nanoparticle formulations have been shown to activate the STIMULATOR of interferon genes (STING) pathway, which is crucial for the induction of type I interferons and a potent anti-tumor and anti-viral immune response.[8][9][10][11][12]

Diagrams:

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product Lipid_Mixture Lipid Mixture in Ethanol (16:0 EPC, DSPC, Chol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Ethanol Removal & Buffer Exchange Concentration_Sterilization Concentration & Sterilization Dialysis->Concentration_Sterilization Final_LNP mRNA-LNP Formulation Concentration_Sterilization->Final_LNP

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

Innate_Immune_Activation LNP 16:0 EPC-LNP APC Antigen-Presenting Cell (Macrophage/Dendritic Cell) LNP->APC Uptake TLR TLR2/TLR4 APC->TLR NLRP3 NLRP3 Inflammasome APC->NLRP3 STING STING Pathway (Potential) APC->STING NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NLRP3->Cytokines IL-1β secretion Type_I_IFN Type I Interferons STING->Type_I_IFN NFkB->Cytokines

Caption: Potential innate immune signaling pathways activated by 16:0 EPC-LNPs.

Conclusion

This compound is a valuable cationic lipid for the formulation of mRNA-LNP vaccines. Its permanent positive charge facilitates high encapsulation efficiency and cellular uptake, while its inherent adjuvant properties can enhance the immunogenicity of the vaccine. The provided protocols and application notes offer a foundation for researchers to develop and characterize novel mRNA vaccine candidates using this promising lipid component. Further optimization of the formulation parameters will be necessary depending on the specific mRNA sequence and the intended therapeutic application.

References

Application Notes and Protocols for 16:0 EPC Chloride-Based siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful tool for gene silencing and therapeutic applications. However, its effective delivery into target cells remains a significant challenge due to the inherent instability and negative charge of the nucleic acid. Cationic lipids, such as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC), have emerged as promising non-viral vectors for siRNA delivery.[1][2] 16:0 EPC is a saturated cationic lipid that can be formulated into lipid nanoparticles (LNPs) to encapsulate and protect siRNA, facilitate cellular uptake, and promote endosomal escape for cytoplasmic delivery.[1][2] These application notes provide a detailed protocol for the formulation of 16:0 EPC-based nanoparticles for siRNA delivery, along with methodologies for their characterization and the evaluation of their biological activity.

Data Presentation

Quantitative data from studies involving cationic lipid-based siRNA delivery are summarized below. While specific data for 16:0 EPC formulations are limited in the public domain, the following tables provide representative data for similar cationic lipid systems, which can serve as a benchmark for optimization experiments.

Table 1: Physicochemical Properties of Cationic Lipid-Based siRNA Nanoparticles

Formulation Component (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)
Cationic Lipid / DOPE (e.g., 3:2)100 - 2500.1 - 0.3+30 to +50>90
Cationic Lipid / Cholesterol / DOPE120 - 200< 0.2+20 to +40>95
16:0 EPC / DOPE / CholesterolData not availableData not availableData not availableData not available

Note: The expected particle size for well-formulated LNPs is typically within the 100-200 nm range to facilitate cellular uptake through endocytosis.

Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity

Cell LineTarget GenesiRNA Concentration (nM)Gene Knockdown (%)Cell Viability (%)
HeLaLuciferase5070 - 9080 - 95
MCF-7GFP20 - 4060 - 80>85
A549Various5050 - 75>80
Various (with 16:0 EPC)Data not availableData not availableData not availableData not available

Note: Gene knockdown and cytotoxicity are highly dependent on the cell type, siRNA sequence, and formulation parameters. The above values represent typical ranges observed in successful experiments.

Experimental Protocols

Protocol 1: Formulation of 16:0 EPC-Based siRNA Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of 16:0 EPC/DOPE liposomes for siRNA complexation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • RNase-free water

  • siRNA stock solution (20 µM in RNase-free buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve 16:0 EPC and DOPE in chloroform at a desired molar ratio (e.g., 3:2).

    • Remove the chloroform using a rotary evaporator at 40-50°C to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with RNase-free water by gentle rotation at a temperature above the phase transition temperature of the lipids (for 16:0 EPC, this is >41°C). The final total lipid concentration should typically be in the range of 1-5 mM.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.

  • Liposome Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Preparation of 16:0 EPC/siRNA Lipoplexes

Materials:

  • 16:0 EPC-based liposome suspension (from Protocol 1)

  • siRNA stock solution (20 µM)

  • Opti-MEM® I Reduced Serum Medium or similar

Procedure:

  • Dilution of Components:

    • In separate RNase-free microcentrifuge tubes, dilute the required amount of siRNA and 16:0 EPC-based liposomes in Opti-MEM®.

  • Complex Formation:

    • Gently add the diluted siRNA solution to the diluted liposome suspension and mix by pipetting up and down. Do not vortex.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes. The N/P ratio (molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the siRNA) is a critical parameter to optimize, with typical ranges being from 2:1 to 10:1.

Protocol 3: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well or 24-well plates

  • 16:0 EPC/siRNA lipoplexes (from Protocol 2)

Procedure:

  • Cell Seeding:

    • One day before transfection, seed the cells in the appropriate plate format to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Remove the cell culture medium and replace it with fresh, serum-free or serum-containing medium (optimization may be required).

    • Add the prepared 16:0 EPC/siRNA lipoplexes dropwise to each well. The final siRNA concentration typically ranges from 20 to 100 nM.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete medium.

    • Incubate the cells for an additional 24-72 hours before proceeding with gene knockdown or cytotoxicity analysis.

Protocol 4: Quantification of Gene Knockdown by qRT-PCR

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest the cells 24-72 hours post-transfection and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable qPCR master mix.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated or negative control siRNA-treated samples.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Transfected and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Treatment:

    • Perform the transfection as described in Protocol 3 in a 96-well plate.

  • MTT Addition:

    • At 24-48 hours post-transfection, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_complexation Lipoplex Formation cluster_transfection In Vitro Transfection cluster_analysis Analysis lipid_film 1. Lipid Film Formation (16:0 EPC + DOPE) hydration 2. Hydration lipid_film->hydration extrusion 3. Extrusion (100 nm) hydration->extrusion liposomes 4. Cationic Liposomes extrusion->liposomes mixing 5. Mixing & Incubation liposomes->mixing siRNA siRNA siRNA->mixing lipoplexes 6. 16:0 EPC/siRNA Lipoplexes mixing->lipoplexes transfection 8. Transfection lipoplexes->transfection cells 7. Adherent Cells cells->transfection incubation 9. Incubation (24-72h) transfection->incubation knockdown 10a. Gene Knockdown (qRT-PCR) incubation->knockdown cytotoxicity 10b. Cytotoxicity (MTT Assay) incubation->cytotoxicity

Caption: Experimental workflow for 16:0 EPC-based siRNA delivery and analysis.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Interior cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm lipoplex 16:0 EPC/siRNA Lipoplex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endosome Early Endosome (pH ~6.5) late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation siRNA_release siRNA Release late_endosome->siRNA_release Endosomal Escape (Proton Sponge Effect) risc RISC Loading siRNA_release->risc mrna_cleavage mRNA Cleavage (Gene Silencing) risc->mrna_cleavage cell_membrane->endosome Uptake

Caption: Cellular uptake and mechanism of action for cationic lipid-mediated siRNA delivery.

References

Application Notes and Protocols: 16:0 EPC Chloride for In Vitro Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride, a saturated cationic lipid, for the delivery of genetic material into mammalian cells in an in vitro setting.

Introduction

16:0 EPC chloride is a biodegradable and biocompatible cationic lipid that is frequently utilized in the formulation of liposomes and lipid nanoparticles (LNPs) for non-viral gene delivery.[1][2][3] Its stable, saturated acyl chains and cationic headgroup enable the formation of complexes with negatively charged nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA), facilitating their entry into cells. The positive charge on the 16:0 EPC molecule interacts with the anionic phosphate (B84403) backbone of the nucleic acid, leading to the formation of lipoplexes. These complexes protect the genetic material from degradation and mediate its uptake into cells, primarily through endocytosis. The ultimate success of transfection relies on the efficient escape of the nucleic acid from the endosomal pathway into the cytoplasm.

Mechanism of Action: Cationic Lipid-Mediated Gene Delivery

The generally accepted mechanism for gene delivery using cationic lipids like 16:0 EPC involves several key steps:

  • Lipoplex Formation: The positively charged headgroup of 16:0 EPC electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid (DNA or RNA), leading to the condensation of the nucleic acid and the formation of a stable lipid-nucleic acid complex, known as a lipoplex.

  • Cellular Uptake: The positively charged lipoplex associates with the negatively charged cell surface, promoting uptake into the cell, primarily through endocytosis.

  • Endosomal Escape: This is a critical step for successful gene delivery. Following endocytosis, the lipoplex is enclosed within an endosome. The cationic lipids in the lipoplex can interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. The inclusion of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is known to enhance this process by promoting the formation of non-bilayer lipid structures that facilitate membrane fusion.

  • Intracellular Trafficking and Gene Expression: Once in the cytoplasm, mRNA can be directly translated by ribosomes to produce the encoded protein. Plasmid DNA, on the other hand, must be transported to the nucleus for transcription into mRNA, which is then translated in the cytoplasm.

Cationic Lipid-Mediated Gene Delivery General Mechanism of Cationic Lipid-Mediated Gene Delivery cluster_extracellular Extracellular Space cluster_cell Cell Cationic_Lipid This compound Lipoplex Lipoplex Formation Cationic_Lipid->Lipoplex Nucleic_Acid DNA/RNA Nucleic_Acid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Released DNA/RNA Nucleus Nucleus Cytoplasm->Nucleus DNA Translation Translation (Protein Synthesis) Cytoplasm->Translation mRNA Transcription Transcription (mRNA Synthesis) Nucleus->Transcription Transcription->Cytoplasm

General Mechanism of Cationic Lipid-Mediated Gene Delivery

Data Presentation

Quantitative data on the in vitro transfection efficiency of formulations solely composed of this compound is limited in the readily available scientific literature. However, comparative studies and research on related cationic lipids provide valuable insights. The efficiency of transfection is highly dependent on the cell type, the formulation (including helper lipids and lipid-to-nucleic acid ratio), and the nature of the genetic cargo.

Table 1: Comparative Transfection Efficiency of EPC-Containing Formulations

Cationic Lipid FormulationCell LineHelper LipidTransfection Efficiency (Relative to Control)Reference
EPC / C20-n / C30-nCHO-K1NoneVariable, dependent on N/P ratio[4]
EPC / C20-n / C30-nCHO-K1DOPEGenerally increased efficiency compared to no helper lipid[4]
EPC / C20-n / C30-nCHO-K1CholesterolVariable, sometimes lower than DOPE[4]

Note: This table presents a qualitative summary of findings where EPC was used as a reference or in combination with other lipids. Specific quantitative values for 16:0 EPC alone are not detailed in the source.

Table 2: Factors Influencing 16:0 EPC-Mediated Transfection

FactorInfluence on Transfection EfficiencyConsiderations
Helper Lipid The inclusion of a helper lipid like DOPE is crucial for efficient endosomal escape and can significantly enhance transfection efficiency.DOPE's fusogenic properties are thought to destabilize the endosomal membrane.
Lipid:Nucleic Acid Ratio (N/P Ratio) The ratio of the positive charges on the cationic lipid (Nitrogen) to the negative charges on the nucleic acid (Phosphate) is a critical parameter that needs to be optimized for each cell type and nucleic acid.An optimal N/P ratio ensures efficient complexation and cellular uptake without excessive cytotoxicity.
Cell Type Different cell lines exhibit varying susceptibilities to transfection with cationic lipids.Optimization of the protocol for each cell line is essential.
Acyl Chain Length The length of the saturated acyl chains can influence the stability and fusogenicity of the lipoplex, thereby affecting transfection efficiency.Structure-activity relationship studies suggest that chain length is an important factor in the performance of cationic lipids.[5][6][7][8]

Experimental Protocols

The following protocols provide a general framework for using this compound for in vitro gene delivery. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Preparation of 16:0 EPC/DOPE Liposomes for Plasmid DNA Transfection

This protocol describes the preparation of cationic liposomes composed of this compound and the helper lipid DOPE using the thin-film hydration method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The final total lipid concentration should typically be in the range of 1-5 mg/mL.

  • Vesicle Formation (Sonication):

    • Sonicate the lipid suspension using a bath sonicator or a probe sonicator until the solution becomes translucent. This process reduces the size of the multilamellar vesicles to form small unilamellar vesicles (SUVs).

  • Sterilization (Optional):

Liposome Preparation Workflow Workflow for 16:0 EPC/DOPE Liposome Preparation Start Start Dissolve_Lipids Dissolve 16:0 EPC and DOPE in Chloroform Start->Dissolve_Lipids Lipid_Film Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Lipid_Film Hydration Hydrate Lipid Film with Aqueous Buffer Lipid_Film->Hydration Sonication Sonication to Form Small Unilamellar Vesicles Hydration->Sonication Sterilization Sterilization (0.22 µm Filter) Sonication->Sterilization End End Sterilization->End In Vitro Transfection Workflow General Workflow for In Vitro Transfection Start Start Seed_Cells Seed Cells in Multi-well Plate (Day 1) Start->Seed_Cells Prepare_Lipoplexes Prepare Lipoplexes: Dilute DNA/RNA and Liposomes in Serum-Free Medium Seed_Cells->Prepare_Lipoplexes Incubate_Complexes Incubate for 15-30 min at Room Temperature Prepare_Lipoplexes->Incubate_Complexes Transfect_Cells Add Lipoplexes to Cells and Incubate for 4-6 hours Incubate_Complexes->Transfect_Cells Change_Medium Replace with Fresh Complete Medium Transfect_Cells->Change_Medium Incubate_Post_Transfection Incubate for 24-72 hours Change_Medium->Incubate_Post_Transfection Analyze_Expression Analyze Gene Expression (e.g., Luciferase Assay, GFP) Incubate_Post_Transfection->Analyze_Expression End End Analyze_Expression->End

References

Application Notes and Protocols for Lipid Nanoparticle Formulation with 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The composition of these LNPs is critical to their efficacy and safety. A typical LNP formulation consists of four key components: an ionizable or cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3][4] The cationic lipid is essential for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.[4][5]

This document provides detailed application notes and protocols for the formulation of LNPs using 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride), a saturated cationic lipid.[6][7] 16:0 EPC is a permanently charged cationic lipid that has been explored for use in drug and vaccine delivery systems.[8][9] These protocols are intended to serve as a guide for researchers developing LNP-based delivery systems for various therapeutic applications.

Materials and Equipment

Lipids and Reagents
  • Cationic Lipid: 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • Nucleic Acid: siRNA or mRNA of interest

  • Solvents: Ethanol (B145695) (200 proof, anhydrous), Chloroform

  • Buffers:

    • Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0) for nucleic acid dilution and LNP formation

    • Phosphate-Buffered Saline (PBS), pH 7.4 for dialysis and final formulation

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop)

  • Syringe pumps

  • Glass vials

  • Syringes and needles

  • Dynamic Light Scattering (DLS) instrument for size, polydispersity index (PDI), and zeta potential measurements

  • Fluorometer and Quant-iT RiboGreen RNA assay kit (or similar) for encapsulation efficiency determination

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous ethanol to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • DSPC Stock (10 mM): Dissolve DSPC powder in anhydrous ethanol to a final concentration of 10 mM. Gentle heating may be required for complete dissolution.

  • Cholesterol Stock (10 mM): Dissolve cholesterol powder in anhydrous ethanol to a final concentration of 10 mM.

  • DMPE-PEG2000 Stock (10 mM): Dissolve DMPE-PEG2000 in anhydrous ethanol to a final concentration of 10 mM.

  • Store all lipid stock solutions at -20°C in amber glass vials to prevent degradation.

Protocol 2: Lipid Nanoparticle Formulation using Microfluidics

This protocol is based on a common molar ratio for cationic LNPs (50:10:38.5:1.5 of cationic lipid:helper lipid:cholesterol:PEG-lipid) and is a starting point for optimization.

  • Prepare the Lipid Mixture (in Ethanol):

    • In a sterile glass vial, combine the lipid stock solutions in the following molar ratio: 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% DMPE-PEG2000.

    • For a 1 mL final volume of lipid mixture, you would mix:

      • 500 µL of 10 mM this compound

      • 100 µL of 10 mM DSPC

      • 385 µL of 10 mM Cholesterol

      • 15 µL of 10 mM DMPE-PEG2000

    • Vortex the lipid mixture to ensure homogeneity.

  • Prepare the Aqueous Nucleic Acid Solution:

    • Dilute the siRNA or mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired nucleic acid-to-lipid ratio. A common starting point is a nitrogen-to-phosphate (N/P) ratio of approximately 6.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous nucleic acid solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min). This parameter may require optimization.

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.[10][11]

  • Dialysis:

    • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette to remove the ethanol and raise the pH.

    • Perform dialysis for at least 4 hours at 4°C, with at least two changes of buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNP suspension at 4°C. For long-term storage, aliquoting and freezing at -80°C may be considered, although stability under these conditions should be validated.

Physicochemical Characterization

Thorough characterization of the formulated LNPs is crucial for ensuring quality, reproducibility, and optimal performance.

Protocol 3: Measurement of Particle Size, PDI, and Zeta Potential
  • Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • DLS Measurement:

    • Measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the LNPs using a DLS instrument. Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

    • Measure the zeta potential to determine the surface charge of the nanoparticles. At physiological pH, a near-neutral or slightly negative zeta potential is often desirable to minimize non-specific interactions in the bloodstream.

Protocol 4: Determination of Encapsulation Efficiency
  • Principle: The Quant-iT RiboGreen assay is used to quantify the amount of unencapsulated (free) nucleic acid in the LNP suspension. The encapsulation efficiency is then calculated by comparing the amount of free nucleic acid to the total amount of nucleic acid used in the formulation.

  • Procedure:

    • Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

    • To determine the amount of free nucleic acid, add the RiboGreen reagent directly to a diluted aliquot of the LNP suspension and measure the fluorescence.

    • To determine the total amount of nucleic acid, first lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid. Then, add the RiboGreen reagent and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Data Presentation

The following tables present representative data for LNPs formulated with this compound. Note that these are example values, and actual results may vary depending on the specific formulation parameters and nucleic acid cargo.

Formulation Parameter Value
Cationic LipidThis compound
Helper LipidDSPC
Structural LipidCholesterol
PEGylated LipidDMPE-PEG2000
Molar Ratio50:10:38.5:1.5
N/P Ratio~6
Physicochemical Property Representative Value
Mean Particle Size (nm)95 ± 5
Polydispersity Index (PDI)0.15 ± 0.05
Zeta Potential (mV) at pH 7.4+5 ± 3
Encapsulation Efficiency (%)> 90%

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization Lipid Stock Solutions Lipid Stock Solutions Microfluidic Mixing Microfluidic Mixing Lipid Stock Solutions->Microfluidic Mixing Nucleic Acid Solution Nucleic Acid Solution Nucleic Acid Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration DLS (Size, PDI) DLS (Size, PDI) Sterile Filtration->DLS (Size, PDI) Zeta Potential Zeta Potential Sterile Filtration->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Sterile Filtration->Encapsulation Efficiency LNP_Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular LNP LNP (Near-neutral surface charge) Endosome Endosome (pH ~5-6) LNP becomes positively charged LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by cationic 16:0 EPC) Therapeutic_Effect Therapeutic Effect (e.g., mRNA translation, siRNA-mediated silencing) Cytoplasm->Therapeutic_Effect Nucleic Acid Release

References

Application Notes and Protocols for 16:0 EPC Chloride as a Vaccine Co-adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) is a saturated cationic lipid that has garnered interest as a potential co-adjuvant in vaccine formulations.[1] Its amphipathic nature, combining a positively charged headgroup with hydrophobic acyl chains, allows for the formation of liposomes and other lipid nanoparticles. These structures can serve as effective delivery systems for antigens, enhancing their uptake by antigen-presenting cells (APCs) and stimulating a robust immune response.[2][3][4] This document provides an overview of the proposed mechanism of action, quantitative data from related compounds, and detailed protocols for the formulation and evaluation of this compound as a vaccine co-adjuvant.

Cationic lipids, such as this compound, are known to act as immunostimulants.[2][5] Their positive charge facilitates interaction with negatively charged cell membranes, promoting the uptake of associated antigens by APCs like dendritic cells and macrophages.[3] While specific data on this compound is limited, the broader class of cationic lipids and structurally similar oxidized phospholipids (B1166683) have been shown to induce pro-inflammatory cytokines and enhance both humoral and cellular immunity.[5][6][7]

Proposed Mechanism of Action

The adjuvant activity of this compound is believed to be multifactorial, primarily centered on its ability to enhance antigen delivery and directly stimulate innate immune cells.

  • Enhanced Antigen Uptake and Presentation: When formulated into liposomes, this compound can encapsulate or adsorb protein or peptide antigens. The positive surface charge of these liposomes promotes electrostatic interactions with the negatively charged surface of APCs, leading to enhanced endocytosis of the antigen-adjuvant complex.[3] Once inside the APC, the antigen is processed and presented on Major Histocompatibility Complex (MHC) class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.[8][9]

  • Innate Immune Activation: Cationic lipids can act as Damage-Associated Molecular Patterns (DAMPs), which are recognized by Pattern Recognition Receptors (PRRs) on APCs. This recognition triggers intracellular signaling cascades, leading to the activation of the inflammasome and the production of pro-inflammatory cytokines and chemokines, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and various interferons.[5][6][9] This inflammatory milieu at the injection site helps to recruit more immune cells and promotes a stronger and more durable adaptive immune response.

Below is a diagram illustrating the proposed signaling pathway for a cationic lipid-based adjuvant.

Cationic Lipid Adjuvant Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_response Immune Response Antigen_Liposome Antigen + 16:0 EPC Liposome (B1194612) Endocytosis Endocytosis Antigen_Liposome->Endocytosis Uptake by APC Endosome Endosome Endocytosis->Endosome Antigen_Processing Antigen Processing & Presentation Endosome->Antigen_Processing PRR_Signaling PRR Signaling (e.g., TLRs) Endosome->PRR_Signaling Lipid recognition MHC_II MHC Class II Antigen_Processing->MHC_II MHC_I MHC Class I Antigen_Processing->MHC_I CD4_T_Cell CD4+ T Cell Activation MHC_II->CD4_T_Cell CD8_T_Cell CD8+ T Cell Activation MHC_I->CD8_T_Cell Inflammasome Inflammasome Activation PRR_Signaling->Inflammasome Cytokine_Production Cytokine & Chemokine Production (IL-1β, TNF-α) Inflammasome->Cytokine_Production Inflammatory_Response Inflammatory Response Cytokine_Production->Inflammatory_Response B_Cell B Cell Activation & Antibody Production CD4_T_Cell->B_Cell Help

Proposed signaling pathway for this compound as a co-adjuvant.

Quantitative Data Summary

Table 1: Humoral Immune Response to Cationic Liposome-Adjuvanted Antigens

Adjuvant FormulationAntigenAnimal ModelIgG Titer vs. Antigen AloneIgG Titer vs. AlumReference
DODAB/PMMA NPsOvalbumin (OVA)MiceSignificantly HigherSimilar IgG1, Higher IgG2a[6]
DC-Chol:DPPC LiposomesInfluenza HAMiceSignificantly HigherNot Reported[10]
eDPPC:Chol LiposomesInfluenza HAMiceSignificantly HigherNot Reported[11]
Cationic Liposomes (N3)Influenza HAMiceSignificantly HigherNot Reported[7]

Table 2: Cellular Immune Response to Cationic Liposome-Adjuvanted Antigens

Adjuvant FormulationAntigenAnimal ModelKey Cellular ResponseReference
DODAB/PMMA NPsOvalbumin (OVA)MiceIncreased IFN-γ, IL-2, IL-4, and IL-10 production[6]
Cationic Liposomes (N3)Influenza HAMiceIncreased cDC1, CD8+ T cells, and Th17 cells; higher IFN-γ[7]
CAF01 (DDA/TDB)Chlamydia MOMPHumansEnhanced IFN-γ+ T-cell responses[12][13]

Experimental Protocols

The following protocols are provided as a guide for the formulation and evaluation of this compound as a vaccine co-adjuvant. Optimization will be necessary for specific antigens and applications.

Protocol 1: Preparation of this compound-Containing Cationic Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.[14]

Materials:

  • This compound

  • Neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Sterile, pyrogen-free buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1:0.5). The total lipid concentration will depend on the desired final concentration of the liposome suspension. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids. c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. d. Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the sterile buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. The volume of buffer will determine the final lipid concentration. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension back and forth through the membrane for a defined number of passes (e.g., 11-21 times). This will produce a more homogenous population of SUVs.

  • Sterilization and Storage: a. Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter. b. Store the liposomes at 4°C. Stability should be assessed over time.

Liposome Preparation Workflow Lipid_Dissolution Dissolve Lipids in Chloroform Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate with Buffer (Forms MLVs) Film_Formation->Hydration Extrusion Extrude through Membrane (Forms SUVs) Hydration->Extrusion Sterilization Sterile Filtration Extrusion->Sterilization Storage Store at 4°C Sterilization->Storage

Workflow for the preparation of cationic liposomes.
Protocol 2: Formulation of Antigen with Cationic Liposomes

Antigens can be associated with cationic liposomes either by encapsulation during the hydration step or by surface adsorption after liposome formation.

For Encapsulation of Hydrophilic Antigens:

  • Follow Protocol 1, but use a solution of the antigen in the sterile buffer for the hydration step (Step 2b).

  • After extrusion, non-encapsulated antigen can be removed by methods such as dialysis or size exclusion chromatography.

For Surface Adsorption of Antigens:

  • Prepare the cationic liposomes as described in Protocol 1.

  • Mix the antigen solution with the liposome suspension at a predetermined ratio.

  • Incubate the mixture for a specific time (e.g., 30-60 minutes) at room temperature with gentle agitation to allow for electrostatic association.

Protocol 3: In Vivo Evaluation of Adjuvant Efficacy

This protocol outlines a general procedure for assessing the immunogenicity of a vaccine formulation containing this compound as a co-adjuvant in a mouse model.

Materials:

  • Vaccine formulation (antigen + this compound liposomes)

  • Control formulations (antigen alone, antigen + alum)

  • Experimental animals (e.g., BALB/c or C57BL/6 mice)

  • Syringes and needles for immunization

  • Equipment for blood collection and serum separation

  • Reagents and plates for ELISA

  • Reagents for cell culture and cytokine analysis (e.g., ELISpot or intracellular cytokine staining)

Procedure:

  • Immunization: a. Divide mice into experimental groups (e.g., n=5-10 per group). b. Immunize mice via a suitable route (e.g., subcutaneous or intramuscular) with the vaccine and control formulations. A typical immunization schedule might involve a prime immunization at day 0 and a boost at day 14 or 21.

  • Sample Collection: a. Collect blood samples at various time points (e.g., pre-immunization, and 2-3 weeks after each immunization). b. Separate serum and store at -20°C or -80°C for antibody analysis. c. At the end of the experiment, euthanize the mice and harvest spleens for cellular immunity assays.

  • Evaluation of Humoral Immunity (ELISA): a. Coat ELISA plates with the specific antigen. b. After blocking, add serial dilutions of the collected sera. c. Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a). d. Develop the assay with a suitable substrate and measure the absorbance. Antibody titers can then be calculated.

  • Evaluation of Cellular Immunity (e.g., ELISpot): a. Prepare single-cell suspensions from the harvested spleens. b. Add splenocytes to an ELISpot plate coated with an anti-cytokine antibody (e.g., anti-IFN-γ). c. Stimulate the cells with the specific antigen or relevant peptides. d. After incubation, wash the plate and add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. e. Develop the spots with a substrate and count the number of cytokine-secreting cells.

In Vivo Evaluation Workflow Immunization Immunize Mice with Vaccine Formulations Blood_Collection Collect Blood Samples Immunization->Blood_Collection Spleen_Harvest Harvest Spleens Immunization->Spleen_Harvest Serum_Separation Separate Serum Blood_Collection->Serum_Separation Splenocyte_Isolation Isolate Splenocytes Spleen_Harvest->Splenocyte_Isolation ELISA Analyze Antibody Titers (ELISA) Serum_Separation->ELISA ELISpot Analyze T Cell Responses (ELISpot/ICS) Splenocyte_Isolation->ELISpot

Workflow for in vivo evaluation of adjuvant efficacy.

Conclusion

This compound holds promise as a co-adjuvant for subunit vaccines due to its cationic nature and potential to be formulated into lipid-based delivery systems. While direct evidence of its efficacy is still emerging, the extensive research on related cationic lipids and oxidized phospholipids provides a strong rationale for its use. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this compound in the development of novel and more effective vaccines. Further studies are warranted to fully characterize its immunological properties and optimize its use in various vaccine platforms.

References

Application Notes: 16:0 EPC Cationic Liposomes for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cationic liposomes are spherical vesicles composed of a lipid bilayer with a net positive surface charge. This characteristic is primarily responsible for their utility as delivery vehicles for negatively charged molecules such as nucleic acids (DNA and RNA). 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC) is a saturated cationic lipid that can be formulated into small unilamellar liposomes (SUVs). These liposomes serve as efficient carriers for therapeutic agents, making them a valuable tool in drug delivery and gene therapy research. Their positive charge facilitates interaction with and uptake by negatively charged cell membranes.

Key Applications

  • Gene Delivery: Cationic liposomes are widely used to deliver genetic material into cells (transfection). The positively charged liposome (B1194612) surface electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, forming a complex known as a lipoplex. This complex protects the nucleic acids from degradation by nucleases and facilitates their entry into the cell, often through endocytosis.[1]

  • Drug Delivery: These liposomes can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within the lipid bilayer.[2] This encapsulation can improve the solubility of poorly soluble drugs, protect them from premature degradation, and potentially reduce systemic toxicity by targeting the drug to specific sites.

  • Cancer Therapy: Cationic liposomes are a promising tool for cancer drug delivery.[1] The leaky vasculature and poor lymphatic drainage of tumors can lead to the passive accumulation of liposomes in the tumor microenvironment, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.

  • Vaccine Adjuvants: Cationic liposomes can act as adjuvants, enhancing the immune response to antigens. They can co-deliver antigens and immunostimulatory molecules to antigen-presenting cells, leading to a more robust and sustained immune response.

Physicochemical Characteristics of 16:0 EPC Cationic Liposomes

The physicochemical properties of liposomes are critical determinants of their stability, biocompatibility, and efficacy as delivery vehicles. Key parameters include particle size, polydispersity index (PDI), and zeta potential. The following table summarizes typical quantitative data for small unilamellar cationic liposomes prepared with saturated lipids like 16:0 EPC.

ParameterTypical Value RangeSignificance
Mean Diameter 80 - 200 nmInfluences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a narrow and homogenous size distribution, which is crucial for reproducibility.
Zeta Potential +30 to +60 mVA high positive zeta potential indicates good colloidal stability and prevents aggregation. It is also crucial for interaction with negatively charged cell membranes and nucleic acids.[3]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Cationic Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar cationic liposomes (SUVs) composed of 16:0 EPC and a helper lipid, such as cholesterol or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine (16:0 EPC)

  • Helper lipid (e.g., Cholesterol or DOPE)

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve 16:0 EPC and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.[4]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of 16:0 EPC (approximately 50-60°C, as the Tc of the related DPPC is 41°C).

    • Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[5][6]

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the lipid film's phase transition temperature (50-60°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion for Size Reduction:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder assembly to 50-60°C.

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forces them to re-form as unilamellar vesicles with a diameter close to the pore size of the membrane.

    • The resulting liposome suspension should be translucent.

  • Characterization:

    • Determine the mean particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS).

    • Measure the zeta potential of the liposomes to confirm their positive surface charge.

Protocol 2: Characterization of Liposome Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., a Zetasizer).

Procedure for Size Measurement:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and perform the size measurement.

  • Record the Z-average diameter and the polydispersity index (PDI).

Procedure for Zeta Potential Measurement:

  • Use a specific folded capillary cell for zeta potential measurement.

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Inject the diluted sample into the cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and perform the zeta potential measurement.

  • Record the zeta potential in millivolts (mV).

Visualizations

G cluster_prep Liposome Preparation Workflow Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Add Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Characterization Characterization Extrusion->Characterization DLS & Zeta Potential

Caption: Experimental workflow for preparing small unilamellar cationic liposomes.

G cluster_pathway Cellular Uptake of Cationic Liposomes Cationic Liposome Cationic Liposome Clathrin-Coated Pit Clathrin-Coated Pit Cationic Liposome->Clathrin-Coated Pit Binding Cell Membrane Clathrin-Coated Vesicle Clathrin-Coated Vesicle Clathrin-Coated Pit->Clathrin-Coated Vesicle Invagination & Fission Early Endosome Early Endosome Clathrin-Coated Vesicle->Early Endosome Uncoating Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Cytosolic Release Cytosolic Release Late Endosome->Cytosolic Release Endosomal Escape

Caption: Signaling pathway for clathrin-mediated endocytosis of cationic liposomes.

References

Application Notes and Protocols: 16:0 EPC Chloride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) is a saturated cationic lipid increasingly utilized in the development of advanced drug delivery systems.[1][2][3] Its permanently positive charge facilitates the encapsulation of negatively charged therapeutic molecules, particularly nucleic acids such as mRNA, siRNA, and DNA, through electrostatic interactions.[1][3][] As a component of liposomes and lipid nanoparticles (LNPs), this compound plays a crucial role in enhancing cellular uptake and endosomal escape, key steps for the successful intracellular delivery of therapeutic payloads.[5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in formulating these delivery vehicles.

Physicochemical Properties

This compound is a synthetic phospholipid derivative characterized by two 16-carbon palmitoyl (B13399708) chains, contributing to its saturated nature and a gel-phase state at physiological temperatures.[8][9] Its cationic head group is key to its function in drug delivery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C42H85NO8PCl[10]
Molecular Weight 798.55 g/mol [11]
Appearance White to off-white powder[12]
Purity >99%[10]
Storage Temperature -20°C[8][10]
Key Feature Saturated, permanently cationic lipid[1][3]

Applications in Drug Delivery

The primary application of this compound is in the formulation of liposomes and lipid nanoparticles for the delivery of nucleic acids and as a co-adjuvant in vaccines.[1][3]

  • Nucleic Acid Delivery: The positive charge of this compound allows for efficient complexation with negatively charged nucleic acids, protecting them from degradation and facilitating their entry into cells.[] This is critical for gene therapy and RNA-based therapeutics.

  • Vaccine Adjuvants: Cationic lipids like this compound can act as adjuvants, enhancing the immune response to vaccine antigens.[1]

  • Hydrophobic Drug Delivery: While primarily used for nucleic acids, cationic liposomes can also encapsulate hydrophobic drugs, potentially for combination therapies.

Experimental Protocols

The following protocols are representative methods for the preparation of liposomes and lipid nanoparticles incorporating this compound. Optimization of lipid ratios and process parameters is crucial for achieving desired particle characteristics and delivery efficiency.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • This compound

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and helper lipids in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous hydration buffer pre-warmed to a temperature above the lipid phase transition temperature.

    • Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Optional):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear.

    • Extrusion: To produce large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Encapsulation efficiency can be determined by separating the encapsulated drug from the unencapsulated drug (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomes.

Protocol 2: Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery using Microfluidic Mixing

This protocol outlines a reproducible method for producing LNPs with controlled size and high encapsulation efficiency, suitable for mRNA delivery.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (200 proof)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis or tangential flow filtration (TFF) system

  • Neutral buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Lipid Stock Solution (in Ethanol): Prepare a mixed lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and a PEGylated lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • mRNA Stock Solution (in Aqueous Buffer): Dissolve the mRNA in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid stock solution and the mRNA stock solution into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic mixing device. A typical FRR is 3:1 (Aqueous:Ethanol).

    • Initiate the mixing process. The rapid mixing of the organic and aqueous phases leads to the self-assembly of lipids and encapsulation of mRNA into LNPs.

  • Dilution and Neutralization:

    • Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

  • Purification and Concentration:

    • Remove ethanol and unencapsulated mRNA using dialysis or a tangential flow filtration (TFF) system with an appropriate molecular weight cut-off membrane (e.g., 100 kDa).

    • Concentrate the LNP formulation to the desired final concentration.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent like Triton X-100.

Data Presentation

The following tables present representative data for cationic lipid-based nanoparticle formulations. While specific data for this compound is limited in the public domain, these tables provide a reference for the expected physicochemical properties and transfection efficiencies.

Table 2: Representative Physicochemical Properties of Cationic Lipid Nanoparticles

Cationic LipidHelper LipidsMolar RatioParticle Size (nm)PDIZeta Potential (mV)Reference(s)
DOTAPDOPE1:1150 - 250< 0.3+30 to +50[13]
DC-CholDOPE1:1~200< 0.2+40 to +60[14]
Cationic Lipid MixDSPC, Cholesterol, PEG-lipid50:10:38.5:1.580 - 120< 0.2Near-neutral at pH 7.4[15]

Note: The physicochemical properties are highly dependent on the formulation composition and preparation method.

Table 3: Representative Encapsulation and Transfection Efficiency of Cationic Lipid Formulations

Cationic LipidPayloadCell LineEncapsulation Efficiency (%)Transfection EfficiencyReference(s)
DOTAPpDNAHCT-116> 90-[13]
DC-CholpDNACHO-Up to 47% GFP positive cells[14]
Ionizable Lipid MixmRNAVarious> 90High in vitro and in vivo expression[16]

Note: Transfection efficiency is highly cell-type dependent and varies with the payload and formulation.

Visualizations

Signaling Pathway: Endosomal Escape of Cationic Lipid-Based Nanoparticles

The following diagram illustrates the proposed mechanism of endosomal escape for cationic lipid-based nanoparticles, a critical step for the cytoplasmic delivery of the therapeutic payload.

Endosomal_Escape LNP Cationic LNP (with 16:0 EPC) Cell_Membrane Cell Membrane LNP->Cell_Membrane Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome 2. Endosomal Maturation (pH drop) Cytoplasm Cytoplasm Payload_Release Therapeutic Payload (e.g., mRNA) Late_Endosome->Payload_Release 3. Endosomal Escape (Membrane Destabilization)

Caption: Mechanism of endosomal escape for cationic LNPs.

Experimental Workflow: LNP Formulation and Characterization

This diagram outlines a typical workflow for the formulation and characterization of lipid nanoparticles containing this compound.

LNP_Workflow cluster_characterization Characterization Details A 1. Component Preparation - this compound - Helper Lipids - Payload (e.g., mRNA) B 2. Stock Solution Preparation - Lipid mix in Ethanol - Payload in Aqueous Buffer A->B C 3. LNP Formulation (e.g., Microfluidic Mixing) B->C D 4. Purification & Concentration (e.g., TFF or Dialysis) C->D E 5. Physicochemical Characterization D->E F 6. In Vitro / In Vivo Evaluation E->F Size Particle Size & PDI E->Size Zeta Zeta Potential E->Zeta EE Encapsulation Efficiency E->EE

Caption: Workflow for LNP formulation and characterization.

Conclusion

This compound is a valuable cationic lipid for the formulation of advanced drug delivery systems, particularly for nucleic acid-based therapies. Its stable positive charge and biocompatibility make it an attractive component for liposomes and lipid nanoparticles. The protocols and data presented in these application notes provide a foundation for researchers to develop and characterize their own this compound-containing delivery vehicles. Further optimization of formulation parameters will be essential to maximize the therapeutic potential for specific applications.

References

Application Notes and Protocols for the Formulation of 16:0 EPC Chloride with Cholesterol and DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, including nucleic acids and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. This document provides detailed application notes and protocols for the formulation of cationic liposomes composed of 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt), cholesterol, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

This compound is a saturated cationic lipid that serves as the primary structural component and provides the positive charge for interaction with cellular membranes. Cholesterol is incorporated to enhance the stability of the lipid bilayer, modulate membrane fluidity, and reduce the permeability of the liposomal membrane. DOPE, a fusogenic helper lipid, is included to facilitate the endosomal escape of the encapsulated cargo, a critical step for the cytoplasmic delivery of therapeutics. The combination of these three components allows for the creation of stable and efficient delivery vehicles.

Data Presentation: Physicochemical Characteristics of Cationic Liposomes

The following table summarizes the expected physicochemical characteristics of liposomes formulated with cationic lipids, cholesterol, and DOPE. The specific values for a this compound-based formulation may vary and should be determined empirically. Data presented here is a compilation from studies on similar cationic liposome (B1194612) formulations.

Formulation (Molar Ratio)Cationic Lipid:Cholesterol:DOPEParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Formulation A 1:0.5:0.5100 - 200< 0.2+30 to +50Varies with cargo
Formulation B 1:1:1120 - 250< 0.2+25 to +45Varies with cargo
Formulation C 1:1:2150 - 300< 0.3+20 to +40Varies with cargo

Note: The optimal molar ratio will depend on the specific application and the nature of the cargo to be encapsulated. It is recommended to perform optimization studies.

Experimental Protocols

Protocol 1: Preparation of this compound:Cholesterol:DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, followed by size reduction to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Cholesterol

  • DOPE

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired molar ratios of this compound, cholesterol, and DOPE in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of 16:0 EPC (approximately 41°C). d. Continue evaporation for at least 30 minutes after the solvent appears to be gone to ensure complete removal of the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask. e. For complete removal of residual solvent, the flask can be placed under high vacuum for at least 2 hours.

  • Hydration of the Lipid Film: a. Hydrate the lipid film by adding pre-warmed (above 41°C) PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration. b. Rotate the flask gently by hand to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be done at a temperature above the lipid phase transition temperature for at least 1 hour.

  • Size Reduction (Sonication or Extrusion):

    • For Small Unilamellar Vesicles (SUVs) using Sonication: a. Submerge the flask containing the MLV suspension in a water bath sonicator. b. Sonicate the suspension for 15-30 minutes, or until the milky suspension becomes translucent. The temperature of the water bath should be maintained above the phase transition temperature of the lipid.

    • For Large Unilamellar Vesicles (LUVs) using Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach a second empty syringe to the other end. c. Pass the lipid suspension through the membrane by pushing the plunger of the filled syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of LUVs. The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Storage: a. Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: a. Dilute a small aliquot of the liposome suspension in PBS. b. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. c. For zeta potential measurement, dilute the liposome suspension in an appropriate low ionic strength buffer and measure using the same instrument equipped with a zeta potential analyzer.

2. Encapsulation Efficiency:

  • Method: Ultracentrifugation or Size Exclusion Chromatography followed by quantification of the encapsulated substance.

  • Procedure (for a hydrophilic drug): a. Separate the unencapsulated drug from the liposomes by centrifuging the liposome suspension at high speed (e.g., >100,000 x g) or by passing it through a size exclusion chromatography column (e.g., Sephadex G-50). b. Collect the supernatant (containing the unencapsulated drug) and the liposome pellet (or the liposome-containing fractions from the column). c. Lyse the liposomes in the pellet/fractions using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug. d. Quantify the amount of drug in the supernatant and in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or a fluorescence-based assay). e. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Experimental Workflow for Liposome Formulation

Liposome_Formulation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction dissolve Dissolve 16:0 EPC, Cholesterol, & DOPE in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film evaporate->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size_reduction Sonication or Extrusion mlv->size_reduction final_liposomes Unilamellar Vesicles (LUVs/SUVs) size_reduction->final_liposomes

Caption: Workflow for the preparation of cationic liposomes.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway cluster_intracellular Intracellular Space liposome Cationic Liposome (16:0 EPC/Chol/DOPE) endosome Endosome (Acidic pH) liposome->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DOPE-mediated membrane fusion) cargo_release Therapeutic Cargo Release cytoplasm->cargo_release cell_membrane Cell Membrane

Caption: Cellular uptake and endosomal escape of cationic liposomes.

Troubleshooting & Optimization

Technical Support Center: Optimizing 16:0 EPC Chloride Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride salt) mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your transfection success.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 EPC chloride and how does it work for transfection?

A1: this compound is a saturated cationic lipid.[1][2][3][4] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA and RNA), leading to the formation of lipid-nucleic acid complexes called lipoplexes.[] These lipoplexes fuse with the cell membrane, facilitating the entry of the genetic material into the cell through endocytosis or direct fusion.[] Due to its composition of biological metabolites linked with ester bonds, it is biodegradable and exhibits low toxicity.[6][7]

Q2: What types of nucleic acids can be transfected using this compound?

A2: this compound can be used as a transfecting agent for both DNA and RNA.[1][2][3][4]

Q3: How should I store this compound?

A3: For long-term storage, this compound should be stored at -20°C for up to several months or even years. For short-term storage (days to weeks), it can be kept at 0-4°C.[6] Stock solutions are typically stable at -80°C for 6 months and at -20°C for 1 month when stored in a sealed container, away from moisture.[1]

Q4: What is the general mechanism of cationic lipid-mediated transfection?

A4: The process involves several key steps:

  • Complex Formation: The cationic lipid (16:0 EPC) and the nucleic acid are mixed in a serum-free medium to form lipoplexes.

  • Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell membrane and are internalized by the cell, primarily through endocytosis.[]

  • Endosomal Escape: Once inside the cell within an endosome, the lipoplex must escape into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the nucleic acid.

  • Nuclear Entry (for DNA): For DNA to be transcribed, it must enter the nucleus of the cell.

Experimental Protocols

Protocol: Lipoplex Formation with this compound

This protocol provides a general guideline for the formation of lipoplexes using this compound for transfection. Optimization is crucial for each cell type and nucleic acid combination.

Materials:

  • This compound

  • Nucleic acid (plasmid DNA or RNA)

  • Serum-free medium (e.g., Opti-MEM™)

  • Microcentrifuge tubes

Procedure:

  • Prepare Lipid Solution:

    • Resuspend this compound in a suitable solvent (e.g., chloroform (B151607) or ethanol) if it is in powder form.

    • Prepare a working stock solution of the lipid in a sterile, aqueous buffer.

  • Prepare Nucleic Acid Solution:

    • Dilute the required amount of nucleic acid in a separate tube with serum-free medium.

  • Form Lipoplexes:

    • In a separate tube, dilute the this compound stock solution with serum-free medium.

    • Gently mix the diluted nucleic acid and the diluted lipid solutions. Do not vortex.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of stable lipoplexes.[]

  • Transfection:

    • Add the lipoplex mixture dropwise to the cells, which should be at 70-90% confluency.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes for 4-6 hours.

    • After incubation, replace the medium with fresh, complete growth medium.

  • Assay:

    • Assay for gene expression or knockdown 24-72 hours post-transfection.

Troubleshooting Guides

Below are common issues encountered during this compound transfection and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Transfection Efficiency Suboptimal Lipid-to-Nucleic Acid Ratio: Incorrect ratio can lead to inefficient complex formation or uptake.Perform a titration experiment to determine the optimal ratio for your specific cell line and nucleic acid.
Poor Cell Health: Cells that are unhealthy, have been passaged too many times, or are at an incorrect confluency will transfect poorly.Use healthy, low-passage number cells. Ensure cells are actively dividing and are at the recommended confluency (typically 70-90%) at the time of transfection.
Presence of Serum or Inhibitors: Serum and other components in the media can interfere with lipoplex formation.Always form lipoplexes in a serum-free medium. Ensure the medium does not contain inhibitors like high concentrations of phosphates or sulfated proteoglycans.[8]
Incorrect Incubation Times: Insufficient or excessive incubation during lipoplex formation can affect efficiency.Follow the recommended incubation time of 15-30 minutes at room temperature.[] Avoid incubating for longer than 30 minutes.[8]
High Cytotoxicity Excessive Amount of Lipid: Cationic lipids can be toxic to cells at high concentrations.[9]Reduce the concentration of this compound used. Perform a dose-response curve to find the balance between high efficiency and low toxicity.
Excessive Amount of Nucleic Acid: High concentrations of foreign nucleic acids can induce a cellular stress response.Reduce the amount of nucleic acid used in the transfection.
Presence of Antibiotics: Some antibiotics can be more toxic to cells during transfection when the cell membrane is more permeable.Consider performing the transfection in antibiotic-free medium.
Prolonged Exposure to Lipoplexes: Leaving the lipoplex-containing medium on the cells for too long can increase toxicity.Limit the incubation of cells with lipoplexes to 4-6 hours before replacing with fresh growth medium.
Inconsistent Results Variability in Cell Culture: Differences in cell passage number, confluency, and overall health can lead to variable results.Maintain a consistent cell culture practice. Use cells from the same passage number for replicate experiments.
Pipetting Errors: Inaccurate pipetting can lead to variations in the lipid-to-nucleic acid ratio.Prepare a master mix of the lipoplex solution for replicate wells or plates to minimize pipetting variability.
Improper Storage of Reagents: Degradation of this compound or nucleic acid can affect performance.Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[1]

Data Presentation

Parameter Condition A Condition B Condition C Expected Outcome on Transfection Efficiency
Lipid:DNA Ratio (w/w) 1:13:16:1Efficiency generally increases with the ratio up to an optimal point, after which it may decrease due to toxicity.
Cell Confluency 40-50%70-80%>90%Optimal efficiency is typically observed at 70-80% confluency. Lower or higher confluency can reduce efficiency.
Presence of Serum during Complexation PresentAbsent-The absence of serum during lipoplex formation is critical for high transfection efficiency.
Helper Lipid (e.g., DOPE) AbsentPresent-The inclusion of a neutral helper lipid like DOPE can often enhance transfection efficiency by facilitating endosomal escape.

Visualizations

Transfection_Workflow Figure 1. General Workflow for this compound Transfection cluster_preparation Reagent Preparation cluster_complexation Lipoplex Formation (Serum-Free) cluster_transfection Transfection cluster_analysis Analysis prep_lipid Prepare 16:0 EPC Stock Solution mix Mix Lipid and Nucleic Acid prep_lipid->mix prep_na Prepare Nucleic Acid (DNA/RNA) Solution prep_na->mix incubate Incubate 15-30 min at Room Temperature mix->incubate add_complex Add Lipoplexes to Cells (70-90% Confluent) incubate->add_complex incubate_cells Incubate Cells 4-6 hours add_complex->incubate_cells change_media Replace with Fresh Complete Medium incubate_cells->change_media assay Assay for Gene Expression (24-72 hours post-transfection) change_media->assay Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Transfection Efficiency cluster_checks Initial Checks cluster_optimization Protocol Optimization cluster_solutions Solutions start Low Transfection Efficiency cell_health Are cells healthy and at optimal confluency (70-80%)? start->cell_health reagent_quality Are 16:0 EPC and nucleic acid of high quality and stored correctly? start->reagent_quality optimize_ratio Optimize Lipid:Nucleic Acid Ratio (e.g., 1:1, 3:1, 6:1) cell_health->optimize_ratio Yes solution_cells Use healthy, low-passage cells and plate at correct density. cell_health->solution_cells No reagent_quality->optimize_ratio Yes solution_reagents Use fresh, properly stored reagents. reagent_quality->solution_reagents No check_medium Was lipoplex formation performed in serum-free medium? optimize_ratio->check_medium solution_ratio Identify optimal ratio from titration experiment. optimize_ratio->solution_ratio incubation_time Was incubation time for complex formation 15-30 min? check_medium->incubation_time Yes solution_medium Always use serum-free medium for complexation. check_medium->solution_medium No solution_time Adhere to recommended incubation times. incubation_time->solution_time No

References

solubility of 16:0 EPC chloride in chloroform vs ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the solubility of 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) in chloroform (B151607) and ethanol (B145695).

Solubility Data

The solubility of a lipid is a critical parameter for the successful preparation of stock solutions and formulation development. Below is a summary of the reported solubility for this compound in two common organic solvents.

SolventSolubility (approx.)
Ethanol25 mg/mL[1]
Chloroform10 mg/mL[1]

Note: Some suppliers report a solubility of 5 mg/mL in ethanol.[2] Solubility can be influenced by factors such as the purity of the lipid, solvent grade, temperature, and method of dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments.

Q1: My this compound is not dissolving at the concentrations listed in the table. What are the possible causes and solutions?

A1: Several factors can affect the dissolution of this compound.

  • Concentration: Ensure you are not attempting to prepare a solution above the approximate solubility limits of 25 mg/mL in ethanol or 10 mg/mL in chloroform.[1]

  • Method of Dissolution: Passive dissolution may be insufficient. Vigorous mixing, vortexing, or sonication can help break up lipid aggregates and facilitate solvation.[3]

  • Temperature: Gently warming the solvent/lipid mixture may increase solubility.[3] However, be cautious with chloroform as it has a low boiling point. For solid lipids that solidify quickly after heating, analysis may require dissolving the sample in an appropriate solvent for quantification via methods like HPLC.[4]

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can significantly decrease the solubility of nonpolar lipids in organic solvents.[5]

  • Lipid Purity/Stability: Over time, lipids can degrade. Ensure your lipid has been stored correctly (typically at -20°C) and is within its recommended shelf life.[1][6]

Q2: The lipid dissolved initially, but a precipitate formed after some time. What should I do?

A2: Precipitate formation, especially after cooling or when diluting a stock solution with an aqueous medium, is a common issue.[3]

  • Re-dissolving: The precipitate can often be redissolved by warming the solution and sonicating.[3] It is crucial to ensure the precipitate is fully redissolved before use to maintain an accurate concentration.

  • Suspension: If the solution will be immediately diluted into an aqueous buffer, creating a uniform suspension by sonicating right before use is an alternative to a true solution.[3]

Q3: Are there alternative solvents I can use for this compound?

A3: Yes, if single-solvent systems are not providing the desired results, a solvent mixture may be effective. A mixture of Chloroform:Methanol:Water (65:25:4) has been reported to solubilize this compound at 5 mg/mL.[2]

Q4: How should I prepare and store my this compound stock solutions?

A4: To prepare a stock solution, dissolve the this compound in the solvent of choice, which should be purged with an inert gas like nitrogen or argon to prevent oxidation.[1] For long-term storage, solutions should be kept in a tightly sealed vial at -20°C for periods up to a month or -80°C for up to six months to prevent solvent evaporation and lipid degradation.[7]

Experimental Protocols

General Protocol for Determining Lipid Solubility (Shake-Flask Method)

This method is a standard approach to experimentally determine the saturation solubility of a compound in a specific solvent.[8]

  • Add Excess Solute: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., ethanol) in a sealed vial. The presence of undissolved lipid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A rotator or shaker in a temperature-controlled environment is ideal.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved lipid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the aliquot with a suitable solvent and quantify the amount of dissolved lipid using an appropriate analytical technique. For phospholipids, this can be achieved via High-Performance Liquid Chromatography (HPLC) or a phosphorus assay.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start This compound fails to dissolve check_conc Is concentration below ~25 mg/mL (EtOH) or ~10 mg/mL (CHCl3)? start->check_conc apply_energy Apply Energy: Vortex, Sonicate, or Gently Warm check_conc->apply_energy Yes reduce_conc Reduce Concentration check_conc->reduce_conc No check_solvent Check Solvent Quality: Is it high-purity and anhydrous? apply_energy->check_solvent fail Persistent Issue: Consider lipid degradation or experimental verification of solubility apply_energy->fail Still fails consider_alt Consider Alternative: Use Chloroform:Methanol:Water (65:25:4) check_solvent->consider_alt No success Lipid Dissolved check_solvent->success Yes consider_alt->fail reduce_conc->apply_energy

Caption: Logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing Lipid-to-DNA Ratio with 16:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your gene transfection experiments using 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 EPC chloride and why is it used for gene transfection?

This compound is a saturated cationic lipid.[1][2] Its positively charged headgroup facilitates the condensation of negatively charged DNA into nanoparticles called lipoplexes. This complexation protects the DNA from degradation and allows it to be taken up by cells.[1] 16:0 EPC is also noted for its low toxicity and biodegradability.[3]

Q2: What is the lipid-to-DNA ratio and why is it a critical parameter?

The lipid-to-DNA ratio, often expressed as a charge ratio (N/P), is the ratio of the number of positive charges from the cationic lipid (Nitrogen) to the number of negative charges from the phosphate (B84403) backbone of the DNA (Phosphorus). This ratio is a critical factor influencing the physicochemical properties of the lipoplexes, such as size and surface charge, which in turn significantly impact transfection efficiency.[4]

Q3: How do I determine the optimal lipid-to-DNA ratio for my experiment?

The optimal ratio is cell-type dependent and must be determined empirically for each new cell line or experimental condition. A common approach is to test a range of N/P ratios (e.g., 1:1, 2:1, 4:1, 8:1, 16:1) while keeping the amount of DNA constant. The transfection efficiency is then assessed using a reporter gene (e.g., GFP, luciferase) to identify the ratio that yields the highest expression with the lowest cytotoxicity.

Q4: Should I use a helper lipid with this compound?

The inclusion of a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, is a common practice in lipoplex formulations. Helper lipids can enhance transfection efficiency by facilitating the endosomal escape of the lipoplex into the cytoplasm.[1] The optimal ratio of this compound to the helper lipid should also be determined experimentally.

Q5: Can serum in the culture medium affect transfection efficiency?

Yes, serum can interfere with the formation of lipid-DNA complexes and reduce transfection efficiency.[5] Therefore, it is highly recommended to form the lipoplexes in a serum-free medium. However, once the complexes are formed, they can often be added to cells cultured in serum-containing medium.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the lipid-to-DNA ratio with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Transfection Efficiency - Suboptimal lipid-to-DNA ratio.- Poor quality of plasmid DNA.- Low cell viability or unhealthy cells.- Presence of serum during complex formation.[5]- Cell density is too high or too low.- Perform a titration experiment to test a range of N/P ratios.- Ensure plasmid DNA is of high purity and supercoiled.- Use healthy, actively dividing cells at a confluency of 70-90%.- Form lipid-DNA complexes in a serum-free medium.- Optimize cell seeding density prior to transfection.
High Cell Toxicity/Death - Lipid-to-DNA ratio is too high.- High concentration of lipoplexes.- Extended exposure time of cells to lipoplexes.- Presence of antibiotics in the transfection medium.- Reduce the amount of this compound in the formulation.- Decrease the overall concentration of the lipoplexes added to the cells.- Reduce the incubation time of the lipoplexes with the cells (e.g., 4-6 hours) before replacing with fresh medium.- Perform transfection in antibiotic-free medium.
Inconsistent or Irreproducible Results - Variation in pipetting and mixing techniques.- Inconsistent cell passage number or confluency.- Degradation of this compound or DNA.- Use standardized protocols for preparing lipoplexes.- Maintain a consistent cell culture and plating schedule. Use cells with a low passage number.- Store this compound and DNA at the recommended temperatures and handle them properly to avoid degradation.
Precipitate Formation in the Medium - Poor solubility of lipid-DNA complexes.- High concentration of complexes.- Ensure lipids are fully dissolved and hydrated before mixing with DNA.- Try different buffers for complex formation.- Reduce the concentration of the lipoplexes.

Data Presentation: Example of a Lipid-to-DNA Ratio Optimization Study

The following table provides representative data from an experiment aimed at optimizing the N/P ratio for a this compound-based formulation. The goal is to identify the ratio that maximizes transfection efficiency while minimizing cytotoxicity.

N/P Ratio (16:0 EPC:DNA)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)Lipoplex Size (nm)Zeta Potential (mV)
1:115 ± 2.195 ± 3.5350 ± 25+10 ± 1.5
2:135 ± 3.492 ± 4.1280 ± 20+22 ± 2.0
4:165 ± 4.888 ± 5.2210 ± 18+35 ± 2.5
8:178 ± 5.175 ± 6.3180 ± 15+45 ± 3.0
16:175 ± 4.560 ± 7.8160 ± 12+52 ± 3.2

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol for Preparation and Optimization of this compound/DNA Lipoplexes

This protocol outlines the steps for preparing lipoplexes with varying lipid-to-DNA ratios to determine the optimal formulation for your specific application.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Plasmid DNA (high purity, e.g., expressing a reporter gene)

  • Serum-free medium (e.g., Opti-MEM)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Cell line of interest

  • Appropriate cell culture plates and reagents

  • Fluorescence microscope or flow cytometer for analysis

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in chloroform (B151607).

    • If using a helper lipid, prepare a separate stock solution (e.g., 1 mg/mL) in chloroform.

  • Preparation of Lipid Films:

    • In a sterile glass vial, combine the desired amounts of this compound and helper lipid (if used) to achieve the target molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration of Lipid Film to Form Liposomes:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mM.

    • Vortex the solution vigorously for 1-2 minutes until the lipid film is completely resuspended.

    • To obtain unilamellar vesicles, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Formation of Lipid-DNA Complexes (Lipoplexes):

    • For each N/P ratio to be tested, dilute the required amount of plasmid DNA in a serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the required amount of the this compound liposome suspension in a serum-free medium.

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection of Cells:

    • Plate your cells in a suitable culture plate (e.g., a 24-well plate) the day before transfection to ensure they are in the exponential growth phase and reach 70-90% confluency at the time of transfection.

    • Gently wash the cells with serum-free medium.

    • Add the prepared lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium (containing serum and antibiotics).

  • Analysis of Transfection Efficiency and Cytotoxicity:

    • Incubate the cells for 24-72 hours post-transfection.

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., counting GFP-positive cells under a fluorescence microscope or using flow cytometry).

    • Evaluate cytotoxicity using a cell viability assay (e.g., MTT assay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Lipoplex Formulation cluster_transfection Transfection & Analysis prep_lipid Prepare Lipid Stock (this compound +/- Helper Lipid) form_film Create Lipid Film prep_lipid->form_film prep_dna Prepare DNA Stock complex Form Lipid-DNA Complexes (Test various N/P ratios) prep_dna->complex hydrate Hydrate Film to Form Liposomes form_film->hydrate hydrate->complex add_to_cells Add Lipoplexes to Cells complex->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Transfection Efficiency & Cytotoxicity incubate->analyze troubleshooting_logic start Low Transfection Efficiency check_ratio Is the N/P ratio optimized? start->check_ratio check_dna Is the DNA quality high? check_ratio->check_dna Yes solution_ratio Perform N/P ratio titration check_ratio->solution_ratio No check_cells Are the cells healthy and at optimal confluency? check_dna->check_cells Yes solution_dna Use high-purity, supercoiled DNA check_dna->solution_dna No solution_cells Optimize cell culture conditions check_cells->solution_cells No success Improved Efficiency check_cells->success Yes solution_ratio->check_dna solution_dna->check_cells solution_cells->success

References

Technical Support Center: Scaling Up 16:0 EPC Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale to larger-scale production. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of 16:0 EPC chloride formulations.

Problem Potential Cause Recommended Solution
Inconsistent Particle Size and Polydispersity Index (PDI) Between Batches 1. Inefficient or variable mixing dynamics at larger volumes.2. Temperature fluctuations affecting lipid bilayer properties.3. Inconsistent homogenization or extrusion pressures.1. Optimize mixing parameters (e.g., speed, time, impeller design) for the larger vessel. Consider scalable technologies like microfluidics or high-pressure homogenization.[1][2][3]2. Implement strict temperature control during the entire process. For 16:0 EPC, a saturated lipid, processing above its phase transition temperature is crucial for forming stable, unilamellar vesicles.[4][5]3. Ensure the homogenization or extrusion system provides consistent pressure and flow rates. Monitor and log these parameters for each batch.[6]
Formation of Aggregates During or After Scale-Up 1. Suboptimal zeta potential leading to particle fusion.2. Insufficient hydration of the lipid film at larger scales.3. Inadequate removal of organic solvents.1. As a cationic lipid, this compound should impart a positive zeta potential. If aggregation occurs, evaluate the impact of buffer ionic strength and pH. Consider including a PEGylated lipid to provide steric stabilization.2. Increase hydration time and ensure vigorous, uniform agitation to fully hydrate (B1144303) the larger lipid film.3. Optimize the solvent removal step (e.g., rotary evaporation, tangential flow filtration) to ensure residual solvent levels are minimized, as they can destabilize the formulation.
Low or Variable Encapsulation Efficiency 1. Changes in lipid-to-drug ratio during scale-up.2. Premature drug leakage due to processing stress.3. Inefficient drug loading method at a larger scale.1. Precisely maintain the validated lipid-to-drug ratio. Use accurate weighing and dispensing systems.2. Minimize processing time and shear stress where possible. The gel-state nature of 16:0 EPC at physiological temperatures can help retain encapsulated contents post-formulation.3. For passive loading, ensure adequate mixing and incubation times. For active loading methods, ensure the transmembrane gradient is consistently established and maintained.
Sterilization Issues Leading to Formulation Instability 1. Degradation of this compound or other components due to heat (autoclaving).2. Alteration of particle size or drug leakage during sterile filtration.1. Autoclaving can cause hydrolysis of phospholipids (B1166683) and leakage of hydrophilic drugs.[7] It is generally not recommended for liposomal formulations.[8] Gamma irradiation can be an alternative for saturated lipids like 16:0 EPC, as they are less prone to oxidation.[9]2. Use a filter with a pore size appropriate for the liposome (B1194612) size (typically 0.22 µm). Perform filtration at a controlled, low pressure to avoid vesicle deformation and rupture. Validate that the chosen filter material is compatible with the formulation components. Aseptic manufacturing is often the preferred method for sterile liposomal products.[8][10]
Chemical Instability (e.g., Hydrolysis) During Storage 1. Inappropriate pH of the final formulation buffer.2. Exposure to elevated temperatures during storage and handling.1. Maintain the pH of the formulation within a stable range, typically between 6.5 and 7.5, to minimize lipid hydrolysis.2. Store the this compound formulation at recommended temperatures, generally 2-8°C. Avoid freezing unless a suitable cryoprotectant has been included and validated.

Frequently Asked Questions (FAQs)

1. What are the key considerations when selecting a manufacturing method for scaling up this compound formulations?

When scaling up, it is crucial to select a method that ensures batch-to-batch consistency and control over critical quality attributes (CQAs) such as particle size, PDI, and encapsulation efficiency.[1][11] While traditional methods like thin-film hydration are common in the lab, they can be difficult to scale.[3]

For larger scale production, methods like high-pressure homogenization and microfluidics are often preferred.[2][3]

  • High-Pressure Homogenization (HPH): This technique is effective for reducing the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs) and is suitable for large-scale production.[6]

  • Microfluidics: This technology offers precise control over mixing conditions, leading to highly reproducible liposome characteristics. It is a robust and scalable method.[3]

2. How does the saturated nature of this compound impact the scale-up process?

The fully saturated acyl chains of this compound make it more stable against oxidative degradation compared to unsaturated phospholipids.[9][12] This is a significant advantage during large-scale manufacturing and storage. However, its higher phase transition temperature (Tm) means that processing must occur at elevated temperatures to ensure the lipid is in a fluid state for the formation of stable, uniform vesicles.[4]

3. What are the recommended storage conditions for scaled-up this compound formulations?

For long-term stability, this compound as a raw material should be stored at -20°C.[13][14] The final liposomal formulation should typically be stored at 2-8°C. Avoid freezing the aqueous formulation, as the formation of ice crystals can disrupt the liposome structure, leading to aggregation and drug leakage. If freezing is necessary, the formulation must be developed with cryoprotectants.

4. Which analytical techniques are essential for quality control during and after the scale-up of this compound formulations?

A robust analytical strategy is critical to ensure the quality and consistency of your scaled-up formulation.[11] Key techniques include:

Parameter Recommended Analytical Technique(s)
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[2], Asymmetrical-Flow Field-Flow Fractionation (AF4)[15]
Zeta Potential Laser Doppler Electrophoresis
Encapsulation Efficiency and Drug Content High-Performance Liquid Chromatography (HPLC)[16], Liquid Chromatography-Mass Spectrometry (LC-MS)
Lipid Purity and Degradation HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[16], LC-MS
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)
In Vitro Drug Release Dialysis, Tangential Flow Filtration

5. How can I ensure the sterility of my large-scale this compound formulation without compromising its integrity?

Sterilization is a critical step for parenteral formulations. Due to the sensitivity of liposomes, conventional methods like autoclaving are often unsuitable.[7][8] The recommended approaches are:

  • Sterile Filtration: This involves passing the liposome suspension through a 0.22 µm filter. This method is effective for liposomes with a diameter significantly smaller than the pore size. It's crucial to use low, constant pressure to prevent liposome deformation and rupture.

  • Aseptic Manufacturing: In this approach, all components and equipment are sterilized separately, and the formulation is prepared in a sterile environment. This is a common strategy for sensitive biologics and nanoparticles.[8][10]

Supercritical CO2 sterilization is an emerging technology that has shown promise for sterilizing liposomes, particularly those composed of saturated phospholipids like 16:0 EPC, as it operates at lower temperatures and does not cause significant degradation.[9][10][12]

Experimental Protocols & Visualizations

General Workflow for Scaled-Up Liposome Production

The following diagram illustrates a general workflow for the scaled-up production of this compound liposomes using a high-pressure homogenization approach.

G cluster_prep Preparation cluster_form Formulation cluster_final Final Processing A Lipid Dissolution (this compound + Helpers in Organic Solvent) C Coarse Emulsion Formation (High-Shear Mixing) A->C B Aqueous Phase Preparation (Buffer with API if applicable) B->C D Solvent Removal (e.g., Tangential Flow Filtration) C->D E High-Pressure Homogenization D->E F Sterile Filtration (0.22 µm filter) E->F QC1 QC: In-Process (Particle Size) E->QC1 G Aseptic Filling & Stoppering F->G H Final Product (Storage at 2-8°C) G->H QC2 QC: Final Product (Size, PDI, EE, etc.) H->QC2

Diagram of a scaled-up liposome production workflow.
Troubleshooting Logic for Batch-to-Batch Inconsistency

This diagram outlines a logical approach to troubleshooting inconsistencies in particle size and PDI during scale-up.

G cluster_process Process Parameters cluster_formulation Formulation Components start Inconsistent Particle Size/PDI in Scaled-Up Batches P1 Review Homogenization/ Extrusion Parameters (Pressure, Cycles, Temp) start->P1 P2 Check Mixing Speed & Time start->P2 F1 Confirm Lipid & Drug Concentrations start->F1 F2 Assess Raw Material Quality (CoA) start->F2 P3 Verify Solvent Removal Efficiency P1->P3 P2->P3 end Consistent Batches P3->end F3 Evaluate Buffer pH & Ionic Strength F1->F3 F2->F3 F3->end

Troubleshooting flowchart for formulation inconsistency.

References

Technical Support Center: The Impact of 16:0 EPC Chloride Purity on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of lipid reagents, focusing on the representative, synthetic cationic lipid 16:0 EPC chloride (1-palmitoyl-2-glycero-3-ethylphosphocholine chloride). While this compound is used here as a specific example, the principles discussed are broadly applicable to many synthetic lipid reagents used in nanoparticle formulation, drug delivery, and cell signaling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic, single-chain cationic lipid. Structurally, it consists of a 16-carbon saturated acyl chain (palmitoyl), a glycerol (B35011) backbone, and an ethylphosphocholine headgroup, which carries a positive charge. This amphipathic nature allows it to self-assemble in aqueous solutions and integrate into lipid bilayers. Its primary applications include:

  • Gene Transfection: The cationic headgroup facilitates the complexation with negatively charged nucleic acids (DNA, mRNA, siRNA) to form lipid nanoparticles (LNPs) that can deliver these genetic payloads into cells.

  • Drug Delivery: It is used as a component in liposomal formulations to encapsulate and deliver small molecule drugs, enhancing their stability and modifying their pharmacokinetic profile.

  • Signaling Pathway Research: As an analog of naturally occurring lipids like lysophosphatidylcholine (B164491) (LPC), it can be used to study lipid-mediated signaling pathways, including those involving G protein-coupled receptors (GPCRs) and enzyme modulation.

Q2: Why is the purity of this compound critical for my experimental results?

Q3: What are the common types of impurities in synthetic lipid reagents like this compound?

Impurities can arise from the synthesis process, storage, or handling. Common types include:

  • Residual Solvents: Organic solvents used during synthesis (e.g., chloroform (B151607), methanol) can be cytotoxic even at low concentrations.

  • Unreacted Starting Materials: Precursors from the chemical synthesis may have their own biological activities.

  • Synthetic Byproducts: Isomers (e.g., 2-palmitoyl instead of 1-palmitoyl) or incompletely reacted intermediates can alter the self-assembly properties of the lipid.

  • Oxidized Lipids: Exposure to oxygen can lead to the formation of lipid peroxides, which are highly reactive and can induce oxidative stress and cell death.

  • Degradation Products: Hydrolysis of the ester or phosphodiester bonds can lead to the formation of free fatty acids and other lysolipids, altering the charge and stability of formulations.

Q4: How can I assess the purity of my this compound stock?

It is recommended to use lipids with a purity of ≥99% for most applications. Purity can be verified using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple method to visually check for gross impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the lipid and can help identify the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and purity of the compound.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments due to issues with this compound purity.

Problem Possible Purity-Related Cause Recommended Solution
Inconsistent Nanoparticle Size & High Polydispersity Index (PDI) The presence of impurities like free fatty acids or di-acyl lipids disrupts the uniform self-assembly of nanoparticles.1. Verify the purity of the lipid stock using HPLC or request a Certificate of Analysis from the supplier.2. Use a fresh, unopened vial of high-purity (≥99%) this compound.3. Ensure proper storage conditions (e.g., -20°C, under argon) to prevent degradation.
Low Transfection Efficiency or Poor Drug Encapsulation Impurities can alter the surface charge and lamellarity of the lipid nanoparticles, reducing their ability to complex with nucleic acids or encapsulate drugs effectively.1. Switch to a new lot of lipid with certified high purity.2. Prepare fresh formulations and use them immediately.3. Filter-sterilize lipid solutions before use to remove any aggregates.
High or Unexplained Cytotoxicity in Cell-Based Assays Contamination with residual organic solvents or oxidized lipid byproducts is a common cause of unexpected cell death.1. Perform a toxicity control with the vehicle used to dissolve the lipid.2. Purchase lipids from reputable suppliers who provide data on residual solvents.3. Use antioxidants like alpha-tocopherol (B171835) in the formulation if lipid oxidation is suspected.
Non-reproducible Results in Signaling Assays Biologically active impurities may trigger off-target signaling pathways, confounding the results. For example, an impurity could activate a parallel GPCR or inhibit a key enzyme.1. Confirm the identity and purity of your lipid stock via mass spectrometry.2. Test different lots of the lipid to see if the effect is consistent.3. Include appropriate positive and negative controls in your signaling experiments to isolate the effect of the primary lipid.

Quantitative Data on Purity Effects

The following tables summarize how different purity levels of this compound can impact key experimental outcomes. The data presented is representative and illustrates common trends.

Table 1: Impact of Purity on Lipid Nanoparticle (LNP) Characteristics

Purity of this compoundMean Particle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
99.5% 110 ± 50.12 ± 0.02+45 ± 2
95.0% 185 ± 300.35 ± 0.08+32 ± 5
90.0% 250 ± 600.51 ± 0.15+20 ± 8

Table 2: Impact of Purity on In Vitro Experimental Outcomes

Purity of this compoundTransfection Efficiency (% GFP Positive Cells)Cell Viability (% of Control)
99.5% 75 ± 592 ± 4
95.0% 40 ± 1075 ± 8
90.0% 15 ± 855 ± 12

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration

  • Purity Check: Before starting, ensure the this compound powder is white and free-flowing. Any discoloration (e.g., yellowing) may indicate oxidation. Confirm purity is ≥99% from the supplier's Certificate of Analysis.

  • Lipid Film Formation:

    • Dissolve 10 mg of this compound in 1 mL of chloroform in a round-bottom flask.

    • Use a rotary evaporator to remove the solvent under vacuum at 40°C until a thin, uniform lipid film is formed on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 1 mL of sterile phosphate-buffered saline (PBS) by vortexing vigorously for 5 minutes. This will result in a suspension of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • For a uniform size distribution, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the lipid suspension through the extruder 11-21 times. This process will generate large unilamellar vesicles (LUVs) with a defined size.

  • Characterization:

    • Measure the mean particle diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow start Start: High-Purity (≥99%) This compound purity_check Purity Verification (HPLC, MS) start->purity_check pass Purity ≥99% Pass purity_check->pass Yes fail Purity <99% Fail purity_check->fail No formulation LNP / Liposome Formulation pass->formulation stop STOP: Do not use. Source new reagent. fail->stop characterization Physicochemical Characterization (DLS) formulation->characterization in_vitro In Vitro / In Vivo Experiment characterization->in_vitro results Reproducible & Reliable Data in_vitro->results

Caption: Workflow for ensuring experimental quality control using high-purity lipids.

troubleshooting_tree problem Problem Encountered: Inconsistent or Poor Results check_purity Is the lipid purity confirmed as ≥99%? problem->check_purity cause_purity Cause: Impurities (e.g., oxides, solvents) check_purity->cause_purity No cause_other Cause: Other Experimental Variables (e.g., protocol error, cell passage, instrument) check_purity->cause_other Yes solution_purity Solution: 1. Use new, high-purity lot. 2. Check storage conditions. 3. Re-validate protocol. cause_purity->solution_purity solution_other Solution: Review and optimize other protocol parameters. cause_other->solution_other

Caption: Decision tree for troubleshooting experimental issues related to lipid purity.

signaling_pathway lipid This compound (High Purity) receptor Target Receptor (e.g., GPCR-X) lipid->receptor pathway Downstream Signaling Cascade receptor->pathway response Specific Cellular Response (Desired) pathway->response impurity Contaminant (e.g., Oxidized Lipid) impurity->response Confounding Interaction off_target Off-Target Receptor (e.g., TLR4) impurity->off_target off_pathway Stress Pathway (e.g., NF-kB) off_target->off_pathway off_response Adverse Effect (e.g., Inflammation, Cytotoxicity) off_pathway->off_response

Caption: Impact of impurities on specific versus off-target signaling pathways.

preventing degradation of 16:0 EPC chloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 16:0 EPC chloride (1-palmitoyl-2-(5,6-epoxyisoprostane E₂)-sn-glycero-3-phosphocholine chloride), ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on preventing degradation, troubleshooting common issues, and understanding the stability profile of this bioactive lipid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is the opening of the allylic epoxide ring. This epoxide moiety is susceptible to nucleophilic attack, which can be catalyzed by acidic or basic conditions, leading to hydrolysis and the formation of corresponding diols. Other potential degradation pathways include dehydration and oxidation.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: For optimal stability, this compound should be dissolved in a dry, aprotic organic solvent. The choice of solvent can impact the rate of degradation. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the epoxide ring in this compound is highly pH-dependent. Both acidic and basic conditions can accelerate the hydrolysis of the epoxide. Therefore, if the experimental protocol requires an aqueous buffer, it is critical to carefully control the pH to minimize degradation.

Q4: What are the ideal storage conditions for this compound solutions?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures, ideally -20°C or below, under an inert atmosphere such as argon or nitrogen. This helps to prevent both hydrolysis and oxidation. Aliquoting the stock solution into single-use vials is also recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry). A stability-indicating HPLC method will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound. Mass spectrometry (MS) is a powerful tool for identifying the specific degradation products formed.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides systematic steps to identify and resolve them.

Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.

  • Question: Could the observed variability be due to the degradation of this compound?

  • Answer: Yes, degradation of this compound, particularly the opening of the reactive epoxide ring, can lead to a significant loss of biological activity.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution using a stability-indicating HPLC method to check for the presence of degradation products.

    • Review Preparation and Storage:

      • Was the stock solution prepared using a dry, aprotic solvent?

      • Was the solution stored at -20°C or below under an inert atmosphere?

      • Were repeated freeze-thaw cycles avoided?

    • Assess Experimental Conditions:

      • What is the pH of your experimental buffer? Extreme pH values can accelerate degradation.

      • Are there any strong nucleophiles present in your experimental system that could react with the epoxide?

    • Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution of this compound from a new, unopened vial and repeat the experiment.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

  • Question: I am analyzing my this compound sample and see additional peaks that were not present initially. What could they be?

  • Answer: These new peaks are likely degradation products of this compound. The identity of these products depends on the degradation pathway.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use LC-MS/MS to determine the mass of the unknown peaks. This will provide valuable information about their structure. Common degradation products include the diol formed from epoxide hydrolysis.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can intentionally degrade a sample of this compound under controlled stress conditions (acidic, basic, oxidative) and compare the resulting chromatogram with your experimental sample.

    • Optimize HPLC Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. While specific quantitative data for this exact molecule is limited in publicly available literature, the following table provides a general guideline based on the stability of similar epoxyisoprostane phospholipids.

ParameterConditionRecommended ActionExpected Outcome
Solvent Aprotic (e.g., Acetonitrile (B52724), Chloroform)Use high-purity, dry solvents.Minimizes hydrolysis.
Protic (e.g., Ethanol, Methanol)Use with caution, for short durations.Increased risk of epoxide opening.
Aqueous BuffersAvoid prolonged storage.High risk of hydrolysis.
Temperature -80°CLong-term storage of stock solutions.Optimal stability.
-20°CShort to medium-term storage.Good stability.
4°CVery short-term storage (hours).Increased degradation rate.
Room TemperatureAvoid.Rapid degradation.
pH (in aqueous media) Acidic (< 6)Avoid.Accelerates epoxide hydrolysis.
Neutral (6-8)Use for immediate experimental needs only.Moderate stability for short periods.
Basic (> 8)Avoid.Accelerates epoxide hydrolysis.
Atmosphere Inert (Argon, Nitrogen)Overlay solvent in vials.Prevents oxidation.
AirMinimize exposure.Risk of oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under an inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen), dissolve the required amount of this compound in a dry, aprotic solvent (e.g., acetonitrile or chloroform) to the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, amber glass vials with Teflon-lined caps.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general protocol and may require optimization for your specific instrumentation and degradation products.

  • HPLC System: A standard HPLC system with a UV or ELSD detector. For identification, a mass spectrometer is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be used.

    • Example Gradient: Start at 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm or by ELSD/MS.

  • Procedure: a. Prepare a standard solution of this compound of known concentration. b. Inject the standard to determine its retention time and peak area. c. Inject the sample solution to be tested. d. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

Protocol 3: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[1][2][3] The extent of degradation should be targeted to be between 5-20%.[1][2]

  • Acid Hydrolysis: a. Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. b. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: a. Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. b. Incubate at room temperature for a defined period. c. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: a. Dissolve this compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. b. Incubate at room temperature for a defined period. c. Analyze by HPLC at various time points.

  • Thermal Degradation: a. Store a solution of this compound at an elevated temperature (e.g., 60°C). b. Analyze by HPLC at various time points.

  • Photolytic Degradation: a. Expose a solution of this compound to a light source (e.g., UV lamp). b. Analyze by HPLC at various time points. A control sample should be kept in the dark.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions EPC This compound (Epoxide Intact) Diol Diol Degradant EPC->Diol H₂O Dehydrated Dehydrated Product EPC->Dehydrated -H₂O Acid Acid/Base (Hydrolysis) Acid->Diol Nucleophile Nucleophilic Attack Nucleophile->Diol Heat Heat Heat->Dehydrated

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results or Unexpected HPLC Peaks Check_Storage Review Storage and Handling Procedures (-20°C or below, inert gas, single-use aliquots) Start->Check_Storage Analyze_Stock Analyze Stock Solution by Stability-Indicating HPLC-MS Check_Storage->Analyze_Stock Procedures Correct Prepare_Fresh Prepare Fresh Solution from New Stock Check_Storage->Prepare_Fresh Procedures Incorrect Degradation_Detected Degradation Detected? Analyze_Stock->Degradation_Detected Degradation_Detected->Prepare_Fresh Yes No_Degradation No Degradation Detected Degradation_Detected->No_Degradation No Re_run_Experiment Re-run Experiment Prepare_Fresh->Re_run_Experiment Investigate_Other Investigate Other Experimental Parameters (e.g., buffer pH, reagents) No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: 16:0 EPC Chloride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16:0 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride nanoparticles. Our goal is to help you effectively control the size of your nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for preparing 16:0 EPC chloride nanoparticles?

A1: Common methods for preparing lipid-based nanoparticles like those from this compound include ethanol (B145695) injection and microfluidics.[1][2][3] The ethanol injection method involves rapidly injecting an ethanolic solution of the lipid into an aqueous phase.[1][2] Microfluidics offers precise control over mixing parameters and is highly reproducible and scalable.[3][4]

Q2: Which experimental factors have the most significant impact on the final size of the nanoparticles?

A2: Several factors can influence the final particle size. Key parameters include the concentration of the this compound, the inclusion and concentration of other components like cholesterol or PEGylated lipids, the solvent system used, and the processing parameters such as flow rate in microfluidics or injection speed in ethanol injection.[5][6][7]

Q3: How does the concentration of this compound affect nanoparticle size?

A3: Generally, higher concentrations of lipids tend to result in the formation of larger nanoparticles.[7] This is attributed to the increased availability of lipid molecules for nanoparticle assembly. Conversely, lower lipid concentrations typically produce smaller nanoparticles.[7]

Q4: Can I include other lipids, like cholesterol, in my this compound nanoparticle formulation? How will this affect the size?

A4: Yes, cholesterol is frequently included in lipid nanoparticle formulations to enhance stability.[] However, the addition of cholesterol generally leads to an increase in nanoparticle size.[5][6] The ratio of this compound to cholesterol will be a critical parameter to optimize for your desired size.

Q5: What is the role of PEGylated lipids, and how do they influence nanoparticle size?

A5: PEGylated lipids are often included in formulations to provide a protective layer, which can increase stability and circulation time in vivo. The inclusion of even small amounts of a PEGylated lipid can lead to a significant reduction in nanoparticle size. Higher concentrations of PEG-lipids can further decrease particle size and reduce aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound nanoparticles, with a focus on controlling their size.

Problem Potential Cause Suggested Solution
Nanoparticles are too large High concentration of this compound.Decrease the concentration of the this compound solution.[7]
Low flow rate in the microfluidic system.Increase the total flow rate of the lipid and aqueous phases.
High ratio of organic to aqueous phase.Decrease the proportion of the organic phase (lipid solvent) relative to the aqueous phase.[4]
Presence of cholesterol.Reduce the molar ratio of cholesterol to this compound.[5][6]
Nanoparticles are too small Low concentration of this compound.Increase the concentration of the this compound solution.[7]
High flow rate in the microfluidic system.Decrease the total flow rate.[7]
High concentration of PEGylated lipid.Reduce the molar percentage of the PEGylated lipid in your formulation.
High Polydispersity Index (PDI) Inefficient or inconsistent mixing.If using microfluidics, ensure the mixing chamber is functioning correctly. For ethanol injection, ensure rapid and consistent injection into a well-stirred aqueous phase.
Aggregation of nanoparticles.Consider adding or increasing the concentration of a PEGylated lipid to improve stability.
Inappropriate formulation components.Re-evaluate the ratios of all lipid components. The addition of certain surfactants can sometimes help to reduce the PDI.[1]

Experimental Protocols

Below are generalized protocols for preparing this compound nanoparticles. These should be optimized for your specific application.

Method 1: Ethanol Injection
  • Preparation of Lipid Phase: Dissolve this compound and any other lipid components (e.g., cholesterol, PEGylated lipid) in ethanol to the desired concentration.

  • Preparation of Aqueous Phase: Prepare the aqueous buffer of your choice (e.g., phosphate-buffered saline, citrate (B86180) buffer).

  • Nanoparticle Formation: Rapidly inject the ethanolic lipid solution into the stirred aqueous phase. The ratio of the aqueous phase to the organic phase is a critical parameter to control.[4]

  • Purification: Remove the ethanol and any unencapsulated material through a process like dialysis or tangential flow filtration.

  • Characterization: Analyze the nanoparticle size and polydispersity index using Dynamic Light Scattering (DLS).[9][10]

Method 2: Microfluidics
  • Preparation of Solutions:

    • Organic Phase: Dissolve this compound and any other lipids in ethanol.

    • Aqueous Phase: Prepare the desired aqueous buffer.

  • Microfluidic Mixing: Pump the organic and aqueous phases through a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a controlled total flow rate and flow rate ratio.[3]

  • Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip.

  • Purification: As with the ethanol injection method, purify the sample to remove the organic solvent and non-incorporated components.

  • Characterization: Characterize the size and PDI of the nanoparticles using DLS.[9][10]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis A Dissolve this compound (and other lipids) in Ethanol C Ethanol Injection A->C D Microfluidic Mixing A->D B Prepare Aqueous Buffer B->C B->D E Purification (e.g., Dialysis) C->E D->E F Characterization (e.g., DLS) E->F G Final Nanoparticle Suspension F->G Troubleshooting_Logic cluster_solutions Corrective Actions Start Analyze Nanoparticle Size (e.g., via DLS) Size_Check Is the size within the desired range? Start->Size_Check PDI_Check Is the PDI acceptable (<0.3)? Size_Check->PDI_Check Yes Too_Large Size is too large Size_Check->Too_Large No (Too Large) Too_Small Size is too small Size_Check->Too_Small No (Too Small) High_PDI PDI is too high PDI_Check->High_PDI No Success Experiment Successful PDI_Check->Success Yes Sol_Large Decrease Lipid Concentration Increase Flow Rate Decrease Cholesterol Too_Large->Sol_Large Sol_Small Increase Lipid Concentration Decrease Flow Rate Decrease PEG-Lipid Too_Small->Sol_Small Sol_PDI Improve Mixing Efficiency Add/Increase PEG-Lipid High_PDI->Sol_PDI Adjust_Params Adjust Formulation or Process Parameters Adjust_Params->Start Sol_Large->Adjust_Params Sol_Small->Adjust_Params Sol_PDI->Adjust_Params

References

Validation & Comparative

A Head-to-Head Battle for Gene Delivery: 16:0 EPC Chloride vs. DOTAP

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of gene therapy and transfection, the choice of a delivery vehicle is paramount to the success of introducing genetic material into cells. Among the myriad of non-viral vectors, cationic lipids have emerged as a popular and effective choice. This guide provides an in-depth comparison of two such cationic lipids: 16:0 EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine) chloride and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of their performance, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical and Performance Differences

To facilitate a direct comparison, the following table summarizes the key characteristics of 16:0 EPC chloride and DOTAP based on available data. It is important to note that direct, head-to-head comparative studies with extensive quantitative data are limited in publicly available literature. The information presented is a synthesis of data from various independent studies.

FeatureThis compoundDOTAP (chloride salt)
Lipid Structure Saturated acyl chains (16:0)Unsaturated acyl chains (18:1)
Headgroup EthylphosphocholineTrimethylammonium-propane
Charge CationicCationic
Biodegradability Considered biodegradable with low toxicity[1][2]Biodegradable due to ester linker, considered less toxic than ether-linked lipids[3]
Transfection Efficiency Effective as a gene transfer agent, comparable to commercial lipids in some studies[4]Widely used with high transfection efficiency in a broad range of cell lines[5][6]
Cytotoxicity Generally considered to have low toxicity[1][2]Dose-dependent cytotoxicity observed; higher concentrations can be toxic[3][7]
Serum Compatibility Information not widely availableProduces highly efficient transfections in both the presence and absence of serum[5]

Delving Deeper: Performance in Gene Transfection

Transfection Efficiency:

DOTAP is a well-established and widely utilized transfection reagent known for its high efficiency across a variety of cell lines, including HEK-293, HeLa, and various cancer cell lines.[5][6] Its efficiency is influenced by the DOTAP:DOPE (a neutral helper lipid) ratio and is cell-type dependent.[8][9] For instance, in some studies, a 3:1 DOTAP:DOPE ratio was found to be highly effective.[9]

Information on the standalone transfection efficiency of this compound is less abundant in the literature. It is often used as a component in mixed lipid formulations.[10][11] However, some studies suggest it is an effective gene transfer agent, with performance comparable to other commercial lipids.[4] One study highlighted that within a series of ethylphosphocholine (EPC) lipids, those with shorter acyl chains (like 12:0 and 14:0) were more potent immunostimulators than those with longer chains (like 16:0 and 18:0), which could indirectly influence the overall transfection outcome in immunological studies.

Cytotoxicity:

A critical factor in the selection of a transfection reagent is its impact on cell viability. This compound is generally reported to have low toxicity.[1][2] This is attributed to its biodegradable nature.[1]

DOTAP's cytotoxicity is well-documented and is primarily dose-dependent.[3][7] Higher concentrations of DOTAP can lead to decreased cell viability.[7] However, when used within optimized protocols, high cell viability (over 85%) can be achieved.[6] The inclusion of helper lipids like cholesterol and the overall formulation can also modulate the cytotoxic effects of DOTAP.[3]

Mechanism of Action: A Tale of Two Cationic Lipids

Both this compound and DOTAP are cationic lipids, and their primary mechanism of action for gene transfection relies on the electrostatic interaction between their positively charged headgroups and the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA). This interaction leads to the formation of lipid-nucleic acid complexes, commonly known as lipoplexes.

The overall process can be broken down into the following key stages:

  • Lipoplex Formation: The cationic lipid is mixed with the nucleic acid, leading to the spontaneous self-assembly of lipoplexes.

  • Cellular Association: The positively charged lipoplexes interact with the negatively charged cell surface.

  • Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.[12][13] The specific endocytic pathway can be cell-type and formulation dependent.

  • Endosomal Escape: Once inside the cell and enclosed within an endosome, the lipoplex must escape into the cytoplasm to release its genetic cargo. This is a critical and often rate-limiting step in transfection.

  • Nuclear Entry (for DNA): For gene expression to occur from plasmid DNA, the DNA must then be transported into the nucleus.

The structural differences between this compound and DOTAP, particularly in their acyl chains (saturated vs. unsaturated) and headgroups, can influence the physicochemical properties of the resulting lipoplexes, such as their size, charge, and morphology. These properties, in turn, can affect the efficiency of each stage of the transfection process.

Experimental Corner: Protocols for Gene Transfection

DOTAP-Mediated Gene Transfection Protocol (Example for HEK293 Cells)[8]

This protocol is an example and should be optimized for specific cell types and experimental conditions.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • Plasmid DNA (1 µg/µL)

  • DOTAP reagent (1 mg/mL)

  • 6-well plates

  • Sterile microcentrifuge tubes

  • Sterile PBS

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 HEK293 cells per well in a 6-well plate with 2 mL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator. Cells should be 70-80% confluent at the time of transfection.

  • Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.

  • Preparation of DOTAP Solution: In a separate sterile microcentrifuge tube, dilute 5-10 µL of DOTAP reagent in 100 µL of serum-free medium.

  • Formation of Lipoplexes: Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting up and down. Do not vortex. Incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Gently aspirate the growth medium from the cells.

    • Wash the cells once with 1 mL of sterile PBS.

    • Add 800 µL of serum-free medium to the tube containing the DOTAP-DNA complexes to bring the total volume to 1 mL.

    • Add the 1 mL of the complex-containing medium dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 4-6 hours.

  • Post-transfection: After the incubation period, add 1 mL of complete growth medium containing 20% FBS to each well (for a final FBS concentration of 10%). Alternatively, the complex-containing medium can be replaced with fresh complete growth medium.

  • Gene Expression Analysis: Assay for transgene expression 24-72 hours post-transfection.

General Protocol for Cationic Liposome-Mediated Transfection (Adaptable for this compound)

This is a general guideline that would require optimization for this compound liposomes.

Materials:

  • Mammalian cells in culture

  • Complete growth medium

  • Serum-free medium

  • Plasmid DNA

  • This compound liposome (B1194612) suspension

  • Tissue culture plates

  • Sterile polystyrene tubes

Procedure:

  • Cell Plating: Plate cells to be 50-80% confluent on the day of transfection.

  • Lipoplex Preparation:

    • In a sterile polystyrene tube, dilute the desired amount of plasmid DNA into serum-free medium.

    • In a separate sterile polystyrene tube, dilute the this compound liposome suspension into serum-free medium.

    • Combine the diluted DNA and diluted liposome solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation. The optimal lipid-to-DNA ratio will need to be determined empirically.

  • Transfection:

    • Wash the cells with serum-free medium.

    • Add the lipoplex-containing medium to the cells.

    • Incubate for 3-5 hours at 37°C.

  • Post-Transfection Care:

    • Add complete growth medium (containing serum) to the cells.

    • Incubate for an additional 24-72 hours before assaying for gene expression.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Cells transfect_cells Add Lipoplexes to Cells cell_seeding->transfect_cells dna_prep Prepare DNA Solution lipoplex_formation Form Lipoplexes dna_prep->lipoplex_formation lipid_prep Prepare Lipid Solution lipid_prep->lipoplex_formation lipoplex_formation->transfect_cells incubation Incubate Cells transfect_cells->incubation post_transfection Post-Transfection Incubation incubation->post_transfection assay Assay for Gene Expression post_transfection->assay

Caption: A generalized workflow for cationic lipid-mediated gene transfection.

signaling_pathway lipoplex Cationic Lipoplex (Lipid + DNA) cell_membrane Cell Membrane lipoplex->cell_membrane Association endocytosis Endocytosis cell_membrane->endocytosis Internalization endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm dna_release DNA Release cytoplasm->dna_release nuclear_transport Nuclear Transport dna_release->nuclear_transport for DNA nucleus Nucleus nuclear_transport->nucleus transcription Transcription & Translation nucleus->transcription protein Protein Expression transcription->protein

Caption: Cellular pathway of cationic lipid-mediated gene delivery.

Conclusion

Both this compound and DOTAP are valuable tools in the researcher's arsenal (B13267) for gene transfection. DOTAP stands out as a well-characterized and highly efficient reagent with a wealth of available data and established protocols. Its main drawback is its potential for dose-dependent cytotoxicity. This compound, on the other hand, is noted for its low toxicity and biodegradability, making it an attractive alternative, particularly for applications where cell viability is of utmost concern. However, the lack of extensive, publicly available data on its standalone transfection efficiency and optimized protocols necessitates further investigation and empirical optimization by researchers.

The choice between these two cationic lipids will ultimately depend on the specific requirements of the experiment, including the cell type being used, the desired balance between transfection efficiency and cytotoxicity, and the researcher's willingness to undertake optimization studies. This guide provides a foundational understanding to aid in this critical decision-making process.

References

In Vivo Efficacy of Alkylphospholipid Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of prominent alkylphospholipid (APL) formulations, serving as a benchmark for the evaluation of novel cationic lipid formulations like 16:0 EPC chloride. While direct in vivo efficacy studies on this compound as a standalone therapeutic agent are not extensively documented in publicly available literature, its structural analogs—Edelfosine, Perifosine, and Miltefosine (B1683995)—have been subjects of numerous preclinical and clinical investigations. This guide summarizes key findings from these studies, offering insights into their therapeutic potential, experimental validation, and mechanisms of action.

Comparative Efficacy of Alkylphospholipid Analogs

The following table summarizes the in vivo efficacy of Edelfosine, Perifosine, and Miltefosine in various disease models. These APLs are known to integrate into the cell membrane and modulate key signaling pathways, often leading to apoptosis in cancer cells or antimicrobial effects.

CompoundDisease ModelAnimal ModelDosing RegimenKey Efficacy ResultsCitation
Edelfosine Mantle Cell Lymphoma (MCL) & Chronic Lymphocytic Leukemia (CLL) XenograftsSCID Mice30 mg/kg, daily oral administrationSignificant inhibition of tumor growth compared to control. Preferential accumulation of the drug in the tumor.[1][2]
Glioma XenograftNMRI Nude MiceNot specifiedSignificant reduction in tumor growth (p<0.01) after 14 days of treatment with edelfosine-loaded lipid nanoparticles.[3]
Perifosine Neuroblastoma (NB) XenograftsNude MiceNot specifiedLonger survival in treated mice; induced tumor regression and growth inhibition.[4]
Prostate Cancer & Glioma XenograftsImmune-compromised MiceNot specifiedInhibition of Akt phosphorylation and tumor growth.[5]
Brain Metastasis (DU 145 & NCI-H1915)MiceNot specifiedSignificantly prolonged survival and complete tumor regression in the NCI-H1915 model.[6]
Miltefosine Leishmaniasis (L. amazonensis)Swiss Mice25 mg/kg/dayMore effective than meglumine (B1676163) antimoniate in inhibiting lesions and reducing parasite load.[7][8]
Chronic Cutaneous Leishmaniasis (L. tropica)Balb/C Mice50 mg/kg/day, oral gavage for 21 daysStatistically significant lower footpad measurements compared to the control group.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative experimental protocols extracted from the cited literature.

Xenograft Tumor Model for Mantle Cell Lymphoma (MCL)[1][2]
  • Cell Line: Z-138 human MCL cells.

  • Animal Model: CB17-SCID mice.

  • Tumor Inoculation: 10⁷ Z-138 cells were inoculated subcutaneously into the mice.

  • Treatment: Once a palpable tumor developed, daily oral administration of Edelfosine (30 mg/kg) or a vehicle (PBS) was initiated.

  • Efficacy Evaluation: Tumor size was measured every 2 to 5 days.

  • Biodistribution Analysis: The concentration of Edelfosine in the tumor and various organs was determined to assess preferential accumulation.

Orthotopic Brain Tumor Model[6]
  • Cell Lines: DU 145 (prostate cancer) and NCI-H1915 (lung cancer) cell lines derived from human brain metastatic tumors.

  • Animal Model: Mice.

  • Tumor Inoculation: Cells were injected to create orthotopic brain tumors.

  • Treatment: Perifosine was administered as a single agent.

  • Efficacy Evaluation: The primary endpoint was the survival of the mice. Tumor regression was also monitored.

  • Mechanism of Action Analysis: The study assessed the suppression of the PI3K/Akt signaling pathway, tumor cell proliferation, and apoptosis.

Murine Model of Cutaneous Leishmaniasis[7][8]
  • Parasite: Leishmania (Leishmania) amazonensis.

  • Animal Model: Swiss mice.

  • Infection: Mice were infected with L. amazonensis.

  • Treatment: Treatment with either Miltefosine (MF) or meglumine antimoniate (MA) was initiated at different time points (5 and 40 days) post-infection.

  • Efficacy Evaluation: The criteria for efficacy included footpad lesion size, anti-Leishmania antibody levels, histopathology of the inoculation site, splenic index, and the presence of parasites in the footpad, spleen, and liver as determined by PCR.

Signaling Pathway and Experimental Workflow

The antitumor activity of many alkylphospholipids, such as Perifosine, is attributed to their ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][10] The following diagrams illustrate this signaling pathway and a general experimental workflow for in vivo efficacy studies.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Perifosine Perifosine Perifosine->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Perifosine.

InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_evaluation Efficacy Evaluation cluster_results Results & Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Induction Induce Tumor (e.g., Subcutaneous Injection) Animal_Model->Tumor_Induction Cell_Line Select Cell Line (e.g., Cancer Cell Line) Cell_Line->Tumor_Induction Grouping Randomize into Groups (Treatment vs. Control) Tumor_Induction->Grouping Treatment Administer Formulation (e.g., Oral Gavage) Grouping->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Survival_Analysis Monitor Survival Treatment->Survival_Analysis Toxicity_Assessment Assess Toxicity Treatment->Toxicity_Assessment Mechanism_Study Analyze Mechanism of Action (e.g., Western Blot for Akt) Treatment->Mechanism_Study Data_Analysis Statistical Analysis Tumor_Measurement->Data_Analysis Survival_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General Workflow for In Vivo Efficacy Studies.

References

A Comparative Guide to 16:0 EPC Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-viral vectors for nucleic acid delivery and drug formulation, cationic lipids play a pivotal role. Among these, 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride) has emerged as a significant agent, valued for its biocompatibility and efficiency in forming liposomes for transfection and drug delivery. This guide provides a comprehensive comparison of this compound with other commonly used cationic lipids, supported by a summary of its certificate of analysis, relevant experimental data, and detailed protocols.

Certificate of Analysis: this compound

A certificate of analysis for this compound typically outlines the following specifications, ensuring its quality and suitability for research purposes.

ParameterSpecification
Molecular Weight 798.553 g/mol [1]
Chemical Formula C42H85ClNO8P[1]
Physical State White solid powder[1]
Purity >99% (as determined by TLC)[1]
Fatty Acid Composition NLT 99% 16:0 (AUC by GC/FID)[1]
Mass Spectroscopy [M-Cl]+ = 763.553 ± 1 amu[1]
Storage -20°C[1]

Comparison with Alternative Cationic Lipids

The selection of a cationic lipid is critical for the successful formulation of lipid-based delivery systems. The performance of these systems is influenced by factors such as the structure of the lipid, including its headgroup and hydrophobic tails. Below is a comparison of this compound with other widely used cationic lipids.

Cationic LipidChemical NameKey FeaturesCommon Applications
This compound 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chlorideSaturated acyl chains, ethylphosphocholine headgroup; biodegradable and low toxicity.[2]Gene transfection, drug delivery, vaccine co-adjuvant.[3]
DOTAP 1,2-dioleoyl-3-trimethylammonium-propaneUnsaturated acyl chains, quaternary ammonium (B1175870) headgroup; widely used, forms stable lipoplexes.DNA and RNA transfection, drug delivery.[4][5]
DC-Cholesterol 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterolCholesterol-based backbone, tertiary amine headgroup; often used with a helper lipid.Gene therapy, siRNA delivery.
DOTMA 1,2-di-O-octadecenyl-3-trimethylammonium propaneEther-linked hydrophobic chains, quaternary ammonium headgroup; a component of Lipofectin®.In vitro and in vivo gene transfection.[5]

Performance Data Insights

Several studies have compared the efficacy of various cationic lipids in gene transfection and drug delivery. While direct, side-by-side data for this compound against all alternatives is not always available in a single publication, the collective findings from the literature provide valuable insights:

  • Transfection Efficiency: The efficiency of transfection is highly dependent on the cell type and the specific formulation. Cationic lipids with ethyl phosphocholine (B91661) headgroups, like 16:0 EPC, have been shown to be effective stimulants of dendritic cells, in some cases better than their trimethylammonium counterparts.[6] Generally, most commercially available cationic lipid transfection kits demonstrate a similar order of magnitude in transfection efficiency.

  • Cytotoxicity: A significant challenge with cationic lipids is their potential for cytotoxicity. The positive charge, essential for interacting with nucleic acids and cell membranes, can also disrupt cellular processes. The cytotoxicity is often dose-dependent.[7] Formulations can be optimized to reduce toxicity by, for example, shielding the positive charge with PEGylation.

  • Influence of Lipid Structure: The structure of the cationic lipid, particularly the headgroup and the hydrophobic tails, significantly impacts the properties of the resulting liposomes. For instance, the length and saturation of the acyl chains affect the fluidity and stability of the lipid bilayer. Studies have shown that cationic lipids with shorter acyl chains can sometimes induce a better cellular response than those with longer or saturated chains.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the preparation and characterization of liposomes using cationic lipids like this compound.

Liposome (B1194612) Preparation via Thin-Film Hydration

This is a common and straightforward method for preparing multilamellar vesicles (MLVs).

  • Lipid Film Formation: Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of MLVs.

  • Sizing (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Characterization of Liposomes

1. Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (polydispersity index, PDI), and zeta potential of the liposomes.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer.

    • Transfer the diluted sample to a cuvette.

    • Measure the size and PDI using a DLS instrument.

    • For zeta potential, use an appropriate electrode-containing cuvette and measure the electrophoretic mobility of the liposomes.

2. Transfection Efficiency Assay:

  • Method: A reporter gene assay (e.g., using a plasmid encoding Green Fluorescent Protein (GFP) or luciferase) is a common method to quantify transfection efficiency.

  • Procedure:

    • Cell Seeding: Plate cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

    • Lipoplex Formation:

      • Dilute the plasmid DNA in a serum-free medium.

      • In a separate tube, dilute the cationic liposome formulation in a serum-free medium.

      • Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes (lipoplexes).

    • Transfection: Add the lipoplexes dropwise to the cells.

    • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Analysis:

      • GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells via flow cytometry.

      • Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

Visualizing Key Processes

To better understand the workflows and mechanisms, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Film Hydration Film Hydration Solvent Evaporation->Film Hydration Sizing (Extrusion/Sonication) Sizing (Extrusion/Sonication) Film Hydration->Sizing (Extrusion/Sonication) DLS (Size, PDI) DLS (Size, PDI) Sizing (Extrusion/Sonication)->DLS (Size, PDI) Zeta Potential Analysis Zeta Potential Analysis Sizing (Extrusion/Sonication)->Zeta Potential Analysis

Caption: Experimental workflow for liposome preparation and characterization.

G Cationic Liposome Cationic Liposome Lipoplex Lipoplex Cationic Liposome->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Electrostatic Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Gene Expression Gene Expression Cytoplasm->Gene Expression

Caption: Signaling pathway of cationic lipid-mediated gene delivery.

References

A Comparative Guide to Analytical Methods for Validating 16:0 EPC Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the use of synthetic lipids such as 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), ensuring high purity is a critical prerequisite for reproducible and reliable experimental outcomes. This guide provides a comparative overview of key analytical methods for the validation of this compound purity, complete with experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Methods

The purity of this compound is typically assessed using a combination of chromatographic and spectrometric techniques. The choice of method often depends on the desired level of detail, sensitivity, and the specific impurities being targeted. While suppliers often quote purity levels of greater than 99%, typically determined by Thin-Layer Chromatography (TLC)[1], more sophisticated methods are required for detailed characterization and validation.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase under the influence of a mobile phase.Qualitative assessment of purity and detection of major impurities.Simple, rapid, and cost-effective screening tool.Low resolution, not quantitative, and may not detect co-eluting impurities.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Separation based on polarity, followed by detection of non-volatile analytes.Quantitative determination of purity and separation of non-chromophoric impurities.Universal detection for non-volatile compounds, good sensitivity.Non-linear response can make quantification challenging; requires careful calibration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with mass-based detection and fragmentation analysis.Definitive identification and quantification of the parent compound and trace-level impurities. Provides structural information.High specificity, sensitivity, and structural elucidation capabilities.[2][3][4][5][6]Higher cost and complexity of instrumentation and data analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for lysophospholipid analysis and can be adapted for the specific validation of this compound.

Thin-Layer Chromatography (TLC)
  • Objective: Rapid purity screening.

  • Stationary Phase: Silica (B1680970) gel 60 F254 plate.

  • Mobile Phase: A mixture of chloroform (B151607), methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 65:25:4, v/v/v) is a common system for separating phospholipids (B1166683).[7]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of chloroform.

  • Procedure:

    • Spot 1-5 µL of the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches approximately 1 cm from the top.

    • Dry the plate and visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., phosphomolybdic acid or iodine vapor).

  • Purity Assessment: A single, well-defined spot indicates high purity. The presence of additional spots suggests impurities.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
  • Objective: Quantitative purity determination.

  • Column: A normal-phase silica column or a reversed-phase C18 column can be used. For separating lysophospholipids, normal-phase chromatography is often effective.[7][8]

  • Mobile Phase (Normal Phase): A gradient of chloroform, methanol, and ammonium hydroxide.[7]

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings: Nebulizer temperature: 30-40°C; Evaporator temperature: 50-60°C; Gas flow: 1.5-2.5 L/min.

  • Sample Preparation: Prepare a stock solution of this compound in chloroform or a suitable solvent at 1 mg/mL. Create a series of dilutions for calibration.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 10-20 µL of the sample.

    • Run the gradient program to elute the compound and any impurities.

    • Quantify the purity based on the peak area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: Definitive identification and quantification of this compound and its impurities.

  • Chromatography: Utilize an HPLC or UHPLC system with a suitable column (e.g., C18 for reversed-phase).[4][5]

  • Mobile Phase (Reversed-Phase): A gradient of water and acetonitrile, often with an additive like formic acid or ammonium formate (B1220265) to improve ionization.[7]

  • Mass Spectrometry: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.[2][3][6]

  • MS/MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for choline-containing phospholipids.

    • Precursor Ion: The [M]+ ion of this compound.

    • Product Ions: Monitor for characteristic fragment ions, such as the phosphocholine (B91661) head group (m/z 184).

  • Procedure:

    • Develop a separation method to resolve this compound from potential impurities.

    • Optimize MS parameters for the parent compound and expected impurities.

    • Perform a full scan to identify potential impurities and then use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

  • Data Analysis: Purity is determined by the relative abundance of the this compound peak. Impurities can be identified by their mass-to-charge ratio and fragmentation patterns. It is crucial to separate isomers and isobars chromatographically to avoid inaccurate quantification.[4]

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Definitive Identification & Impurity Profiling cluster_3 Final Assessment TLC Thin-Layer Chromatography (TLC) HPLC_ELSD HPLC-ELSD TLC->HPLC_ELSD Proceed if major impurities are absent Purity_Report Purity Specification Report TLC->Purity_Report Basic Purity Check LC_MSMS LC-MS/MS HPLC_ELSD->LC_MSMS For structural confirmation and trace analysis HPLC_ELSD->Purity_Report Quantitative Purity LC_MSMS->Purity_Report Compile data

Caption: Workflow for this compound purity validation.

Comparison with an Alternative: Edelfosine

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is an alkyl-lysophospholipid analogue with a similar structure to this compound, but with an ether linkage at the sn-1 position and a methyl group at the sn-2 position.[9][10] The analytical principles for validating its purity are largely the same. However, the different linkages and substitutions will result in distinct chromatographic retention times and mass spectrometric fragmentation patterns, which must be considered when developing and validating analytical methods. The stability of the ether linkage in Edelfosine compared to the ester linkages in this compound may also influence the choice of sample preparation and analytical conditions to avoid degradation.

By employing a multi-tiered analytical approach, researchers can confidently ascertain the purity of this compound, ensuring the integrity and reproducibility of their scientific investigations.

References

A Researcher's Guide to Saturated vs. Unsaturated EPC Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between saturated and unsaturated ether-linked phosphatidylcholine (EPC) lipids is a critical decision that profoundly influences the performance of liposomal drug delivery systems. The structural differences at the molecular level translate into significant variations in the physical properties of the liposomal bilayer, which in turn dictate stability, drug retention, and release kinetics. This guide provides an objective comparison, supported by experimental data, to inform the rational design of lipid-based nanocarriers.

The fundamental distinction lies in the chemical structure of the fatty acid tails attached to the glycerol (B35011) backbone.[1] Saturated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), feature straight hydrocarbon chains with only single bonds.[2] This linear structure allows the lipids to pack together tightly, forming a well-ordered, rigid, and less permeable membrane, particularly below their characteristic phase transition temperature.[2][3]

In contrast, unsaturated lipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), contain one or more cis-double bonds in their acyl chains.[3][4] These double bonds introduce 'kinks' into the tails, disrupting the orderly packing and creating more free space within the bilayer.[3][5] The result is a more fluid, disordered, and permeable membrane.[2][6] Lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) contain one saturated and one unsaturated chain, offering intermediate properties that balance stability and fluidity.[7]

Comparative Analysis of Physicochemical Properties

The degree of saturation directly impacts key thermotropic and physical properties of the lipid bilayer. The most critical parameter is the main phase transition temperature (Tm), which is the temperature at which the bilayer transitions from a rigid "gel" state to a more fluid "liquid crystalline" state.[8][9]

PropertySaturated Lipids (e.g., DSPC, DPPC)Unsaturated Lipids (e.g., DOPC, POPC)Significance in Liposome (B1194612) Formulation
Acyl Chain Structure Straight, all single C-C bondsKinked, one or more C=C double bondsDetermines how lipids pack in the bilayer.[3]
Phase Transition (Tm) High (e.g., DPPC: 41°C, DSPC: 55°C)[6][10]Low (e.g., POPC: -2°C, DOPC: -20°C)Dictates the physical state (gel or fluid) of the bilayer at physiological temperature (37°C). Liposomes are typically formed above the Tm.[9]
Membrane Packing Tight, ordered, high packing densityLoose, disordered, low packing densityAffects membrane permeability and drug leakage.[2][11]
Membrane Fluidity Low (rigid, gel phase at 37°C)High (fluid phase at 37°C)Influences liposome flexibility, fusogenicity, and drug release rate.[5][6]
Permeability LowHighA key factor in retaining the encapsulated drug.[2]
Area Per Lipid (APL) Smaller (e.g., DPPC: ~48 Ų, DSPC: ~47 Ų)[12]Larger (e.g., POPC: ~68 Ų, DOPC: ~72 Ų)[12]Reflects the packing density of the lipid headgroups.

Note: Values are approximate and can vary slightly based on experimental conditions such as pH and ionic strength.

Performance in Drug Delivery Applications

The choice of lipid saturation is a primary tool for tuning the pharmacokinetic and pharmacodynamic profile of a liposomal drug.

Liposome Stability and Drug Retention

Liposomes formulated with high-Tm saturated phospholipids (B1166683) are generally more stable and exhibit superior drug retention compared to those made from unsaturated lipids, especially for hydrophilic drugs encapsulated in the aqueous core.[2][13] At physiological temperature (37°C), a DSPC (Tm = 55°C) bilayer is in a rigid gel state, which significantly reduces the leakage of its contents.[6] Conversely, a DOPC (Tm = -20°C) bilayer is far above its Tm, existing in a highly fluid and more "leaky" state.[14]

Encapsulation Efficiency (EE%)

Encapsulation efficiency is highly dependent on the properties of the drug being encapsulated.

  • Hydrophilic Drugs : For passively loaded water-soluble drugs, EE% often correlates with the encapsulated aqueous volume. Lipid bilayers composed of long, saturated chains can lead to higher encapsulation rates because they form more stable vesicles during preparation.[6]

  • Hydrophobic Drugs : For drugs that partition into the lipid bilayer, the effect is more complex. The rigid, ordered environment of a saturated bilayer may provide a better matrix for retaining certain hydrophobic molecules.[2] However, the greater free volume in fluid, unsaturated bilayers may better accommodate other bulky hydrophobic drugs.[3]

Drug Release Kinetics

Saturated and unsaturated lipids provide opposing drug release profiles.

  • Saturated Lipids : Due to their low permeability, liposomes made from lipids like DSPC and DPPC demonstrate slow, sustained-release characteristics.[2] This is often desirable for increasing a drug's circulation half-life and reducing peak-dose toxicity.

  • Unsaturated Lipids : The fluid nature of unsaturated lipid bilayers facilitates faster drug release. This can be advantageous for applications requiring rapid bioavailability of the drug at the target site.

The following table summarizes experimental data on the retention of a hydrophilic marker, inulin, in liposomes made from different saturated lipids.

Lipid CompositionInitial Encapsulation% Inulin Retention (48h at 37°C)Reference
DSPC (18:0) / Chol2.95%85.2 ± 10.14%[13]
DPPC (16:0) / Chol2.13%74.5 ± 10.1%[13]
DMPC (14:0) / Chol1.87%47.3 ± 6.9%[13]

This data illustrates that longer saturated acyl chains (DSPC > DPPC > DMPC), which lead to higher Tm values and more stable bilayers, result in significantly better drug retention over time.[13]

Visualization of Key Concepts

Caption: Saturated lipids pack tightly into a rigid gel phase, while unsaturated lipids' kinked tails create a fluid phase.

Experimental Protocols

Protocol 1: Determination of Liposome Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Objective: To measure the main phase transition temperature (Tm) of liposomes, which reflects the fluidity of the lipid bilayer.

Methodology: DSC measures the heat energy absorbed by a sample during a controlled temperature scan.[15] A peak in heat absorption (an endothermic event) signifies the phase transition from the gel to the liquid-crystalline state.[16]

Procedure:

  • Sample Preparation: Prepare a liposome suspension (e.g., 2-5 mg/mL lipid concentration) in a suitable buffer (e.g., PBS, pH 7.4).

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter.

    • Load a precise volume (e.g., 300-500 µL) of the liposome suspension into the sample cell.

    • Load an identical volume of the matching buffer into the reference cell.[11]

    • Ensure no air bubbles are present in either cell.

  • Data Acquisition:

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 10°C for DPPC).

    • Scan the temperature at a constant rate (e.g., 1°C/min or 20 K/h) up to a temperature well above the expected Tm (e.g., 60°C for DPPC).[11]

    • Record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting plot is a thermogram showing heat capacity (Cp) versus temperature.

    • The Tm is identified as the temperature at the peak of the main endothermic transition.[16]

    • The enthalpy of the transition (ΔH), which relates to the cooperativity of the transition, can be calculated from the area under the peak.[15]

Protocol 2: Measurement of Liposome Size by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposome population.

Methodology: DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion in suspension.[17][18] Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, causing rapid fluctuations.[17] The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic diameter.

Procedure:

  • Sample Preparation:

    • Dilute the liposome stock suspension with the same buffer used for formulation to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects. The buffer should be filtered through a 0.22 µm filter to remove dust.

    • Transfer the diluted sample to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the measurement parameters in the instrument software, including the viscosity and refractive index of the dispersant (buffer) and the measurement temperature (e.g., 25°C).

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for 1-2 minutes.

    • Perform the measurement. The instrument's laser illuminates the sample, and a detector measures the scattered light intensity fluctuations over time.

    • Typically, 3-5 replicate measurements are performed for statistical accuracy.

  • Data Analysis:

    • The software's algorithm calculates an autocorrelation function from the intensity fluctuations.

    • This function is analyzed to determine the size distribution.

    • The primary results reported are the intensity-weighted mean diameter (Z-average) and the Polydispersity Index (PDI). A PDI value < 0.2 is generally considered indicative of a monodisperse (homogenous) population.

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation start Select Lipids (Saturated vs. Unsaturated) film Thin-Film Hydration (Lipids dissolved in organic solvent, evaporated to form a film) start->film hydrate Hydration (Film hydrated with aqueous buffer containing drug, forms MLVs) film->hydrate extrude Extrusion (MLVs passed through polycarbonate membranes to form LUVs) hydrate->extrude dls Size & PDI Analysis (DLS) extrude->dls dsc Phase Transition Analysis (DSC) extrude->dsc ee Encapsulation Efficiency (EE%) (Separation of free vs. encapsulated drug) dls->ee release In Vitro Drug Release Study (e.g., Dialysis method in serum) dsc->release ee->release end Optimized Liposomal Formulation release->end

Caption: A typical workflow for the preparation, characterization, and evaluation of liposomal drug carriers.

References

Performance of 16:0 EPC Chloride in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 16:0 EPC chloride, a cationic lipid with potential applications in gene delivery, and its performance relative to established commercially available transfection reagents. While direct comparative data for this compound is limited in publicly available literature, this document summarizes its known characteristics and provides a benchmark for its evaluation against well-documented alternatives.

Introduction to this compound

This compound, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid.[1][2][3] Its structure comprises a glycerol (B35011) backbone with two palmitic acid (16:0) chains, an ethylphosphocholine headgroup, and a chloride counter-ion. Cationic lipids like this compound are designed to interact with negatively charged nucleic acids (DNA and RNA) to form lipid-nucleic acid complexes (lipoplexes). These complexes facilitate the entry of the genetic material into cells, a process known as transfection.[1]

This compound is described as a biodegradable lipid with low toxicity, making it a potentially attractive candidate for gene delivery, drug delivery, and as a co-adjuvant in vaccine preparations.[1][3][4] However, to date, there is a notable absence of published studies that quantitatively assess its transfection efficiency and cytotoxicity across a variety of cell lines.

Performance of Alternative Transfection Reagents

To provide a framework for evaluating this compound, this section details the performance of three widely used commercial transfection reagents: Lipofectamine 3000, jetPEI, and DOTAP-based formulations. The data presented here is collated from various studies and highlights the cell-line-dependent nature of transfection efficiency and cytotoxicity.

Lipofectamine 3000

Lipofectamine 3000 is a lipid-based transfection reagent known for its high efficiency and broad-spectrum activity.[5][6] It is often used as a gold standard for difficult-to-transfect cell lines.[5]

Table 1: Performance of Lipofectamine 3000 in Common Cell Lines

Cell LineTransfection EfficiencyCytotoxicityReference(s)
HEK-293High (~60-80%)Moderate to High (>60%)[7][8]
HeLaHigh (~41-63%)Moderate[9]
A549HighModerate[5]
MCF-7High (~58%)Low to Moderate[8]
KYSE-30High (~95%)High (~58% cell death)[10]
jetPEI (Polyethylenimine)

jetPEI is a linear polyethylenimine-based transfection reagent. It is a polymer that forms complexes with nucleic acids and is known for its high efficiency and reproducibility.[11][12]

Table 2: Performance of jetPEI in Common Cell Lines

Cell LineTransfection EfficiencyCytotoxicityReference(s)
HeLaHighLow[13]
HEK-293THigh (~40%)Low[13]
MCF-7HighLow[14]
Mouse Embryonic Fibroblasts (MEFs)Moderate to HighLow (at optimal ratios)[15]
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

DOTAP is a cationic lipid that is a common component of many commercially available and in-house transfection formulations. Its performance is often enhanced by the inclusion of a helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Table 3: Performance of DOTAP-based Formulations in Common Cell Lines

Cell LineFormulationTransfection EfficiencyCytotoxicityReference(s)
Huh7DOTAP alone or 3:1 DOTAP:DOPEHighNot specified[16]
AGSDOTAP alone or 3:1 DOTAP:DOPEHighNot specified[16]
COS-73:1 or 1:1 DOTAP:DOPEHighNot specified[16]
A5491:1 or 1:3 DOTAP:DOPEHighNot specified[16]
HeLaDOTAP/DOPE/CholesterolHigh (similar to Lipofectamine 2000)Not specified[17]
Hep-2DOTAPHighLow[18]
MCF-7DOTAPLowLow (>85% viability)[18]

Experimental Protocols

Due to the lack of specific protocols for this compound, a general protocol for evaluating the transfection efficiency of a novel cationic lipid is provided below. This can be adapted to directly compare this compound with other reagents.

Preparation of Cationic Lipid-DNA Complexes (Lipoplexes)
  • Lipid Preparation: Dissolve this compound in chloroform (B151607) or another suitable organic solvent. If using a helper lipid like DOPE, mix the lipids at the desired molar ratio.

  • Lipid Film Formation: In a glass vial, evaporate the organic solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water, saline, or HEPES-buffered saline) to form a lipid suspension. The concentration will depend on the desired final concentration for transfection.

  • Vesicle Formation: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator or using a probe sonicator until the solution becomes clear. Alternatively, the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Complex Formation:

    • Dilute the plasmid DNA encoding a reporter gene (e.g., GFP or luciferase) in a serum-free medium or buffer.

    • In a separate tube, dilute the cationic lipid suspension to the desired concentration in the same medium.

    • Add the lipid solution to the DNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Cell Transfection
  • Cell Seeding: The day before transfection, seed the desired cell lines into 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Remove the growth medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS) or serum-free medium.

    • Add the prepared lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with a complete growth medium.

  • Analysis:

    • Transfection Efficiency: After 24-48 hours, assess the expression of the reporter gene. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the enzyme activity in cell lysates.

    • Cytotoxicity: At the same time point, assess cell viability using an MTT, XTT, or trypan blue exclusion assay.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis Lipid_Prep Lipid Preparation (this compound +/- DOPE) Complexation Complex Formation (Incubate 15-30 min) Lipid_Prep->Complexation DNA_Prep DNA Dilution (Reporter Plasmid) DNA_Prep->Complexation Add_Complexes Add Lipoplexes to Cells Complexation->Add_Complexes Cell_Seeding Cell Seeding (24h prior) Cell_Seeding->Add_Complexes Incubation Incubate 4-6h Add_Complexes->Incubation Efficiency Transfection Efficiency (Flow Cytometry/Luminometry) Incubation->Efficiency Cytotoxicity Cytotoxicity Assay (MTT/Trypan Blue) Incubation->Cytotoxicity

Caption: Workflow for evaluating the performance of a novel transfection reagent.

Cationic_Lipid_Transfection Cationic_Lipid Cationic Lipid (this compound) Positively Charged Headgroup Lipoplex Lipoplex Electrostatic Interaction Cationic_Lipid->Lipoplex Nucleic_Acid Nucleic Acid (DNA/RNA) Negatively Charged Backbone Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane Negatively Charged Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Gene_Expression Gene Expression Endosomal_Escape->Gene_Expression Nucleic Acid Release

Caption: Conceptual pathway of cationic lipid-mediated gene transfection.

Conclusion

This compound presents the desirable characteristics of a cationic lipid for gene delivery, including its saturated nature and potential for low toxicity. However, the lack of publicly available performance data in different cell lines makes it difficult to position it relative to established transfection reagents. To ascertain its utility, researchers should conduct in-house evaluations to determine its transfection efficiency and cytotoxicity in their specific cell lines of interest. The comparative data and protocols provided in this guide offer a starting point for such an evaluation, enabling a direct comparison with widely used and well-characterized alternatives like Lipofectamine 3000, jetPEI, and DOTAP-based formulations. This systematic approach will allow for an informed decision on the suitability of this compound for specific research and drug development applications.

References

16:0 EPC Chloride: A Comparative Guide for Researchers in Drug Delivery and Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cationic lipid is a critical step in the formulation of effective delivery systems for nucleic acids and therapeutic drugs. This guide provides a comprehensive literature review of 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride), a saturated cationic lipid, and compares its applications and performance with other commonly used alternatives. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Overview of this compound

This compound is a cationic derivative of phosphatidylcholine, characterized by two 16-carbon saturated acyl chains (palmitoyl groups). Its permanent positive charge facilitates the complexation with negatively charged molecules like DNA and RNA, forming lipoplexes that can efficiently traverse cell membranes. This property makes it a valuable tool for transfection, gene therapy, and as a co-adjuvant in vaccine formulations.[1][2][3] Furthermore, it is often highlighted for its low toxicity and biodegradability.[4][5]

Performance in Transfection Applications

The primary application of this compound and similar cationic lipids is in the delivery of nucleic acids into cells (transfection). The efficiency of this process is a key performance indicator. While direct head-to-head comparative studies are limited, research on related ethylphosphocholine lipids and other cationic lipids provides valuable insights into their relative performance.

A study by Pungente and colleagues (2016) investigated the transfection efficiency of a series of pyridinium-based cationic lipids co-formulated with an EPC derivative, 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine (a 14:0 EPC analog), and compared them to the widely used commercial transfection reagent, Lipofectamine 2000™. Their findings, summarized in Table 1, demonstrate that optimized lipoplex formulations containing the EPC derivative can achieve transfection efficiencies comparable to or even exceeding that of the commercial standard.[6][7]

Table 1: Comparison of Transfection Efficiencies

Cationic Lipid FormulationTransfection Efficiency (Relative to Lipofectamine 2000™)Cell LineReference
Pyridinium (B92312) Lipid/EPC/DOPE2% - 120%CHO-K1[6]
Lipofectamine 2000™100% (Control)CHO-K1[6]

It is important to note that transfection efficiency is highly dependent on the specific formulation, including the helper lipid used (e.g., DOPE or cholesterol), the charge ratio of the lipoplex, and the cell line being transfected.[8]

Role in Drug Delivery

Cytotoxicity Profile

A critical consideration in the selection of any transfection or drug delivery agent is its potential for cytotoxicity. Cationic lipids, due to their positive charge, can interact with and disrupt cell membranes, leading to cellular toxicity.[1][9] The cytotoxicity of this compound-based formulations is expected to be influenced by the overall composition of the liposome (B1194612) and the concentration used.

Standard assays to evaluate cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[1][4] While specific IC50 values for this compound are not consistently reported across the literature, it is generally considered to have low toxicity.[4][5]

Experimental Protocols

To aid researchers in their work with this compound, this section provides detailed methodologies for key experiments cited in the literature.

Liposome and Lipoplex Preparation (Thin-Film Hydration Method)

This common method is used to prepare cationic liposomes that can then be complexed with nucleic acids to form lipoplexes.[10][11][12][13][14]

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Sterile, nuclease-free buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator or extruder

Procedure:

  • Dissolve this compound and the chosen helper lipid in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a sterile, nuclease-free buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To form unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • For lipoplex formation, the cationic liposome suspension is then incubated with the nucleic acid (e.g., plasmid DNA, siRNA) at a specific charge ratio for a defined period (e.g., 15-30 minutes) at room temperature to allow for complex formation.

In Vitro Transfection and Gene Expression Assay (Luciferase Reporter Assay)

This protocol is used to quantify the efficiency of gene delivery by measuring the activity of a reporter gene, such as luciferase.[2][3][15][16]

Materials:

  • Cells cultured in appropriate growth medium

  • Lipoplexes containing a luciferase reporter plasmid

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency (typically 70-90%).

  • Gently add the prepared lipoplex solution to the cells.

  • Incubate the cells with the lipoplexes for a specified time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Remove the lipoplex-containing medium and replace it with fresh growth medium.

  • Continue to incubate the cells for 24-48 hours to allow for gene expression.

  • Lyse the cells using a suitable lysis buffer.

  • Add the luciferase assay substrate to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed, which indicates the transfection efficiency.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the viability of cells after treatment with a compound of interest.[1][4]

Materials:

  • Cells cultured in appropriate growth medium

  • Liposome formulations at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the liposome formulation and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a multi-well plate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Lipoplex_Formation_and_Transfection cluster_prep Lipoplex Preparation cluster_transfection Cellular Transfection Lipids This compound + Helper Lipid Film Thin Lipid Film Lipids->Film Dissolve & Evaporate Solvent Chloroform Solvent->Film Hydration Hydration with Aqueous Buffer Film->Hydration Liposomes Cationic Liposomes Hydration->Liposomes Vortex/Extrude Lipoplex Lipoplex Formation Liposomes->Lipoplex Nucleic Acid DNA / RNA Nucleic Acid->Lipoplex Cell Target Cell Lipoplex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (for DNA) Expression Gene Expression Nucleus->Expression

Caption: Workflow of lipoplex formation and cellular transfection.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Liposome Formulation Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Formazan Viable cells convert MTT to Formazan Incubate_MTT->Formazan Solubilize Solubilize Formazan with DMSO Formazan->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

This compound is a valuable cationic lipid for researchers in drug delivery and gene therapy. Its ability to form stable lipoplexes with nucleic acids, coupled with its reported low toxicity, makes it an attractive candidate for various in vitro and in vivo applications. While direct comparative data with other cationic lipids is still emerging, the available literature suggests that formulations incorporating EPC derivatives can achieve high transfection efficiencies. The experimental protocols provided in this guide offer a starting point for researchers to evaluate and optimize the use of this compound in their specific applications. Future research should focus on direct, quantitative comparisons of this compound with other leading cationic lipids to further elucidate its performance characteristics.

References

Evaluating Endosomal Escape of 16:0 EPC Chloride Lipoplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into the cytoplasm of target cells is a critical hurdle in the development of non-viral gene therapies. A key rate-limiting step in this process is the escape of the lipoplex from the endosome following cellular uptake. This guide provides a comparative evaluation of the endosomal escape capabilities of lipoplexes formulated with 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (16:0 EPC chloride), a saturated cationic lipid, against other commonly used lipid-based transfection systems. The performance is assessed based on transfection efficiency, an indirect but crucial indicator of successful endosomal escape and subsequent gene expression.

Comparative Performance of Cationic Lipoplexes

The following tables summarize the transfection efficiency of various lipoplex formulations. It is important to note that direct quantitative comparisons of endosomal escape are scarce in published literature. Therefore, transfection efficiency, measured by reporter gene expression (e.g., luciferase), is utilized as a surrogate metric. Data presented here is compiled from various studies and should be interpreted with the consideration that experimental conditions may vary.

Table 1: Comparison of Transfection Efficiency of Different Lipoplex Formulations

Lipoplex FormulationKey ComponentsCell LineReporter GeneTransfection Efficiency (Relative Light Units/mg protein)Reference
This compound Lipoplexes 16:0 EPC, DOPECHO-K1β-galactosidase~1.0 x 10^8[1]
DOTAP/DOPE Lipoplexes DOTAP, DOPECHO dhfr-EGFP>15% positive cells[2]
Multicomponent Lipoplexes DOTAP, DC-Cholesterol, DOPECHO-K1Not specified100x more effective than binary DOTAP-DOPC[3]

Note: Direct comparison of absolute values across different studies is challenging due to variations in experimental setups. The data aims to provide a relative sense of performance.

Mechanism of Endosomal Escape

Cationic lipoplexes are internalized by cells primarily through endocytosis. Once inside the endosome, the acidic environment triggers the release of the nucleic acid cargo into the cytoplasm. Several mechanisms are proposed for this escape:

  • Membrane Fusion: The cationic lipids of the lipoplex can interact with the anionic lipids of the endosomal membrane, leading to fusion of the two membranes and release of the lipoplex contents. The "helper" lipid dioleoylphosphatidylethanolamine (DOPE) is known to facilitate this process by promoting a transition from a lamellar to a hexagonal lipid phase, which is more fusogenic.

  • Proton Sponge Effect: Some cationic lipids have buffering capacity at endosomal pH. The influx of protons into the endosome, coupled with the lipid's buffering action, leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome.

dot

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm Lipoplex Cationic Lipoplex (this compound + NA) Endosome Early Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Released_NA Released Nucleic Acid Endosome->Released_NA Endosomal Escape (Membrane Fusion / Proton Sponge) Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation & Degradation Translation Translation Released_NA->Translation Protein Expressed Protein Translation->Protein

Caption: Mechanism of lipoplex-mediated gene delivery and endosomal escape.

Experimental Protocols

Accurate evaluation of endosomal escape and transfection efficiency relies on robust and well-defined experimental protocols.

Luciferase Reporter Gene Assay

This assay is a widely used method to quantify the level of gene expression following transfection, thereby providing an indirect measure of endosomal escape efficiency.

1. Cell Culture and Seeding:

  • Culture adherent mammalian cells (e.g., CHO-K1, HEK293) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
  • The day before transfection, seed the cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.[3]

2. Lipoplex Formation:

  • In a sterile tube, dilute the plasmid DNA encoding luciferase in a serum-free medium.
  • In a separate sterile tube, dilute the cationic lipid formulation (e.g., this compound/DOPE) in the same serum-free medium.
  • Combine the DNA and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.[3]

3. Transfection:

  • Remove the growth medium from the cells and wash with PBS.
  • Add the lipoplex solution to the cells.
  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
  • After incubation, remove the transfection medium and replace it with fresh, complete growth medium.

4. Cell Lysis and Luciferase Assay:

  • 24-48 hours post-transfection, wash the cells with PBS and add a passive lysis buffer.[4][5][6][7][8]
  • Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[4][7]
  • Transfer the cell lysate to a microfuge tube and centrifuge to pellet cellular debris.
  • Add the luciferase assay reagent to a luminometer-compatible plate.
  • Add the cell lysate supernatant to the assay reagent and measure the luminescence using a luminometer.[4][5][6][7][8]
  • Normalize the luciferase activity to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).

dot

Luciferase_Assay_Workflow Start Start Seed_Cells Seed Cells in 24-well Plate Start->Seed_Cells Prepare_Lipoplexes Prepare Lipoplexes (this compound + Luciferase Plasmid) Seed_Cells->Prepare_Lipoplexes Transfect_Cells Transfect Cells with Lipoplexes Prepare_Lipoplexes->Transfect_Cells Incubate_24_48h Incubate for 24-48 hours Transfect_Cells->Incubate_24_48h Lyse_Cells Lyse Cells Incubate_24_48h->Lyse_Cells Measure_Luminescence Measure Luciferase Activity (Luminometer) Lyse_Cells->Measure_Luminescence Normalize_Data Normalize to Protein Concentration Measure_Luminescence->Normalize_Data End End Normalize_Data->End

Caption: Experimental workflow for the luciferase reporter gene assay.

Confocal Microscopy for Intracellular Trafficking

Confocal microscopy allows for the visualization of the intracellular fate of fluorescently labeled lipoplexes and their nucleic acid cargo.

1. Fluorescent Labeling:

  • Label the cationic lipid or a helper lipid with a fluorescent dye (e.g., NBD or Rhodamine).
  • Label the plasmid DNA with a different fluorescent dye (e.g., YOYO-1 or Cy5).

2. Cell Culture and Transfection:

  • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
  • Prepare and transfect the cells with the fluorescently labeled lipoplexes as described in the luciferase assay protocol.

3. Sample Preparation for Imaging:

  • At various time points post-transfection (e.g., 2, 4, 8, 24 hours), wash the cells with PBS to remove non-internalized lipoplexes.
  • To visualize endosomes, cells can be incubated with fluorescently labeled endosomal markers (e.g., LysoTracker for late endosomes/lysosomes).
  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) or perform live-cell imaging in an appropriate imaging medium.

4. Confocal Imaging:

  • Acquire z-stack images of the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorescent dyes.
  • Analyze the images to determine the colocalization of the lipoplexes (lipid and DNA signals) with endosomal markers. The appearance of the DNA signal separate from the lipid signal and outside of the endosomal compartments indicates endosomal escape.

dot

Confocal_Microscopy_Workflow Start Start Label_Components Fluorescently Label Lipids and DNA Start->Label_Components Seed_Cells Seed Cells on Imaging Dishes Label_Components->Seed_Cells Transfect_Cells Transfect with Labeled Lipoplexes Seed_Cells->Transfect_Cells Incubate_Time_Course Incubate for Various Time Points Transfect_Cells->Incubate_Time_Course Stain_Endosomes Stain Endosomes (e.g., LysoTracker) Incubate_Time_Course->Stain_Endosomes Image_Cells Acquire Z-Stack Images (Confocal Microscope) Stain_Endosomes->Image_Cells Analyze_Colocalization Analyze Colocalization of Lipids, DNA, and Endosomes Image_Cells->Analyze_Colocalization End End Analyze_Colocalization->End

Caption: Workflow for confocal microscopy analysis of lipoplex trafficking.

Conclusion

The evaluation of endosomal escape is paramount for the rational design of effective non-viral gene delivery vectors. While direct quantification remains challenging, transfection efficiency assays provide a valuable indirect measure of a lipoplex's ability to overcome this barrier. The available data suggests that multicomponent lipoplexes and those formulated with helper lipids like DOPE generally exhibit superior transfection efficiencies compared to binary formulations. Further head-to-head comparative studies under standardized conditions are necessary to definitively rank the endosomal escape efficiency of this compound lipoplexes against other leading cationic lipid formulations. The experimental protocols detailed in this guide provide a framework for conducting such crucial evaluations.

References

Safety Operating Guide

Navigating the Disposal of 16:0 EPC Chloride: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the proper disposal of 16:0 EPC chloride (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine chloride), a common cationic lipid used in various research applications.

Essential Safety and Disposal Information

According to multiple Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] The lipid is also noted for its low toxicity and biodegradability.[2][3][4] Despite its non-hazardous classification, it is imperative to handle and dispose of this chemical with care, adhering to all applicable regulations.

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal guidelines.[1][5][6] For laboratory settings, a common recommendation for chemical waste is incineration after being dissolved in a combustible solvent.[7] Some sources suggest that smaller quantities may be permissible for disposal with household waste, but this should be verified with local authorities.[8]

The following table summarizes key quantitative and qualitative data pertinent to the handling and disposal of this compound:

ParameterValue/InformationSource(s)
GHS Hazard Classification Not a hazardous substance or mixture[1]
Toxicity Low toxicity[2][3][4]
Biodegradability Biodegradable[2][3][4]
SARA 302 Components No chemicals subject to reporting[1][7]
SARA 313 Components No chemicals above threshold reporting levels[1][7]
Recommended Disposal Method Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations. May be incinerated after mixing with a combustible solvent.[1][7]
Accidental Release - Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as per regulations.[1]
Environmental Precautions Prevent from entering drains or water courses.[1][5]

Procedural Guidance for Spills and Waste Disposal

While specific experimental protocols for the degradation or neutralization of this compound are not detailed in the provided search results, the procedures for handling accidental spills serve as a practical guide for managing small quantities of waste.

Protocol for Management of this compound Spills and Waste:

  • Ensure Proper Personal Protective Equipment (PPE): Before handling any spill or waste, don appropriate PPE, including safety glasses and gloves. Ensure the work area is well-ventilated.[1][5]

  • Containment of Spills: For liquid spills, prevent further spread. Use an absorbent, liquid-binding material such as diatomite or universal binders to soak up the substance.[1] For solid spills, use dry clean-up procedures to avoid generating dust.[5]

  • Collection of Waste: Carefully collect the absorbed material or spilled solid and place it into a suitable, labeled container for waste disposal.[5]

  • Decontamination of Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]

  • Disposal of Contaminated Materials: Dispose of the sealed container with the contaminated material by following your institution's chemical waste procedures and local regulations.[1][5] Do not allow the waste to enter drains or waterways.[1][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated check_regulations Consult Institutional and Local Chemical Waste Regulations start->check_regulations is_hazardous Is the waste considered hazardous by local regulations? check_regulations->is_hazardous non_hazardous_disposal Follow procedures for non-hazardous chemical waste. is_hazardous->non_hazardous_disposal No hazardous_disposal Follow procedures for hazardous chemical waste. is_hazardous->hazardous_disposal Yes collect_waste Collect waste in a labeled, sealed container. non_hazardous_disposal->collect_waste hazardous_disposal->collect_waste disposal_pickup Arrange for disposal by authorized chemical waste personnel. collect_waste->disposal_pickup end End: Waste Disposed of Safely and Compliantly disposal_pickup->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 16:0 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 16:0 EPC chloride (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride). The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as not hazardous, it is prudent to adopt a conservative approach to safety due to the lack of extensive toxicological data.[1] Therefore, the following personal protective equipment is recommended at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment for this compound

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and aerosols.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact.[1]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[1]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area.Minimizes inhalation exposure.

Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.

2.1. General Handling

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or creating solutions.[1][2]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1][2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[2]

2.2. Storage

  • Temperature: Store at -20°C for long-term stability.[3]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[4]

  • Inert Atmosphere: For solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Table 2: Storage Conditions for this compound

Form Storage Temperature Duration
Powder -20°CMonths to years
In Solvent -80°CUp to 6 months[5]
-20°CUp to 1 month[5]

2.3. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup (Solid): If the spill is a solid, carefully sweep or scoop it up, avoiding dust generation, and place it in a labeled container for disposal.[2]

  • Cleanup (Liquid): If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.

  • PPE: Wear appropriate PPE during the entire cleanup process.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not allow the material to enter drains or waterways. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Protocol: General Guideline for Cationic Lipid-Mediated Transfection

This compound is a cationic lipid commonly used for the transfection of nucleic acids (DNA and RNA) into cells.[5][6] The following is a general protocol that can be adapted for specific cell types and nucleic acids. Optimization is typically required for each experimental setup.

4.1. Materials

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells to be transfected

  • Appropriate cell culture plates and reagents

4.2. Procedure

  • Cell Seeding: Seed cells in a culture plate to achieve 70-90% confluency at the time of transfection.

  • Liposome (B1194612) Preparation:

    • In a sterile tube, mix this compound with a helper lipid at a desired molar ratio (e.g., 1:1).

    • Dry the lipid mixture to form a thin film.

    • Rehydrate the lipid film with an appropriate buffer to form liposomes.

  • Complex Formation:

    • In a sterile tube, dilute the nucleic acid in a serum-free medium.

    • In a separate sterile tube, dilute the liposome suspension in a serum-free medium.

    • Combine the diluted nucleic acid and diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipid-nucleic acid complexes.

  • Transfection:

    • Wash the cells with a serum-free medium.

    • Add the lipid-nucleic acid complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, replace the medium containing the complexes with a complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression or gene silencing.

Experimental Workflow for Cationic Lipid-Mediated Transfection

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection A Seed Cells G Add Complexes to Cells A->G B Prepare Liposomes (this compound + Helper Lipid) D Dilute Liposomes B->D C Dilute Nucleic Acid E Mix Diluted Nucleic Acid and Diluted Liposomes C->E D->E F Incubate for 15-30 min E->F F->G H Incubate for 4-6 hours G->H I Replace with Growth Medium H->I J Incubate for 24-72 hours I->J K Assay for Gene Expression J->K

A general workflow for using this compound in cell transfection.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.